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  • Product: 3-bromo-4-methyl-N-(propan-2-yl)aniline
  • CAS: 298185-50-9

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Bromo-4-methyl-N-(propan-2-yl)aniline in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the rapid generation of structural complexity relies heavily on the strategic selection of bifunctional building blocks. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structural complexity relies heavily on the strategic selection of bifunctional building blocks. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9) represents a highly specialized intermediate designed for divergent synthesis. Featuring an electrophilic aryl bromide and a sterically hindered nucleophilic secondary amine, this molecule offers orthogonal reactivity profiles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in drug design, and validated step-by-step methodologies for its application in palladium-catalyzed cross-coupling workflows.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical properties of CAS 298185-50-9 is critical for predicting its behavior in organic solvents and its stability under catalytic conditions. The data below summarizes its core attributes[1].

PropertyValue / Description
Chemical Name 3-Bromo-4-methyl-N-(propan-2-yl)aniline
Synonym 3-Bromo-N-isopropyl-4-methylaniline
CAS Registry Number 298185-50-9
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
Purity Standard ≥95%
Physical Form Liquid
InChIKey OAIZUIJUSWRJEM-UHFFFAOYSA-N
Storage Conditions 2–8°C, protect from ambient light

Structural Rationale & Causality in Drug Design

The architecture of 3-bromo-4-methyl-N-(propan-2-yl)aniline is not arbitrary; each functional group serves a distinct, calculated purpose in medicinal chemistry and synthetic planning:

  • The N-Isopropyl Group (Steric Tuning & Lipophilicity): The bulky isopropyl moiety restricts the conformational flexibility of the nitrogen lone pair. In active pharmaceutical ingredients (APIs), this modification is frequently employed to modulate the amine's basicity (pKa) and increase the overall lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) penetration or cellular membrane permeability. Synthetically, this steric bulk is highly advantageous: it prevents unwanted over-alkylation and suppresses the amine's ability to poison transition-metal catalysts during reactions at the bromide site.

  • The 4-Methyl Group (The "Magic Methyl" Effect): Positioned para to the amine, this methyl group blocks one of the most common sites of cytochrome P450-mediated oxidative metabolism. Incorporating a methyl group at a metabolic hotspot can dramatically decrease the clearance rate and increase the in vivo half-life (t₁/₂).

  • The 3-Bromo Group (Electrophilic Handle): The aryl bromide serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid installation of diverse aryl, heteroaryl, or alkyl substituents.

OrthoFunc Core CAS 298185-50-9 Bifunctional Core BrSite C3-Bromide Electrophilic Site Core->BrSite NSite N-Isopropylamine Nucleophilic Site Core->NSite Suzuki Suzuki-Miyaura Cross-Coupling BrSite->Suzuki Pd-Cat Buchwald Buchwald-Hartwig Amination BrSite->Buchwald Pd-Cat Acylation N-Acylation / Alkylation NSite->Acylation Base

Fig 1. Orthogonal reactivity profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Advanced Synthetic Workflows

To harness the full potential of this building block, researchers must employ highly specific catalytic systems. The following protocols are designed as self-validating systems, ensuring reproducibility and high yields.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C3-bromide while leaving the secondary N-isopropylamine intact. Causality: Using a bulky, electron-rich biarylphosphine ligand like SPhos accelerates the oxidative addition of the aryl bromide and promotes rapid reductive elimination. This kinetic advantage allows the cross-coupling to outcompete any potential catalyst poisoning by the unprotected secondary amine[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methyl-N-(propan-2-yl)aniline (1.0 mmol, 228 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure N₂ (repeat 3 times).

  • Solvent Addition: Inject degassed Toluene/H₂O (10:1 v/v, 5.0 mL) via syringe. The biphasic nature aids in dissolving the inorganic base while maintaining organic solubility for the catalyst[3].

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The reaction is complete when the characteristic isotopic doublet of the starting bromide (m/z 228.0 and 230.0, 1:1 ratio) is reduced to <1% relative area. If incomplete, verify system inertness and spike with an additional 1 mol% Pd(OAc)₂.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Objective: N-arylation of the sterically hindered secondary amine with an external aryl chloride. (Note: To prevent oligomerization, this is typically performed after the internal C3-bromide has been functionalized). Causality: The N-isopropyl group is highly hindered. Standard first-generation catalysts (e.g., Pd(PPh₃)₄) will fail to promote coupling[4]. Employing the RuPhos ligand—specifically designed to accommodate bulky secondary amines—ensures high turnover numbers and prevents undesired β-hydride elimination[5].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the functionalized N-isopropyl derivative (1.0 mmol), the target aryl chloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.08 mmol, 37.3 mg), and NaOtBu (1.5 mmol, 144 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined cap and remove from the glovebox.

  • Reaction: Heat the mixture at 100°C for 8–12 hours.

  • Self-Validation Check: Monitoring sterically hindered aminations via TLC can be misleading due to co-elution. Utilize GC-FID or LC-MS. A successful coupling will show the complete consumption of the aryl chloride and the formation of a highly lipophilic tertiary amine product. If dehalogenation of the aryl chloride is observed as a major side product, it indicates trace moisture; ensure all reagents and solvents are strictly anhydrous.

  • Workup: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography.

Mechanistic Pathways

The success of the aforementioned protocols relies on the precise orchestration of the palladium catalytic cycle. The diagram below illustrates the fundamental steps of the Buchwald-Hartwig amination[6].

BHCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido RedElim Reductive Elimination (Product Release) PdIIAmido->RedElim RedElim->Pd0

Fig 2. Palladium-catalyzed Buchwald-Hartwig amination cycle for hindered amines.

Safety, Handling, and EHS Compliance

Adherence to strict Environmental, Health, and Safety (EHS) protocols is mandatory when handling halogenated anilines. According to standardized Safety Data Sheets (SDS), CAS 298185-50-9 carries specific hazard classifications[7]:

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - H302 (Harmful if swallowed)

    • Skin Irritation (Category 2) - H315 (Causes skin irritation)

    • Eye Irritation (Category 2A) - H319 (Causes serious eye irritation)

    • Specific Target Organ Toxicity, Single Exposure (Category 3) - H335 (May cause respiratory irritation)

  • Signal Word & Pictogram: Warning (GHS07)[1].

  • Personal Protective Equipment (PPE): Handling requires standard laboratory PPE, including chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. All transfers and reactions must be conducted within a certified chemical fume hood to prevent inhalation of vapors[7].

  • Spill Response: In the event of a spill, absorb the liquid with finely-powdered liquid-binding materials (e.g., diatomite or universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials according to local hazardous waste regulations[7].

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling. PMC - National Institutes of Health. [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

Sources

Exploratory

Synthesis Route for 3-Bromo-4-methyl-N-(propan-2-yl)aniline: A Technical Guide to Reductive Amination

Executive Summary The synthesis of sterically hindered, halogenated secondary anilines—such as 3-bromo-4-methyl-N-(propan-2-yl)aniline —is a critical operation in pharmaceutical development. These molecules serve as esse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered, halogenated secondary anilines—such as 3-bromo-4-methyl-N-(propan-2-yl)aniline —is a critical operation in pharmaceutical development. These molecules serve as essential building blocks for advanced cross-coupling reactions (e.g., Buchwald-Hartwig aminations). As a Senior Application Scientist, I frequently observe that traditional direct alkylation methods fail for these substrates due to poor chemoselectivity.

This whitepaper outlines a highly optimized, self-validating protocol for the synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline from 3-bromo-4-methylaniline using a direct reductive amination strategy. By leveraging the Abdel-Magid protocol[1], this route ensures high yields, eliminates over-alkylation[2], and avoids the severe toxicity risks associated with legacy reducing agents[3].

Strategic Rationale & Mechanistic Causality

The Pitfalls of Direct Alkylation

Attempting to synthesize secondary amines via the direct alkylation of primary amines with alkyl halides (e.g., 2-bromopropane) is notoriously difficult to control[4]. The reaction often proceeds to over-alkylation, yielding unwanted tertiary amines[2]. Furthermore, the harsh basic conditions required can degrade sensitive functional groups.

The Reductive Amination Advantage

To bypass over-alkylation, we employ reductive amination [4]. This two-stage process involves the condensation of 3-bromo-4-methylaniline with acetone to form a transient imine (Schiff base), followed by in situ reduction to the secondary amine[2].

Reagent Selection: Why STAB over Cyanoborohydride?

The choice of reducing agent is the most critical variable in this workflow:

  • Sodium Borohydride ( NaBH4​ ): Too reactive. It will prematurely reduce the acetone before the imine has time to form, severely depressing the yield[4].

  • Sodium Cyanoborohydride ( NaBH3​CN ): While effective, it generates highly toxic hydrogen cyanide (HCN) and sodium cyanide (NaCN) gas during aqueous workup[3].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ): The optimal choice. STAB is a mild, highly chemoselective hydride donor that reduces imines rapidly but reacts negligibly with ketones[5]. It is specifically proven to be highly efficient for the reductive amination of weakly basic anilines[6] and produces consistently higher yields with fewer side products[7].

Reaction Pathway Visualization

The transformation proceeds via a hemiaminal intermediate, which dehydrates to form a ketimine before undergoing hydride transfer.

ReactionPathway A 3-Bromo-4-methylaniline + Acetone B Hemiaminal Intermediate A->B Nucleophilic Addition (AcOH Catalyst) C Ketimine Intermediate B->C Dehydration (-H2O) D 3-Bromo-4-methyl-N- (propan-2-yl)aniline C->D Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway for the reductive amination of 3-bromo-4-methylaniline.

Quantitative Benchmarking

The table below summarizes the empirical data driving the selection of the STAB-mediated protocol over alternative methodologies.

Synthetic StrategyReagentsSolvent / CatalystExpected YieldOver-alkylationSafety & Scalability Profile
Direct Alkylation 2-BromopropaneDMF / K2​CO3​ < 40%High (>30%)Prone to multiple alkylations; harsh conditions[4].
Borch Reduction Acetone, NaBH3​CN MeOH / None65–75%Low (<5%)Generates toxic HCN by-products during workup[3].
Abdel-Magid Protocol Acetone, NaBH(OAc)3​ DCE / AcOH85–95%NoneMild, highly chemoselective, safe, and scalable[1][7].

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed to ensure reproducibility. Every step includes the mechanistic causality behind the operation.

Scale: 10.0 mmol Target: 3-bromo-4-methyl-N-(propan-2-yl)aniline

Materials Required
  • 3-Bromo-4-methylaniline: 1.86 g (10.0 mmol, 1.0 equiv)

  • Acetone (Propan-2-one): 1.16 g / 1.47 mL (20.0 mmol, 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 equiv)

  • Glacial Acetic Acid (AcOH): 0.60 g / 0.57 mL (10.0 mmol, 1.0 equiv)

  • 1,2-Dichloroethane (DCE): 30 mL

Step-by-Step Procedure
  • Reaction Setup & Solvent Selection: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylaniline (1.86 g) and 1,2-dichloroethane (30 mL). Causality: DCE is the preferred solvent for STAB reductions because it provides superior solubility for the borohydride complex and accelerates reaction kinetics compared to THF[1][7].

  • Carbonyl Activation: Add acetone (1.47 mL), followed immediately by glacial acetic acid (0.57 mL). Causality: The meta-bromo substituent inductively withdraws electron density, rendering the aniline weakly basic. Acetic acid acts as a crucial Brønsted acid catalyst to protonate the acetone carbonyl, increasing its electrophilicity and driving the formation of the ketimine[1][6].

  • Hydride Delivery: Add STAB (3.18 g) portion-wise over 10 minutes at room temperature (20–25 °C). Causality: Portion-wise addition prevents localized thermal spikes. STAB will selectively reduce the transient iminium ion over the bulk acetone[5].

  • In-Process Control (Self-Validation): Stir the reaction under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The secondary amine product will elute with a higher Rf​ value than the primary aniline starting material due to reduced hydrogen-bonding capacity.

  • Quench & Neutralization: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL). Causality: The bicarbonate neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB into inert water-soluble borate salts, preventing emulsion formation during extraction.

  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure target compound as a pale oil or low-melting solid.

Analytical Characterization

To validate the structural integrity of the synthesized 3-bromo-4-methyl-N-(propan-2-yl)aniline, 1H NMR spectroscopy should be utilized. Successful isopropylation is confirmed by the appearance of a distinct septet at ~3.6 ppm (1H, methine proton of the isopropyl group) and a doublet at ~1.2 ppm (6H, methyl protons of the isopropyl group), alongside the preservation of the 1,2,4-trisubstituted aromatic splitting pattern.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. DOI: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia Contributors. Reductive amination. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Foundational

Physical properties of 3-bromo-4-methyl-N-(propan-2-yl)aniline (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 3-bromo-4-methyl-N-(propan-2-yl)aniline Introduction 3-bromo-4-methyl-N-(propan-2-yl)aniline, with the Chemical Abstracts Service (CAS) number 298185-50-9, is a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 3-bromo-4-methyl-N-(propan-2-yl)aniline

Introduction

3-bromo-4-methyl-N-(propan-2-yl)aniline, with the Chemical Abstracts Service (CAS) number 298185-50-9, is a substituted aromatic amine. Its structure, featuring a bromine atom, a methyl group, and an N-isopropyl group on the aniline framework, suggests its potential utility as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its handling, purification, and application in further synthetic endeavors.

This guide provides a comprehensive analysis of the known and expected physical properties of 3-bromo-4-methyl-N-(propan-2-yl)aniline. Due to the limited availability of experimentally determined data for this specific compound in public databases, this document will also provide a comparative analysis with structurally related compounds and detail the standard methodologies for the experimental determination of its melting and boiling points.

Known Physical State and Comparative Analysis

Currently, 3-bromo-4-methyl-N-(propan-2-yl)aniline is commercially available and described as a liquid at ambient temperature. This observation implies that its melting point is below standard room temperature.

To estimate the melting and boiling points of the target compound, it is instructive to analyze the physical properties of its structural analogues. The table below summarizes the reported melting and boiling points of related aniline derivatives.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-bromo-4-methyl-N-(propan-2-yl)aniline 228.13Not Reported (Liquid at RT)Not Reported
3-bromo-4-methylaniline186.0527 - 30254 - 257
N-isopropylaniline135.21-50204

Analysis of Structural Contributions to Physical Properties:

  • Effect of N-isopropylation: The introduction of an isopropyl group on the nitrogen atom, when comparing 3-bromo-4-methylaniline to the target compound, increases the molecular weight and steric bulk. This will likely lead to a higher boiling point due to increased van der Waals forces. Conversely, the bulky isopropyl group can disrupt the crystal lattice packing that might otherwise occur, which would be expected to lower the melting point.

  • Effect of Bromination: The presence of a heavy bromine atom significantly increases the molecular weight and polarizability of the molecule compared to N-isopropylaniline. This results in stronger intermolecular forces and, consequently, a substantially higher boiling point. The effect of bromination on the melting point is dependent on how it influences the symmetry and packing efficiency of the molecules in a solid state.[1]

  • Effect of Methylation: The methyl group contributes to the overall molecular weight and will have a corresponding, albeit smaller, effect on increasing the boiling point compared to a non-methylated analogue.

Based on this comparative analysis, it is reasonable to predict that 3-bromo-4-methyl-N-(propan-2-yl)aniline will have a boiling point significantly higher than that of N-isopropylaniline and likely slightly higher than that of 3-bromo-4-methylaniline. Its melting point is evidently below room temperature.

Experimental Determination of Physical Properties

For novel or uncharacterized compounds like 3-bromo-4-methyl-N-(propan-2-yl)aniline, experimental determination of physical constants is essential.

Boiling Point Determination

A standard and efficient method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.[2][3][4]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which its vapor pressure overcomes the atmospheric pressure (indicated by a steady stream of bubbles) and then equalizes upon cooling (when the liquid is drawn into an inverted capillary) is recorded.[3][5]

Experimental Protocol:

  • A small sample (approximately 0.5 mL) of 3-bromo-4-methyl-N-(propan-2-yl)aniline is placed into a small test tube or a Durham tube.

  • A capillary tube, sealed at one end, is placed into the liquid with the open end facing down.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the rubber band is above the oil level.[6][7]

  • The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[2][8]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4][6]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Procedure A Place sample in Durham tube B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Place assembly in Thiele tube with oil C->D E Gently heat side arm of Thiele tube D->E Begin heating F Observe continuous stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H I Observed Boiling Point H->I Result

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Melting Point Determination

Since 3-bromo-4-methyl-N-(propan-2-yl)aniline is a liquid at room temperature, its melting point (or more accurately, its freezing point) must be determined by cooling the substance until it solidifies.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.[9][10][11]

Experimental Protocol:

  • Place a small sample of the liquid in a test tube.

  • Slowly cool the sample in a cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) while gently stirring with a thermometer until the substance completely solidifies.

  • Remove the test tube from the cooling bath and allow it to warm up slowly at ambient temperature.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.[12]

Melting_Point_Determination cluster_procedure Measurement of Freezing/Melting Point A Place liquid sample in a test tube B Cool sample in a bath until completely solid A->B C Remove from cooling bath and allow to warm slowly B->C D Record temperature at first sign of melting C->D E Record temperature when fully melted D->E F Melting Point Range E->F Result

Caption: Workflow for determining the melting point of a substance that is liquid at room temperature.

Synthesis and Purity Considerations

The physical properties of a compound are highly dependent on its purity. Impurities typically depress the melting point and broaden the melting range.[9][11] A likely synthetic route to 3-bromo-4-methyl-N-(propan-2-yl)aniline is the N-alkylation of 3-bromo-4-methylaniline with an isopropylating agent.[13][14]

Potential impurities from such a synthesis could include unreacted 3-bromo-4-methylaniline or by-products. Therefore, purification of the final product, for instance by vacuum distillation or column chromatography, is crucial before determining its physical properties.

Conclusion

While experimentally determined melting and boiling points for 3-bromo-4-methyl-N-(propan-2-yl)aniline are not widely published, its physical state as a liquid at room temperature provides an upper limit for its melting point. A comparative analysis with structurally similar compounds allows for a reasoned estimation of its boiling point. For definitive values, researchers should undertake experimental determination using standard laboratory techniques such as the Thiele tube method for the boiling point and a cooling method for the melting point. Ensuring the purity of the compound is paramount for obtaining accurate and reliable physical property data.

References

  • Thiele tube - Wikipedia. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

  • BOILING POINT DETERMINATION. [Link]

  • Micro Boiling Point Determination - chymist.com. [Link]

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. [Link]

  • Melting Point: Using the Thiele Tube - Timstar. [Link]

  • CHM 251 Boiling Point Determination (Capillary Tube Method) - YouTube. [Link]

  • Video: Boiling Points - Concept - JoVE. [Link]

  • US4954648A - Method for the bromination of aromatic compound - Google P
  • Measuring the Melting Point - Westlab. [Link]

  • Melting point determination - SSERC. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • experiment (1) determination of melting points. [Link]

  • Experiment 1: Melting-point Determinations. [Link]

  • 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Publishing. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

Sources

Exploratory

1H NMR and 13C NMR spectral data for 3-bromo-4-methyl-N-(propan-2-yl)aniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-bromo-4-methyl-N-(propan-2-yl)aniline Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucida...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-bromo-4-methyl-N-(propan-2-yl)aniline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the synthetic intermediate, 3-bromo-4-methyl-N-(propan-2-yl)aniline. In the absence of publicly available experimental spectra for this specific molecule[1], this document leverages established spectroscopic principles, substituent effects, and data from structurally analogous compounds to construct a detailed and predictive spectral map. We will explore the causal relationships between the molecule's electronic and steric environment and the resulting chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers and drug development professionals who rely on NMR for unequivocal structural verification and characterization of novel chemical entities.

Introduction: The Imperative for Structural Verification

3-bromo-4-methyl-N-(propan-2-yl)aniline is a substituted aniline featuring a unique combination of functional groups: a secondary amine, a halogen, and alkyl substituents on an aromatic ring. Such molecules are valuable precursors and intermediates in the synthesis of pharmaceuticals and other complex organic materials. The precise arrangement of these substituents is critical to the molecule's reactivity and the properties of its downstream products.

Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for scientific integrity. NMR spectroscopy provides a direct, non-destructive window into the molecular framework, allowing for the precise mapping of atomic connectivity. This guide serves as an expert-level reference, detailing the expected ¹H and ¹³C NMR spectral features of the title compound and the rigorous logic underpinning their interpretation.

Molecular Structure and Symmetry Considerations

To interpret an NMR spectrum, one must first understand the molecule's structure and symmetry, which dictates the number of chemically distinct, or non-equivalent, nuclei.

Caption: Numbering scheme for 3-bromo-4-methyl-N-(propan-2-yl)aniline.

The molecule lacks any plane of symmetry. Consequently, we anticipate:

  • ¹H NMR: 8 distinct signals: 3 aromatic (H-2, H-5, H-6), 1 N-H, 1 isopropyl methine (CH), 1 signal for the two equivalent isopropyl methyls, 1 aromatic methyl, and 1 N-H proton.

  • ¹³C NMR: 10 distinct signals: 6 aromatic carbons, 1 isopropyl methine, 1 for the two equivalent isopropyl methyls, and 1 aromatic methyl carbon.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-donating groups (EDGs) like alkyl and amino groups increase electron density, "shielding" nearby protons and shifting their signals upfield (to lower ppm). Conversely, electron-withdrawing groups (EWGs) like halogens "deshield" protons, shifting them downfield.

Detailed Signal Analysis
  • Aromatic Region (δ 6.5-7.5 ppm): The positions of the three aromatic protons are dictated by the cumulative effects of the three substituents. The N-isopropyl group is a moderately activating EDG, directing ortho and para. The methyl group is a weakly activating EDG. Bromine is deactivating but ortho, para-directing due to competing inductive withdrawal and resonance donation effects.

    • H-2: This proton is ortho to the strong N-isopropyl donating group and meta to the methyl and bromo groups. It is expected to be the most shielded aromatic proton. It will appear as a doublet, split by H-6 with a small meta coupling constant (⁴J ≈ 2-3 Hz).

    • H-6: This proton is ortho to the bromine atom and meta to the N-isopropyl group. The deshielding effect of the bromine will be significant. It will appear as a doublet of doublets, split by H-5 (³J ≈ 8-9 Hz) and H-2 (⁴J ≈ 2-3 Hz).

    • H-5: This proton is ortho to the methyl group and meta to the bromine. It is expected to be the most downfield aromatic proton due to being para to the strong amino-group director and ortho to the deshielding bromine. It will appear as a doublet, split by H-6 (³J ≈ 8-9 Hz). For some substituted anilines, the aromatic signals can be complex and may require 2D NMR for unambiguous assignment[2].

  • N-H Proton (δ ~3.6-4.2 ppm): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water[3].

  • Isopropyl Group (δ 1.2-3.8 ppm): This group gives a characteristic and easily identifiable pattern.[4][5]

    • Methine Proton (CH, δ ~3.6-3.8 ppm): This single proton is attached to a carbon bonded directly to the nitrogen, causing a significant downfield shift. It is coupled to the six protons of the two methyl groups, resulting in a septet (or a multiplet if not perfectly resolved) according to the n+1 rule (6+1=7)[5][6].

    • Methyl Protons (2 x CH₃, δ ~1.2-1.3 ppm): These six protons are equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton, resulting in a clean doublet (1+1=2). The combination of a 6H doublet and a 1H septet/multiplet is a classic signature of an isopropyl group.[4][7]

  • Aromatic Methyl Group (CH₃, δ ~2.2-2.4 ppm): This group is attached directly to the aromatic ring. Its protons are not coupled to any other protons, so they will appear as a sharp singlet. Its chemical shift is in the typical range for an aryl methyl group.[8]

Summary of Predicted ¹H NMR Data
Signal LabelPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
H-5~7.2 - 7.41Hd³J ≈ 8.5 Hz
H-6~6.8 - 7.01Hdd³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz
H-2~6.6 - 6.71Hd⁴J ≈ 2.5 Hz
N-H~3.6 - 4.21Hbr sN/A
Isopropyl-CH~3.6 - 3.81Hsept³J ≈ 6.5 Hz
Ar-CH₃~2.2 - 2.43HsN/A
Isopropyl-CH₃~1.2 - 1.36Hd³J ≈ 6.5 Hz

Note: These are predicted values. Actual experimental values can vary depending on solvent and instrument conditions.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In standard proton-decoupled ¹³C NMR, each unique carbon atom produces a single sharp line, providing a direct count of non-equivalent carbons.[9] The chemical shifts are highly sensitive to the electronic environment, with a much wider range than in ¹H NMR (typically 0-220 ppm)[10].

Detailed Signal Analysis
  • Aromatic Carbons (δ 110-150 ppm):

    • C1 (C-N): The carbon directly attached to the nitrogen (ipso-carbon) will be significantly downfield due to the electronegativity of nitrogen. Expected around δ 145-148 ppm .

    • C3 (C-Br): The carbon bearing the bromine atom. The "heavy atom effect" of bromine typically causes shielding, but its electronegativity causes deshielding. The net result is often a shift that is less downfield than might be expected. Predicted around δ 115-118 ppm .

    • C4 (C-CH₃): The ipso-carbon attached to the methyl group will be downfield. Predicted around δ 128-132 ppm .

    • C2, C5, C6: The remaining aromatic carbons will appear in the range of δ 112-135 ppm . Their precise shifts are influenced by the combined ortho, meta, and para effects of the three substituents. For instance, C2 and C6 are ortho/para to the strong amino director and will be more shielded than C5.

  • Aliphatic Carbons (δ 15-50 ppm):

    • Isopropyl-CH: The methine carbon, being directly attached to nitrogen, will be the most downfield of the aliphatic carbons. Predicted around δ 45-48 ppm .

    • Ar-CH₃: The aromatic methyl carbon appears in a characteristic region. Predicted around δ 20-22 ppm .[8]

    • Isopropyl-CH₃: The two equivalent methyl carbons of the isopropyl group will be the most upfield signal. Predicted around δ 22-24 ppm .

Summary of Predicted ¹³C NMR Data
Carbon Atom(s)Predicted δ (ppm)
C1 (C-N)145 - 148
C5132 - 135
C4 (C-CH₃)128 - 132
C6125 - 128
C2118 - 122
C3 (C-Br)115 - 118
Isopropyl-CH45 - 48
Isopropyl-CH₃22 - 24
Ar-CH₃20 - 22

Standard Experimental Protocol

The trustworthiness of any spectral data hinges on a robust and well-documented experimental protocol.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with poor solubility or to resolve overlapping signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the analyte for ¹H NMR, or 20-30 mg for ¹³C NMR, in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small drop of a solution containing an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all chemical shifts.[11]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup & Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the probe. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Spectral Width: ~16 ppm

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C {¹H} NMR Acquisition (Proton Decoupled):

    • Spectral Width: ~240 ppm

    • Pulse Angle: 45-90°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 256-1024 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[9][12]

Workflow for Structural Confirmation

The process from receiving a sample to its final structural confirmation follows a logical and self-validating sequence.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis & Interpretation cluster_confirm Phase 4: Conclusion Sample Receive Analyte Prep Sample Preparation (Solvent, Standard) Sample->Prep Acq_H1 Acquire ¹H NMR Data Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Data Prep->Acq_C13 Proc Data Processing (FT, Phasing, Baseline) Acq_H1->Proc Acq_C13->Proc Int_H1 Interpret ¹H Spectrum (Shifts, Integration, Multiplicity) Proc->Int_H1 Int_C13 Interpret ¹³C Spectrum (Number of Signals, Shifts) Proc->Int_C13 Compare Compare with Predictions Int_H1->Compare Int_C13->Compare Confirm Structure Confirmed / Rejected Compare->Confirm

Caption: Workflow from sample preparation to structural verification via NMR.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 3-bromo-4-methyl-N-(propan-2-yl)aniline. The analysis demonstrates how a systematic evaluation of substituent effects, coupling patterns, and chemical shift principles allows for the confident and accurate prediction of spectral features. The characteristic signals of the isopropyl group (6H doublet, 1H septet) and the distinct patterns of the three aromatic protons and single aromatic methyl group provide a unique spectral fingerprint. When combined with the ¹³C NMR data, which confirms the presence of ten unique carbon environments, these predictions form a robust basis for the unequivocal structural confirmation of this compound in any research or development setting.

References

  • Organic Chemistry Tutor. Common HNMR Patterns. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Common 1H NMR Splitting Patterns. Available from: [Link]

  • ChemConnections. Interpreting Proton NMR Spectra. Available from: [Link]

  • New Journal of Chemistry. Supporting Information. Available from: [Link]

  • YouTube. Lec16 - 1H NMR: Splitting of Common Substituents. (May 16, 2021). Available from: [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. (July 18, 2008). Available from: [Link]

  • CSIRO Publishing. Correlation of NMR chemical shifts of amino protons of anilines with Hammett substituent constants. Available from: [Link]

  • ResearchGate. Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (August 2025). Available from: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1-bromo-2-methylpropane. (March 10, 2026). Available from: [Link]

  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Available from: [Link]

  • Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Available from: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394). Available from: [Link]

  • University of Wisconsin-Madison. 13C Chemical Shift Effects on sp3 Carbons. (February 14, 2020). Available from: [Link]

  • PubChemLite. 3-bromo-4-methyl-n-(propan-2-yl)aniline. Available from: [Link]

  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. (August 2025). Available from: [Link]

  • NPTEL. 13C NMR spectroscopy. Available from: [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. (September 20, 2023). Available from: [Link]

  • NMRDB. Predict 13C carbon NMR spectra. Available from: [Link]

  • ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Available from: [Link]

  • NIST WebBook. 3-bromo-4-methylaniline. Available from: [Link]

  • PubChem. 4-bromo-3-methyl-N-(propan-2-yl)aniline. Available from: [Link]

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Foundational

A Technical Guide to the Solubility Profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the solubility profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of solubility, predictive assessments, and detailed experimental protocols for precise quantification. In the absence of extensive published data for this specific molecule, this guide emphasizes the scientific principles and methodologies required to establish its solubility characteristics, a critical parameter for synthesis, purification, and formulation.

Introduction: The Significance of 3-bromo-4-methyl-N-(propan-2-yl)aniline and its Solubility

3-bromo-4-methyl-N-(propan-2-yl)aniline is a substituted aniline derivative with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The structural motifs, including a brominated aromatic ring and a secondary amine, are common in pharmacologically active compounds.[2][4] Understanding the solubility of this compound in various organic solvents is paramount for several key processes:

  • Reaction Medium Selection: Optimizing reaction conditions requires a solvent that can effectively dissolve all reactants.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound in a given solvent at varying temperatures.

  • Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is crucial for bioavailability and efficacy.

This guide will provide both a theoretical framework and practical methodologies to determine the solubility of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The key structural features of 3-bromo-4-methyl-N-(propan-2-yl)aniline are:

  • A substituted benzene ring: This large, non-polar component contributes to van der Waals forces and suggests solubility in non-polar or moderately polar solvents.

  • A bromine atom: This introduces a polarizable halogen, increasing the potential for dipole-dipole interactions.

  • A secondary amine (N-H) group: This group can act as both a hydrogen bond donor and acceptor, indicating a potential for solubility in protic solvents.

  • An isopropyl group: This bulky alkyl group can sterically hinder some intermolecular interactions.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighThe N-H group can form hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar nature of these solvents can interact with the dipole moment of the molecule. DMSO and DMF are particularly good solvents for a wide range of organic compounds.[5]
Non-Polar Hexane, TolueneModerate to LowThe aromatic ring and alkyl group can interact with non-polar solvents, but the polar amine and bromine functional groups will limit high solubility.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can effectively solvate a range of organic molecules.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The gravimetric method is a reliable and straightforward technique.[6]

Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of 3-bromo-4-methyl-N-(propan-2-yl)aniline in a given solvent at a specific temperature.

Materials and Equipment:

  • 3-bromo-4-methyl-N-(propan-2-yl)aniline (solid)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Pipettes

  • Pre-weighed evaporation dishes or beakers

  • Oven

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-bromo-4-methyl-N-(propan-2-yl)aniline to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Sample Collection:

    • Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant into a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.

  • Mass Determination:

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.[6]

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sample 3. Sample Collection cluster_analysis 4. Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Pipette known volume of supernatant sample1->sample2 sample3 Transfer to pre-weighed dish sample2->sample3 analysis1 Evaporate solvent in oven sample3->analysis1 analysis2 Cool and weigh dish analysis1->analysis2 analysis3 Repeat until constant weight analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Gravimetric solubility determination workflow.

Advanced Solubility Modeling

For rapid screening of a wide range of solvents, computational models can be employed. These models use thermodynamic principles to predict solubility.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This model estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can provide good estimations of solubility in various solvents.[8][9]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with high accuracy.

  • Machine Learning Models: Modern approaches utilize machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[10][11][12] These models can be very fast and convenient for initial screening.[10][12]

These predictive tools are valuable in the early stages of development to narrow down the selection of promising solvents for experimental validation.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Safety and Handling

Substituted anilines should be handled with care. Based on safety data for similar compounds like 3-bromo-4-methylaniline, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood. Consult the specific Material Safety Data Sheet (MSDS) for 3-bromo-4-methyl-N-(propan-2-yl)aniline once available.

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
  • ACS Publications. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • ACS Publications. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Request PDF.
  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methyl-n-(propan-2-yl)aniline.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • (n.d.). Determination of Solubility by Gravimetric Method.
  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • ChemicalBook. (2026, January 13). 3-Bromo-4-methylaniline.
  • (n.d.).
  • Chemsrc. (2025, August 26). 3-Bromo-4-methylaniline.
  • PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline.
  • Benchchem. (n.d.). Applications of 3-Bromo-N,N-diethyl-4-methylaniline in Organic Synthesis.
  • Echemi. (n.d.). 3-bromo-4-propan-2-ylaniline.
  • (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
  • NIST. (n.d.). 3-bromo-4-methylaniline.
  • (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

Sources

Exploratory

Synthesis of 3-Bromo-4-methyl-N-(propan-2-yl)aniline: A Comprehensive Technical Guide

Abstract The synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-methylaniline) requires precise control over electrophilic aromatic substitution and amine alkylation. This whitepape...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-4-methylaniline) requires precise control over electrophilic aromatic substitution and amine alkylation. This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 4-nitrotoluene. By leveraging the synergistic directing effects of the nitro and methyl groups, regioselective bromination is achieved prior to nitro reduction and subsequent reductive amination. This guide details the mechanistic causality, step-by-step self-validating protocols, and quantitative yield expectations for researchers and drug development professionals.

Retrosynthetic Strategy & Regiochemical Logic

A common pitfall in the synthesis of brominated aniline derivatives is the misapplication of electrophilic aromatic bromination. If one were to attempt the direct bromination of p-toluidine (4-methylaniline) or its N-isopropyl derivative, the strongly activating and ortho/para-directing nature of the amine group would drive the bromine atom to the 2-position, yielding 2-bromo-4-methylaniline[1].

To successfully synthesize the 3-bromo isomer, the functional group directing effects must be strategically manipulated. The optimal pathway begins with 4-nitrotoluene . In this molecule, the methyl group is weakly activating (ortho/para-directing) and the nitro group is strongly deactivating (meta-directing). Both groups synergistically direct the incoming electrophile (Br⁺) to the position ortho to the methyl group[2].

Upon subsequent reduction of the nitro group to an amine, the IUPAC principal functional group hierarchy shifts. The amine-bearing carbon becomes C1, meaning the methyl group is now at C4, and the bromine atom is perfectly positioned at C3. Finally, the introduction of the isopropyl group is achieved via direct reductive amination, which avoids the over-alkylation issues inherent to direct alkylation with alkyl halides[3].

SynthesisPathway A 4-Nitrotoluene B 2-Bromo-4-nitrotoluene A->B Br2, Fe 100-120 °C C 3-Bromo-4-methylaniline B->C Fe, HCl Reflux D 3-Bromo-4-methyl- N-(propan-2-yl)aniline C->D Acetone, STAB Room Temp

Fig 1. Three-step synthetic pathway to 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Experimental Methodologies: A Three-Step Protocol

Step 1: Regioselective Bromination of 4-Nitrotoluene

The first step involves the Friedel-Crafts-type halogenation of 4-nitrotoluene. Iron (Fe) powder is used as a pre-catalyst, which reacts in situ with bromine to form the active Lewis acid catalyst, FeBr₃.

Protocol:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acidic gas trap.

  • Initiation: Add 4-nitrotoluene (1.0 eq) and Fe powder (0.05 eq). Heat the mixture to 100–120 °C to melt the starting material and activate the catalyst[4].

  • Addition: Slowly add elemental bromine (Br₂, 1.05 eq) dropwise over 2 hours. Ensure vigorous stirring (Re 1500-2500) to manage the evolution of HBr gas[4].

  • Validation & Quench: Monitor via TLC (Hexane:EtOAc 9:1). Upon consumption of the starting material, cool the mixture to room temperature and dissolve the crude mass in benzene or dichloromethane. Wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted bromine, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield pure 2-bromo-4-nitrotoluene .

Step 2: Béchamp Nitro Reduction

The reduction of the nitro group to an amine is achieved using the classic Béchamp reduction (Iron/HCl). This method is highly chemoselective, reducing the nitro group without causing dehalogenation of the aryl bromide.

Protocol:

  • Setup: In a 1 L flask, suspend Iron powder (4.0 eq) in water. Add a catalytic amount of concentrated HCl (0.1 eq) to etch the iron surface and generate the reactive Fe(II) species.

  • Reaction: Heat the suspension to a gentle reflux. Gradually add a solution of 2-bromo-4-nitrotoluene (1.0 eq) dissolved in a minimal amount of benzene or ethanol[4].

  • Reflux: Maintain reflux for 3–4 hours. The reaction is self-validating when the yellow color of the nitro compound disappears, and TLC confirms the presence of a highly polar, UV-active amine spot.

  • Workup: Cool the mixture and neutralize with 10% aqueous NaOH. Filter the entire mixture through a pad of Celite to remove iron oxides (Fe₃O₄), washing the pad thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, dry, and concentrate to afford 3-bromo-4-methylaniline .

Step 3: Direct Reductive Amination

To introduce the isopropyl group, direct reductive amination is utilized. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice because it selectively reduces the in situ generated iminium ion without reducing the acetone starting material[5].

ReductiveAmination Aniline 3-Bromo-4-methylaniline Imine Iminium Intermediate Aniline->Imine H+ (AcOH) -H2O Acetone Acetone Acetone->Imine H+ (AcOH) -H2O Product Target Secondary Amine Imine->Product NaBH(OAc)3 Hydride Transfer

Fig 2. Mechanism of direct reductive amination using STAB.

Protocol:

  • Imine Formation: Dissolve 3-bromo-4-methylaniline (1.0 eq) in 1,2-dichloroethane (DCE). Add acetone (1.5 eq) and glacial acetic acid (1.0 eq). The mild acidic environment (pH ~4-5) facilitates the dehydration of the hemiaminal to the iminium intermediate[6].

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add STAB (1.5 eq)[5]. The reaction is mildly exothermic.

  • Validation: Stir for 12 hours. Monitor the disappearance of the primary amine via TLC (ninhydrin stain can be used to differentiate primary vs. secondary amines).

  • Quench & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane, dry, and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield pure 3-bromo-4-methyl-N-(propan-2-yl)aniline [6].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for the three-step synthesis when executed under optimized laboratory conditions.

StepReaction TypeKey ReagentsConditionsExpected YieldTarget Purity (GC-MS)
1 Electrophilic Bromination4-Nitrotoluene, Br₂, Fe100-120 °C, 2-3 h85 - 90%> 95%
2 Béchamp Reduction2-Bromo-4-nitrotoluene, Fe, HClReflux, 3-4 h75 - 80%> 98%
3 Reductive Amination3-Bromo-4-methylaniline, Acetone, STAB25 °C, 12 h70 - 85%> 99%

Note: Yields are based on isolated, chromatographically pure compounds. Losses in Step 2 are typically attributed to product retention in the iron oxide filter cake.

References

  • Consider the following sequence of reactions to produce major product (A). AskFilo. Available at:[Link]

  • Conversion of 4-nitrotoluene to 2-bromobenzoic acid. Chemistry Stack Exchange. Available at:[Link]

  • Method of preparing 3-bromo-4-methylaniline.Google Patents (RU2102382C1).
  • Reductive amination. Wikipedia. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC (National Institutes of Health). Available at:[Link]

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Foundational

Reactivity of the Amino Group in N-Isopropyl Substituted Anilines: A Mechanistic and Synthetic Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the realm of drug development and complex organic synthesis, the secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of drug development and complex organic synthesis, the secondary amine moiety of N-alkylanilines serves as a critical nucleophilic hub. However, substituting the nitrogen with an isopropyl group introduces a profound mechanistic dichotomy. Theoretically, the inductive electron donation (+I effect) of the isopropyl group should increase electron density on the nitrogen, thereby enhancing its nucleophilicity. In practice, the alpha-branching of the isopropyl chain creates a massive steric shield around the nitrogen lone pair.

As a Senior Application Scientist, I frequently observe that this steric clash overrides electronic activation in transition-metal catalysis and electrophilic substitutions. This guide dissects the causality behind the reactivity of N-isopropylanilines, providing field-proven insights, comparative data, and self-validating experimental protocols for leveraging this unique steric profile.

Mechanistic Framework: The Steric vs. Electronic Tug-of-War

The reactivity of the amino group in N-isopropylaniline is governed by the trajectory of the approaching electrophile or metal catalyst. While the nitrogen is highly basic, its ability to participate in nucleophilic attack is kinetically hindered.

Transition Metal Catalysis Divergence

When subjected to cross-coupling or annulation reactions, the steric bulk of the N-isopropyl group severely restricts metal-amine coordination. For instance, in1, the reaction proceeds smoothly with N-methyl and N-ethyl anilines. However, when N-isopropylaniline is introduced, the effectiveness is drastically reduced due to the kinetic barrier during the acylpalladium intermediate formation.

This phenomenon is not isolated to Palladium. In2 (Chan-Evans-Lam couplings), the sterically hindered N-isopropylaniline requires significantly extended reaction times and yields a lower conversion rate compared to its less hindered counterparts. Similarly, 3 yields 70–75% product with N-methylanilines, but only trace amounts are detected with N-isopropylaniline.

G N_alk N-alkylaniline Substrate Coord Metal-Amine Coordination N_alk->Coord binds to Pd_cat Pd(II) / Cu(II) Catalyst Pd_cat->Coord activates Steric Steric Clash (Isopropyl) Coord->Steric N-Isopropyl Prod Target Product Coord->Prod N-Methyl/Ethyl Trace Trace / Low Yield Steric->Trace kinetic barrier

Mechanistic divergence in metal-catalyzed coupling due to N-isopropyl steric hindrance.

Quantitative Reactivity Comparison

To illustrate the profound impact of alpha-branching on the amino group, the following table summarizes the comparative yields across three distinct catalytic paradigms.

Table 1: Comparative Reactivity Profile of N-Alkylanilines

SubstratePd-Catalyzed Annulation YieldCu-Mediated C-N Coupling YieldFe-Catalyzed Trifluoroethylation
N-Methylaniline Excellent (>80%)High (Good Yield)70–75%
N-Ethylaniline GoodModerateSignificantly Reduced
N-Isopropylaniline Poor (Reduced Effectiveness)Low (Requires Extended Time)Trace Amounts Detected

Strategic Applications: Turning Hindrance into a Feature

While steric hindrance reduces nucleophilicity, it is a highly desirable feature when designing stable reagents. A premier example is the synthesis of4.

In EIPAB, the bulky isopropyl and ethyl groups act as a physical shield for the delicate boron-nitrogen dative bond. This shielding prevents premature hydrolysis, resulting in an air-stable liquid that safely and efficiently delivers BH₃ to olefins for anti-Markovnikov hydroboration. It serves as a 5 compared to highly pyrophoric alternatives like diborane gas.

EIPAB_Workflow Aniline Aniline + Acetone RedAm Reductive Amination Aniline->RedAm N_Iso N-isopropylaniline RedAm->N_Iso H2, Cat. Ethyl Ethylation N_Iso->Ethyl N_Et_Iso N-ethyl-N- isopropylaniline Ethyl->N_Et_Iso BH3 BH3-THF Complexation N_Et_Iso->BH3 EIPAB EIPAB (Stable Borane) BH3->EIPAB 0°C to RT

Step-by-step synthetic workflow for generating the stable EIPAB reagent.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation and an analytical checkpoint to guarantee reproducibility.

Protocol 1: Synthesis of N-Isopropylaniline via Reductive Amination

Objective: Synthesize the sterically hindered secondary amine while preventing over-alkylation. Causality: Acetone is used in excess to drive the Schiff base (imine) equilibrium forward. The steric bulk of the resulting isopropyl group acts as an internal kinetic trap, naturally stalling the reaction at the secondary amine stage and preventing spontaneous tertiary dialkylation.

  • Reaction Setup: In a dry, inert reaction vessel, combine 1.0 equivalent of aniline with an excess of acetone (acting as both reagent and solvent) and 5 L of tetrahydrofuran (THF).

  • Catalytic Hydrogenation: Introduce a standard metal catalyst (e.g., Cu-Cr/Al₂O₃) and subject the mixture to H₂ pressure. Maintain the temperature strictly at 24°C–25°C for 2 hours.

  • Self-Validation Checkpoint: Pull aliquots for GC-MS analysis. The disappearance of the primary aniline peak and the emergence of a single secondary amine peak without tertiary amine byproducts validates the kinetic trapping effect of the isopropyl group.

  • Isolation: Distill the product under reduced pressure. N-isopropylaniline boils at 204–208 °C at atmospheric pressure but distills cleanly without thermal decomposition under vacuum.

Protocol 2: Complexation to N-ethyl-N-isopropylaniline Borane (EIPAB)

Objective: Generate an air-stable, superior hydroborating agent. Causality: The complexation between the Lewis base (amine) and Lewis acid (borane) is highly exothermic. Conducting the reaction at 0 °C manages the thermal load, while the steric bulk of the N-isopropyl group locks the borane into a stable, shielded conformation.

  • Solvent Preparation: Dissolve purified N-ethyl-N-isopropylaniline in strictly anhydrous THF and cool the reaction flask to 0 °C using an ice bath.

  • Borane Addition: Dropwise, add a 1 M solution of BH₃-THF. Maintain vigorous stirring to dissipate localized heat.

  • Self-Validation Checkpoint: Analyze the mixture using ¹¹B NMR spectroscopy. The definitive validation gate is the disappearance of the free borane signal and the emergence of a characteristic upfield-shifted peak, confirming complete dative bond formation.

  • Work-up: Remove the THF solvent under reduced pressure to yield the EIPAB complex as a stable, handleable liquid.

References

  • Pd(II)
  • Copper Mediated Transformations of Alkyl Boronic Esters Source: White Rose eTheses Online URL
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: PMC URL
  • An In-depth Technical Guide to the Synthesis and Stability of N-ethyl-N-isopropylaniline Borane Source: Benchchem URL
  • Molecular Addition Compounds. 11.

Sources

Exploratory

A Technical Guide to the Electronic Effects of Bromine and Methyl Groups on the Aniline Ring

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic functionalization of the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science. The electronic proper...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science. The electronic properties of substituents on the aniline ring profoundly influence its basicity, nucleophilicity, and regioselectivity in further chemical transformations. This in-depth technical guide provides a comprehensive analysis of the electronic effects of two common substituents: the bromine atom and the methyl group. We will dissect the interplay of inductive and resonance effects, quantify their impact on the basicity of the aniline nitrogen, and elucidate their directing influence on electrophilic aromatic substitution reactions. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the rational design and synthesis of novel aniline derivatives.

Introduction: The Language of Electrons in Aromatic Systems

Aniline, the simplest aromatic amine, is an electron-rich system due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring.[1] This delocalization increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene itself.[1] The introduction of substituents onto the aniline ring further modulates this electron distribution through two primary mechanisms: the inductive effect and the resonance effect.[2]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).[2][3]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring. Substituents with lone pairs or pi bonds can donate electron density to the ring (+M effect) or withdraw electron density from the ring (-M effect).[3]

The overall electronic influence of a substituent is a combination of these two effects, which can either reinforce or oppose each other.[4]

The Dual Nature of Bromine: An Inductive Pull and a Resonance Push

The bromine atom, a halogen, presents a fascinating case where the inductive and resonance effects are in opposition.

Inductive Effect (-I) of Bromine

Bromine is significantly more electronegative than carbon. This high electronegativity results in a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the C-Br sigma bond.[5][6] This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted aniline.[4]

Resonance Effect (+M) of Bromine

Despite its electronegativity, the bromine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the benzene ring.[5] This donation of electron density is a positive resonance or mesomeric effect (+M). The resonance effect increases the electron density at the ortho and para positions of the aniline ring.[5]

The Net Effect: A Deactivating Ortho-, Para-Director

For bromine, the electron-withdrawing inductive effect (-I) is stronger than the electron-donating resonance effect (+M).[4][7] Consequently, the bromine atom is a deactivating group overall. However, the resonance effect, while weaker, is still significant enough to direct incoming electrophiles to the more electron-rich ortho and para positions.[7][8]

cluster_Br Electronic Effects of Bromine on Aniline Br_Aniline Aniline Ring Inductive_Br Inductive Effect (-I) (Electron Withdrawing) Br_Aniline->Inductive_Br σ-bond polarization Resonance_Br Resonance Effect (+M) (Electron Donating) Br_Aniline->Resonance_Br p-orbital overlap Net_Effect_Br Net Effect: Deactivating, Ortho-, Para-Directing Inductive_Br->Net_Effect_Br Resonance_Br->Net_Effect_Br

Caption: Interplay of inductive and resonance effects of bromine on the aniline ring.

The Generosity of the Methyl Group: An Inductive Push and Hyperconjugation

The methyl group (-CH₃) is a classic example of an electron-donating group, enhancing the reactivity of the aniline ring.

Inductive Effect (+I) of the Methyl Group

Alkyl groups, such as the methyl group, are less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity leads to a donation of electron density to the ring through the C-C sigma bond, a positive inductive effect (+I).[2][4]

Hyperconjugation

Beyond the inductive effect, the methyl group also donates electron density through a phenomenon known as hyperconjugation.[9][10] This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.[9] This "no-bond resonance" further increases the electron density at the ortho and para positions.[9][10]

The Net Effect: An Activating Ortho-, Para-Director

The combination of the +I effect and hyperconjugation makes the methyl group an activating group , rendering the aniline ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted aniline.[11] Both effects increase electron density predominantly at the ortho and para positions, making the methyl group an ortho-, para-director .[9][11]

cluster_Me Electronic Effects of the Methyl Group on Aniline Me_Aniline Aniline Ring Inductive_Me Inductive Effect (+I) (Electron Donating) Me_Aniline->Inductive_Me σ-bond polarization Hyperconjugation Hyperconjugation (Electron Donating) Me_Aniline->Hyperconjugation σ-π overlap Net_Effect_Me Net Effect: Activating, Ortho-, Para-Directing Inductive_Me->Net_Effect_Me Hyperconjugation->Net_Effect_Me

Caption: Interplay of inductive and hyperconjugation effects of the methyl group on the aniline ring.

Impact on Basicity: A Quantitative Comparison

The electronic effects of substituents directly influence the basicity of the aniline nitrogen, which can be quantified by the pKa of its conjugate acid. Aniline itself is a weak base (pKa of anilinium ion is approximately 4.6) because the lone pair on the nitrogen is delocalized into the aromatic ring, making it less available for protonation.[1][12]

  • Bromine: The strong electron-withdrawing inductive effect of bromine decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, bromoanilines are less basic than aniline.

  • Methyl Group: The electron-donating inductive effect and hyperconjugation of the methyl group increase the electron density on the nitrogen atom, making the lone pair more available for protonation. Therefore, methyl-substituted anilines (toluidines) are more basic than aniline.[13]

The position of the substituent also plays a crucial role, with the effect being most pronounced at the para and ortho positions.

SubstituentPositionpKa of Conjugate Acid
None-4.58[14]
-Brortho2.64
meta3.34
para3.98
-CH₃ortho4.39[14]
meta4.69[14]
para5.12[14]

Note: A lower pKa value indicates a weaker base.

Directing Effects in Electrophilic Aromatic Substitution

The electronic effects of bromine and the methyl group not only alter the reactivity of the aniline ring but also dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Bromination of Aniline: The Influence of a Deactivating Director

Due to the strong activating nature of the amino group, the direct bromination of aniline with bromine water is difficult to control and typically results in the formation of 2,4,6-tribromoaniline as a white precipitate.[2][3][15] To achieve selective monobromination, the high reactivity of the amino group must be tempered. A common strategy is to protect the amino group as an acetanilide.[16] The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled bromination.

Electrophilic Substitution on Toluidine: The Influence of an Activating Director

The methyl group in toluidine activates the ring towards EAS, directing incoming electrophiles to the ortho and para positions relative to the methyl group.[11] The powerful activating and directing effect of the amino group generally dominates, leading to substitution at the positions ortho and para to the -NH₂ group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a substituted aniline using potentiometric titration.

cluster_pKa Workflow for pKa Determination by Potentiometric Titration start Start prep_sample Prepare Sample Solution (e.g., 1 mM in water/co-solvent) start->prep_sample calibrate_ph Calibrate pH Meter (pH 4, 7, 10 buffers) prep_sample->calibrate_ph titrate Titrate with Standard Acid (e.g., 0.1 M HCl) Record pH vs. Volume calibrate_ph->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot determine_ep Determine Equivalence Point (Inflection point) plot->determine_ep determine_pka Calculate pKa (pH at half-equivalence point) determine_ep->determine_pka end End determine_pka->end

Caption: Workflow for the determination of pKa by potentiometric titration.

Materials:

  • Substituted aniline

  • Deionized water or appropriate co-solvent

  • Standardized hydrochloric acid (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water or a suitable co-solvent to prepare a solution of approximately 1 mM.[13]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[13][17]

  • Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode.

  • Titration: Begin the titration by adding the standardized HCl solution in small, known increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point.[13]

Regioselective Bromination of Aniline (via Acetanilide)

This three-step protocol describes the synthesis of p-bromoaniline from aniline.[16]

Step 1: Acetylation of Aniline to Acetanilide

  • In a round-bottom flask, combine aniline with an excess of acetic anhydride.

  • Gently heat the mixture under reflux for approximately 30 minutes.

  • Cool the reaction mixture and pour it into cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring for a short period.

  • Pour the reaction mixture into cold water to precipitate the bromoacetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and dry. This will likely be a mixture of ortho and para isomers, with the para isomer being the major product.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Reflux the p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[10]

  • After the hydrolysis is complete, cool the reaction mixture.

  • If acidic hydrolysis was used, neutralize the solution with a base to precipitate the p-bromoaniline. If basic hydrolysis was used, the product may precipitate upon cooling.

  • Collect the solid p-bromoaniline by vacuum filtration, wash with cold water, and purify by recrystallization.[6]

Synthesis of p-Toluidine (4-Methylaniline)

A common laboratory synthesis involves the reduction of p-nitrotoluene.

Materials:

  • p-Nitrotoluene

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask, place p-nitrotoluene and granulated tin.

  • Slowly add concentrated HCl to the flask while cooling in an ice bath to control the exothermic reaction.

  • After the initial reaction subsides, heat the mixture under reflux until the reaction is complete (the yellow color of the nitrotoluene should disappear).

  • Cool the reaction mixture and carefully add a concentrated solution of NaOH to make the solution strongly alkaline. This will precipitate tin hydroxides and liberate the free amine.

  • Extract the p-toluidine into an organic solvent like diethyl ether.

  • Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by distillation to obtain the crude p-toluidine, which can be further purified by distillation or recrystallization.

Conclusion

The electronic effects of bromine and methyl groups on the aniline ring are a study in contrasts. Bromine, with its dominant electron-withdrawing inductive effect, deactivates the ring but directs incoming electrophiles to the ortho and para positions due to its weaker, yet influential, resonance effect. Conversely, the methyl group, through its electron-donating inductive effect and hyperconjugation, activates the ring and also directs electrophilic attack to the ortho and para positions. These fundamental principles govern the basicity of the aniline nitrogen and the regiochemical outcome of synthetic transformations. A thorough understanding of these electronic effects is indispensable for the rational design of novel aniline derivatives with tailored properties for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? Retrieved from [Link]

  • HYPERCONJUGATION. (n.d.). Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]

  • TSI Journals. (2009, November 21). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Experiment 24 – Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 14). Why methyl group is 2,4-directing? Retrieved from [Link]

  • Wikipedia. (n.d.). Hyperconjugation. Retrieved from [Link]

  • BSc Chemistry. (n.d.). Hyperconjugation. Retrieved from [Link]

  • Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Research and Reviews. (2014, May 21). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Chemguide. (n.d.). phenylamine (aniline) and bromine water. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Retrieved from [Link]

  • Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of o-toluidine.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • ResearchGate. (2020, April 13). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • SpringerLink. (2025, December 18). Synthesis and characterization of poly-o-toluidine: kinetic and structural aspects. Retrieved from [Link]

  • Quora. (2017, October 27). Which is more basic among methyl amine and aniline? Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 16). 5.1.8. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions applied for determination of pK a of a series of anilines by gradient HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288652B - One-step synthesis method of toluidine by catalytic distillation of toluene.
  • ResearchGate. (n.d.). (PDF) Spectroelectrochemistry of Substituted Anilines. Retrieved from [Link]

  • ACS Publications. (2002, June 29). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures | Request PDF. Retrieved from [Link]

  • aip.scitation.org. (n.d.). Structure and vibrational dynamics of aniline and aniline–Ar from high resolution electronic spectroscopy in the gas phase. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Scribd. (n.d.). pKa Calculation of Substituted Anilines | PDF | Acid Dissociation Constant. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide on the Hazards and Safe Handling of Substituted Anilines

Executive Summary Substituted anilines (e.g., chloroanilines, toluidines, aminophenols) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and industrial dyes....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted anilines (e.g., chloroanilines, toluidines, aminophenols) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and industrial dyes. Despite their synthetic utility, these aromatic amines present severe occupational hazards. They are highly skin-permeable and are potent inducers of methemoglobinemia, hemolytic anemia, and in some cases, carcinogenesis[1][2]. This whitepaper provides a mechanistic breakdown of aniline toxicity and establishes self-validating, field-proven experimental protocols to ensure absolute safety during laboratory handling.

Mechanistic Toxicology: The Causality of Hazard

The acute toxicity of substituted anilines is rarely caused by the parent compound itself; rather, it is driven by hepatic metabolic bioactivation[1][3].

When absorbed via inhalation, ingestion, or dermal contact, anilines undergo N-hydroxylation catalyzed by Cytochrome P450 enzymes (primarily CYP2E1) in the liver[4][5]. This bioactivation yields highly reactive phenylhydroxylamine derivatives[3][4].

The Causality of Methemoglobinemia: Once phenylhydroxylamine metabolites enter the bloodstream, they initiate a destructive redox cycle with erythrocytes. The metabolite oxidizes the ferrous iron (Fe²⁺) in the heme group of hemoglobin to the ferric state (Fe³⁺), producing methemoglobin[1][2]. Because methemoglobin cannot bind or transport oxygen, the oxygen dissociation curve shifts, leading to systemic tissue hypoxia, which clinically presents as cyanosis[2][6]. Furthermore, the continuous recycling of phenylhydroxylamine to nitrosobenzene generates reactive oxygen species (ROS), inducing profound oxidative stress, lipid peroxidation, and ultimately, splenic toxicity and erythrocyte hemolysis[7][8].

MetabolicPathway A Substituted Aniline (Parent Compound) B Hepatic CYP450 N-Hydroxylation A->B Bioactivation G N-Acetylation (Detoxification) A->G Detox Pathway C Phenylhydroxylamine Metabolite B->C D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E F Tissue Hypoxia & Cyanosis E->F

Metabolic activation of substituted anilines via N-hydroxylation leading to methemoglobinemia.

Quantitative Toxicological Data

The position and nature of the substituent (e.g., halogen, methyl) on the aniline ring dictate the severity of the toxicological response[9]. The table below summarizes the acute toxicity and regulatory limits for common substituted anilines.

CompoundCAS NumberLD50 (Oral, Rat)OSHA PEL (TWA)Primary Toxicological Hazards
Aniline 62-53-3250 mg/kg[6]5 ppm (Skin)[6]High methemoglobinemia, skin sensitizer[6]
o-Toluidine 95-53-4670 mg/kg[10]5 ppm (Skin)[11]Carcinogen, methemoglobinemia[10][12]
4-Chloroaniline 106-47-8300 mg/kg[13]None EstablishedSevere methemoglobinemia, high dermal toxicity[13][14]
2-Aminophenol 95-55-41250 mg/kg (Mouse)[15]None EstablishedMethemoglobinemia, tissue hypoxia[15]

Note: The "Skin" designation by OSHA indicates that cutaneous absorption is a primary route of severe systemic exposure, bypassing first-pass respiratory defenses[6][11].

Self-Validating Experimental Protocols for Safe Handling

Traditional safety protocols often rely on assumed compliance. In contrast, a self-validating system integrates empirical feedback loops to prove that the hazard has been neutralized. When weighing or transferring neat substituted anilines, researchers must employ the following methodology.

Step-by-Step Methodology: Enclosed Transfer and Decontamination
  • Baseline Verification (Zero-State): Before opening the primary container, use a Photoionization Detector (PID) equipped with a 10.6 eV lamp inside the fume hood to establish a baseline Volatile Organic Compound (VOC) reading.

  • Barrier Protection: Don double nitrile gloves (or butyl rubber for prolonged handling), a polyethylene-coated apron, and chemical splash goggles[13].

    • Causality: Anilines rapidly permeate standard latex and thin nitrile, necessitating a robust, multi-layer polymer barrier to prevent transdermal absorption[6][16].

  • Material Handling: Perform all transfers over a disposable, absorbent bench pad within a Class II fume hood (face velocity 80–120 fpm). Keep the sash as low as possible.

  • Chemical Decontamination: After handling, wipe the balance and surrounding surfaces with 60-70% ethanol to dissolve the organic residue[17], followed immediately by a 1% acetic acid wash.

    • Causality: The weak acid protonates the free amine, converting the volatile, lipid-soluble aniline into a non-volatile, water-soluble anilinium salt, which is easily wiped away with soap and water.

  • Empirical Validation: Swab the decontaminated surface using a colorimetric amine-detection wipe (e.g., utilizing Ehrlich's reagent or fluorescamine). A lack of color change empirically validates that the area is free of residual aniline, successfully closing the safety loop.

SafeHandling Step1 1. Baseline PID Air Monitoring Step2 2. Don Permeation-Resistant PPE (Butyl/Nitrile) Step1->Step2 Step3 3. Fume Hood Transfer (Face Velocity >80 fpm) Step2->Step3 Step4 4. Acidic Decontamination (1% Acetic Acid) Step3->Step4 Step5 5. Self-Validation: Colorimetric Amine Swab Step4->Step5

Self-validating experimental workflow for the safe handling and decontamination of substituted anilines.

Emergency Response & Spill Containment Methodology

In the event of a localized spill, rapid chemical neutralization is prioritized over simple absorption. Substituted anilines react violently with strong oxidizers (e.g., nitric acid, peroxides); thus, these must be strictly avoided during cleanup[2][6].

Step-by-Step Spill Protocol:
  • Isolate: Evacuate the immediate 25-meter radius, remove all ignition sources, and increase ventilation[6][17].

  • Contain and Neutralize: Cover the liquid spill with an inert, non-combustible absorbent pad (do not use combustible materials like sawdust)[13]. Carefully apply a dilute acidic neutralizing agent (e.g., sodium bisulfate solution or dilute acetic acid) from the perimeter inward to form the stable anilinium salt.

  • Collect: Place the neutralized absorbent material into a vapor-tight, chemically compatible plastic bag or sealed metal drum for hazardous waste disposal[6][17].

  • Validate: Wash the surface with a solvent (60-70% ethanol)[17], followed by soap and water. Use pH paper and an amine-specific colorimetric swab to verify that the spill zone has been completely decontaminated before allowing personnel to re-enter.

Sources

Exploratory

Discovery, Synthesis, and Application of 3-Bromo-4-methyl-N-(propan-2-yl)aniline: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics heavily relies on the availability of highly functionalized, sterically tunable building blocks. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 298185-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics heavily relies on the availability of highly functionalized, sterically tunable building blocks. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 298185-50-9) represents a critical secondary aniline intermediate utilized in advanced organic synthesis and drug discovery[1]. By introducing an N-isopropyl moiety to the well-documented 3-bromo-4-methylaniline scaffold—a known precursor to blockbuster kinase inhibitors like imatinib[2]—chemists can precisely modulate lipophilicity, steric hindrance, and hydrogen-bonding potential. This whitepaper provides an authoritative, in-depth analysis of the compound's discovery, physicochemical profile, and optimized synthetic methodologies.

Structural Rationale and Chemical Identity

The parent compound, 3-bromo-4-methylaniline, is a highly valuable ortho-substituted aniline used extensively in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) to construct complex polycyclic systems and targeted therapeutics[2][3]. However, primary anilines often suffer from rapid metabolic N-acetylation or oxidation in vivo.

The synthesis of the N-(propan-2-yl) derivative (N-isopropyl) serves three distinct mechanistic purposes:

  • Steric Shielding: The bulky isopropyl group restricts rotation around the C-N bond, locking the molecule into specific conformations favorable for deep hydrophobic pocket binding.

  • Metabolic Stability: Secondary amines are generally more resistant to rapid phase II acetylation compared to their primary counterparts.

  • Electronic Tuning: The inductive electron-donating effect of the isopropyl group increases the nucleophilicity of the nitrogen, altering its reactivity profile for subsequent amide coupling or nucleophilic aromatic substitution (SNAr) reactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Bromo-4-methyl-N-(propan-2-yl)aniline
CAS Number 298185-50-9[1]
Molecular Formula C10H14BrN[1]
Molecular Weight 228.13 g/mol [1]
SMILES CC1=C(Br)C=C(NC(C)C)C=C1[1]
Hazard Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A[4]
Storage Conditions 2-8°C, protect from light, well-ventilated area[4]

Synthetic Methodologies: The Core Protocols

The synthesis of secondary anilines presents a classic chemoselectivity challenge: preventing over-alkylation to the tertiary amine. Two primary routes are evaluated below.

Route A: Reductive Amination (Industry Standard)

Reductive amination is the most robust and selective method for synthesizing 3-bromo-4-methyl-N-(propan-2-yl)aniline. By reacting the primary aniline with acetone in the presence of a mild reducing agent, the reaction proceeds via an imine/iminium intermediate, completely bypassing the risk of over-alkylation[5].

Route B: Direct N-Alkylation (Suboptimal)

Direct alkylation using isopropyl bromide or iodide and a base (e.g., K2CO3) is generally avoided. The secondary nature of the isopropyl halide makes it highly susceptible to competing E2 elimination reactions. Furthermore, the resulting secondary aniline is often more nucleophilic than the starting material, leading to unavoidable N,N-diisopropyl byproducts.

SynthesisWorkflow A 3-Bromo-4-methylaniline (Starting Material) B Acetone + Acid Catalyst (Imine Formation) A->B Route A (High Yield) E Isopropyl Halide + Base (Direct Alkylation) A->E Route B (Low Selectivity) C NaBH(OAc)3 (Reduction) B->C D 3-Bromo-4-methyl-N-(propan-2-yl)aniline (Target Compound) C->D E->D F Over-alkylation Byproducts (N,N-diisopropyl) E->F Side Reaction

Figure 1: Comparative synthetic workflows for N-alkylation of 3-bromo-4-methylaniline.

Step-by-Step Experimental Protocol: Reductive Amination

As an Application Scientist, I mandate the use of Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (NaBH3CN) for this transformation. STAB is less toxic and exhibits superior chemoselectivity in weakly acidic media, reducing the protonated imine without reducing the acetone[5].

Reagents Required:
  • 3-Bromo-4-methylaniline (1.0 equivalent)

  • Acetone (1.5 - 2.0 equivalents)

  • Glacial Acetic Acid (1.0 equivalent)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE)

Workflow & Mechanistic Causality:
  • Substrate Solubilization: Dissolve 3-bromo-4-methylaniline in anhydrous DCE (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DCE is the optimal solvent as it perfectly solubilizes the transient iminium intermediate and is completely inert to STAB, unlike protic solvents which can prematurely quench the hydride source.

  • Imine Condensation: Add acetone, followed by the dropwise addition of glacial acetic acid. Stir the mixture at room temperature for 2 hours.

    • Causality: The bromo-substituted aniline is weakly nucleophilic due to the electron-withdrawing nature of the bromine atom. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of acetone to lower the LUMO energy, thereby facilitating nucleophilic attack and subsequent dehydration to form the imine.

  • Hydride Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Cooling prevents exothermic degradation. STAB selectively delivers a hydride to the highly electrophilic protonated imine. It does not reduce unreacted acetone, ensuring high atom economy.

  • Quench and Work-up: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes the acetic acid and safely decomposes any unreacted borohydride complex, preventing side reactions during solvent evaporation.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Applications in Drug Development

The integration of N-alkylated bromoanilines is a cornerstone in the development of targeted therapies. The parent scaffold is famously utilized in the synthesis of imatinib , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML)[2].

By utilizing 3-bromo-4-methyl-N-(propan-2-yl)aniline, researchers can synthesize novel imatinib analogs or 5-HT receptor antagonists[3]. The bulky N-isopropyl group can induce a deliberate steric clash within the ATP-binding pocket of off-target kinases, thereby increasing the selectivity profile of the drug candidate.

KinasePathway A ATP Binding Pocket (Target Kinase) B N-isopropyl Derivative (Ligand) B->A Binds C Steric Clash / Conformational Lock B->C Induces D Inhibition of Phosphorylation C->D Leads to E Downstream Signaling Halt D->E Results in

Figure 2: Pharmacodynamic mechanism of N-isopropyl derivatives in kinase inhibition.

Conclusion

3-Bromo-4-methyl-N-(propan-2-yl)aniline is a highly specialized intermediate that bridges the gap between basic organic synthesis and advanced rational drug design. By employing a rigorously controlled reductive amination protocol using STAB, researchers can bypass the pitfalls of direct alkylation, ensuring high-yield access to this sterically tuned building block. Its continued application in the synthesis of kinase inhibitors and neuropharmacological agents underscores its enduring value in the pharmaceutical sciences.

References

  • ACS Publications - Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine URL:[Link]

  • Journal of Medicinal Chemistry (ACS) - Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents URL:[Link]

Sources

Foundational

Literature review of 3-bromo-4-methyl-N-(propan-2-yl)aniline and its analogs

An In-depth Technical Guide to 3-bromo-4-methyl-N-(propan-2-yl)aniline and its Analogs: Synthesis, Properties, and Applications Abstract Substituted anilines are foundational scaffolds in modern medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-bromo-4-methyl-N-(propan-2-yl)aniline and its Analogs: Synthesis, Properties, and Applications

Abstract

Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of 3-bromo-4-methyl-N-(propan-2-yl)aniline, a halogenated secondary aniline, and its structural analogs. While direct literature on this specific molecule is limited, this guide synthesizes information from its key precursor, 3-bromo-4-methylaniline, and closely related analogs to provide a robust framework for its synthesis, properties, and potential applications. We delve into detailed synthetic protocols, explore the impact of structural modifications on biological activity, and present a forward-looking perspective on the utility of this chemical family. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their work.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives represent a "privileged structure" in drug discovery, appearing in a vast array of pharmacologically active molecules.[1] The specific substitution pattern on the aromatic ring and the nature of the nitrogen substituents critically influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

The core structure of interest, 3-bromo-4-methyl-N-(propan-2-yl)aniline, possesses several key features that make it and its analogs attractive for synthetic and medicinal chemistry:

  • A Reactive Bromine Handle: The bromine atom at the C3 position is a versatile functional group. It serves as an excellent leaving group and a key participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the facile construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[2]

  • Modulation of Electronics: The methyl group at C4 and the N-isopropyl group are electron-donating, which activates the aromatic ring and influences the regioselectivity of subsequent reactions.[2]

  • Lipophilicity and Steric Bulk: The N-isopropyl group provides steric hindrance and increases lipophilicity compared to a primary aniline, which can be crucial for modulating target binding and improving membrane permeability.

This guide will systematically explore the synthesis of the title compound and its analogs, their properties, and their established or projected applications, with a focus on providing actionable insights for laboratory practice.

Synthesis and Chemical Reactivity

The synthesis of N-alkylanilines like the title compound is a well-established field, typically involving the alkylation of a primary aniline precursor. The primary challenge lies in achieving regioselective functionalization of the aniline core and controlling the degree of N-alkylation.

Synthesis of the Precursor: 3-bromo-4-methylaniline

The most common and industrially viable route to the key intermediate, 3-bromo-4-methylaniline, begins with a more readily available starting material, 4-nitrotoluene or p-toluidine.

Route 1: From 4-Nitrotoluene

A robust method involves the bromination of 4-nitrotoluene in the presence of iron as a catalyst, followed by the reduction of the nitro group.[3]

  • Bromination: 4-nitrotoluene is treated with bromine (Br₂) and iron filings. The iron acts as a Lewis acid catalyst, polarizing the Br-Br bond and facilitating electrophilic aromatic substitution. The reaction is typically heated to drive it to completion.[3] The nitro group is a meta-director, while the methyl group is an ortho-, para-director. In this case, the directing effects lead to the formation of 2-bromo-4-nitrotoluene.

  • Reduction: The resulting 2-bromo-4-nitrotoluene is then reduced to the corresponding aniline. A common method is using iron powder in the presence of an acid, such as the hydrogen bromide generated in situ.[3] This classical Béchamp reduction is effective and cost-efficient.

Synthetic pathway for the precursor 3-bromo-4-methylaniline.

Route 2: From p-Toluidine (4-methylaniline)

An alternative approach is the direct, regioselective bromination of p-toluidine.[4][5] The amino group is a powerful ortho-, para-directing group. To achieve bromination at the desired position (ortho to the amino group and meta to the methyl group), careful control of reaction conditions is necessary to prevent the formation of multiple isomers.

Synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline

With the precursor in hand, the final N-isopropylation can be achieved. A highly efficient and selective method is reductive amination . This method avoids the common problem of over-alkylation (formation of tertiary amines) that can occur when using alkyl halides.[6]

The reaction proceeds by first forming an imine intermediate between 3-bromo-4-methylaniline and acetone (the keto-equivalent of isopropanol). This imine is then reduced in situ to the desired secondary amine.

Logical workflow for the synthesis via reductive amination.

A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reduction of imines and is tolerant of many functional groups.[7]

Synthesis of Analogs

The synthetic routes described are highly adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.

  • Varying the N-Alkyl Group: By substituting acetone with other aldehydes or ketones in the reductive amination step, a wide range of N-substituted analogs can be produced (e.g., using acetaldehyde for an N-ethyl group or cyclohexanone for an N-cyclohexyl group).[8]

  • Varying the Aromatic Substitution: Starting with different toluidine or nitrotoluene precursors allows for modification of the substitution pattern on the aromatic ring. For example, starting with m-toluidine could lead to different regioisomers.[9]

  • Modifying the Halogen: The bromine can be replaced with other halogens (Cl, I) or other functionalities via cross-coupling reactions. For instance, a Suzuki coupling can replace the bromine with an aryl or heteroaryl group, dramatically altering the molecule's properties.[7][10]

Physicochemical Properties

PropertyPrecursor: 3-bromo-4-methylanilineTarget: 3-bromo-4-methyl-N-(propan-2-yl)anilineAnalog: 3-bromo-4-isopropylaniline
CAS Number 7745-91-7298185-50-9112299-61-3[11]
Molecular Formula C₇H₈BrNC₁₀H₁₄BrNC₉H₁₂BrN[11]
Molecular Weight 186.05 g/mol 228.13 g/mol 214.10 g/mol [12]
Physical Form SolidLiquidN/A
Melting Point 27-30 °CN/AN/A
Boiling Point 254-257 °CN/A283.8 °C (Predicted)[12]
Predicted LogP ~2.8~3.93.44[12]

Causality Insight: The addition of the N-isopropyl group significantly increases the molecular weight and predicted lipophilicity (LogP) compared to the primary aniline precursor. This increased lipophilicity can enhance membrane permeability but may decrease aqueous solubility, which are critical considerations in drug design.

Applications and Biological Significance

Bromoaniline derivatives are key intermediates in pharmaceuticals, agrochemicals, and dyes.[2][13] Their utility stems from the ability to use the aniline nitrogen and the aromatic bromine for subsequent chemical modifications.

Role as a Synthetic Intermediate

The primary application of this class of compounds is as a versatile building block. As previously mentioned, the bromine atom is ideal for palladium-catalyzed cross-coupling reactions. For example, derivatives of the closely related 4-bromo-3-methylaniline have been used to synthesize potent antibacterial agents.[10] In a typical drug discovery workflow, the bromoaniline core can be coupled with various boronic acids (Suzuki coupling) or other reagents to rapidly generate a library of diverse analogs for biological screening.[7]

Projected Biological Activities and SAR

While no specific biological data for 3-bromo-4-methyl-N-(propan-2-yl)aniline has been published, the broader class of substituted anilines exhibits a wide range of activities. Structure-activity relationship (SAR) studies on related compounds provide valuable insights.[14]

  • Antibacterial/Antimicrobial Activity: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown promising activity against extensively drug-resistant (XDR) S. typhi.[10] This suggests that amides formed from the aniline nitrogen of our core structure could be a fruitful area of investigation. Salicylanilide derivatives also show potent antimicrobial effects.[15]

  • Enzyme Inhibition: N-substituted anilines are present in various enzyme inhibitors. For instance, a series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines were found to be potent inhibitors of the gastric H+/K(+)-ATPase, which is the target for proton-pump inhibitors like omeprazole.[16]

  • Anticancer/Antimetastatic Activity: The presence of a bromo substituent on a phenyl ring has been identified as an important structural feature for inhibiting cancer cell migration in some molecular scaffolds.[17]

The general SAR principles suggest that:

  • The N-Alkyl Group is Critical: The size and nature of the N-alkyl substituent can significantly impact binding affinity and selectivity for a biological target.[16]

  • The Bromo Group Influences Potency: The position and electronic nature of the halogen can modulate activity. Lipophilic and polarizable halogens like bromine often enhance binding potency.[18]

  • Further Substitution Offers Opportunities: Derivatization via cross-coupling at the bromine site allows for extensive exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[10]

Key Experimental Protocol: Reductive Amination

This section provides a detailed, self-validating protocol for the N-isopropylation of 3-bromo-4-methylaniline. This method is widely applicable for the synthesis of secondary amine analogs.

Objective: To synthesize 3-bromo-4-methyl-N-(propan-2-yl)aniline from 3-bromo-4-methylaniline and acetone.

Materials:

  • 3-bromo-4-methylaniline (1.0 eq)

  • Acetone (2.0-3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-methylaniline (1.0 eq) and dissolve it in anhydrous dichloromethane.

    • Expertise Note: Using an anhydrous solvent is crucial as the reducing agent is water-sensitive and the intermediate imine can be hydrolyzed.

  • Imine Formation: Add acetone (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.

    • Trustworthiness Note: This initial period allows for the equilibrium formation of the imine intermediate before the addition of the reducing agent. Progress can be monitored by Thin Layer Chromatography (TLC) if desired, though it is often done empirically.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, which minimizes the reduction of the acetone. Adding it in portions helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting aniline by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). A complete reaction is indicated by the disappearance of the starting material spot.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Trustworthiness Note: This step neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Expertise Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4-methyl-N-(propan-2-yl)aniline.[2][6]

Future Directions and Conclusion

3-bromo-4-methyl-N-(propan-2-yl)aniline and its analogs are high-potential building blocks that remain underexplored in published literature. The synthetic pathways are robust and flexible, allowing for the creation of diverse chemical libraries.

Future research should focus on:

  • Library Synthesis: Systematically synthesizing analogs by varying the N-alkyl group and performing Suzuki or Buchwald-Hartwig couplings at the bromine position.

  • Biological Screening: Screening these libraries against various biological targets, such as bacterial enzymes (e.g., DNA gyrase), protein kinases, or G-protein coupled receptors, is a logical next step.[10][19]

  • Material Science Applications: The electron-donating nature of the amino group makes these compounds potential precursors for organic electronic materials or dyes, an area worthy of investigation.[2]

References

  • Applications of 3-Bromo-N,N-diethyl-4-methylaniline in Organic Synthesis - Benchchem.
  • Application Notes and Protocols for the Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline - Benchchem.
  • 3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis - Benchchem.
  • 3-Bromo-4-methylaniline 98 7745-91-7 - Sigma-Aldrich.
  • 3-Bromo-4-isopropylaniline | 112299-61-3 - Sigma-Aldrich.
  • Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors - PubMed.
  • An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline - Benchchem.
  • Scheme 7: (A) Known biological activities related to aniline derivatives - ResearchGate.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma.
  • 3-Bromo-4-isopropylaniline | C9H12BrN | CID 280799 - PubChem.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI.
  • 3-Bromo-4-isopropylaniline | CAS#:112299-61-3 | Chemsrc.
  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents.
  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC.
  • Unveiling the Structure-Activity Relationship of 4'-Bromovalerophenone Analogs: A Comparative Guide for Drug Discovery - Benchchem.
  • 3-Bromo-4-methyl-n-(propan-2-yl)aniline - Sigma-Aldrich.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.
  • Structure Activity Relationships - Drug Design Org.
  • side-product formation in the synthesis of 4-methyl-3-(propan-2-yl)aniline - Benchchem.
  • Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts - ResearchGate.
  • Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates - PubMed.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

Sources

Exploratory

A Senior Application Scientist's Technical Guide to 3-bromo-4-methyl-N-(propan-2-yl)aniline for Advanced R&amp;D

Executive Summary This document provides a comprehensive technical overview of 3-bromo-4-methyl-N-(propan-2-yl)aniline, a key substituted aniline building block in modern medicinal chemistry. Recognizing the critical imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical overview of 3-bromo-4-methyl-N-(propan-2-yl)aniline, a key substituted aniline building block in modern medicinal chemistry. Recognizing the critical impact of starting material quality on the success of multi-step syntheses, this guide offers an in-depth analysis of the commercial supplier landscape, strategies for ensuring compound identity and purity, and a robust, self-validating protocol for in-house quality control. The causality behind each analytical and procedural step is detailed to empower researchers with the expertise required for confident and reproducible results in drug discovery and development pipelines.

The Strategic Role of 3-bromo-4-methyl-N-(propan-2-yl)aniline in Synthesis

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific compound, 3-bromo-4-methyl-N-(propan-2-yl)aniline, presents a trifecta of strategically positioned functional groups that make it a highly valuable intermediate:

  • The N-(propan-2-yl) Group: The isopropyl substituent on the amine provides steric bulk, which can modulate the reactivity of the aniline nitrogen and influence the conformational preferences of downstream products, a key factor in tuning binding affinity for biological targets.

  • The 4-methyl Group: This group serves as a simple, lipophilic substituent that can occupy hydrophobic pockets in target proteins. It also electronically influences the aromatic ring, affecting the reactivity of other positions.

  • The 3-bromo Substituent: The bromine atom is the most synthetically versatile feature. It serves as a prime "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[1] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient assembly of complex molecular architectures from readily available fragments.[1]

The precursor to this compound is often 3-bromo-4-methylaniline, which is commercially available and can be synthesized by the bromination of 4-nitrotoluene followed by reduction.[2]

Navigating the Commercial Supplier Landscape

A critical first step in any synthetic campaign is the reliable sourcing of starting materials. 3-bromo-4-methyl-N-(propan-2-yl)aniline is available from several chemical suppliers, though careful verification of the specific isomer is paramount.

A Note on Isomer Specificity and CAS Numbers: It is crucial to distinguish the target compound from its isomers. For instance, 2-Bromo-4-methyl-n-(propan-2-yl)aniline (CAS No. 1019616-06-8) is a distinct chemical with different reactivity and properties.[3] Always verify the structure against the CAS Number provided by the supplier. The correct, albeit less commonly cited, CAS number for the title compound appears to be 298185-50-9 , as listed by major distributors like Sigma-Aldrich.

Table 1: Representative Commercial Suppliers

SupplierCAS NumberTypical PurityNotes
Sigma-Aldrich 298185-50-995%Lists physical form as a liquid and recommended storage at 2-8°C.
Fluorochem 1019616-06-8>95%Note: This CAS corresponds to the 2-bromo isomer, highlighting the need for diligence.[3]
Various Suppliers N/A≥95%Multiple other suppliers list the compound by name, often with purities of 95% or greater. Direct inquiry is recommended.

This table is illustrative and not exhaustive. Researchers should perform their own due diligence and supplier qualification.

The Imperative of In-House Quality Control: A Self-Validating Workflow

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into a research program. Batch-to-batch variability and the potential for mislabeled isomers necessitate a robust, in-house QC protocol. This system is "self-validating" because each step provides an orthogonal piece of data that must be consistent with the others to confirm both the structure and purity of the material.

Experimental Protocol: Incoming Material Verification

Objective: To unequivocally confirm the identity and determine the purity of a received batch of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Methodology:

  • Documentation & Physical Inspection:

    • Log the supplier, lot number, and date of receipt.

    • Compare the supplier's label and CoA with the original purchase order.

    • Visually inspect the material. Per supplier data, it should be a liquid. Note any discoloration or presence of solids.

  • Sample Preparation:

    • For NMR: Accurately weigh ~10-15 mg of the sample into an NMR tube and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, non-protic solvent for non-polar to moderately polar organic molecules, and its deuterium lock signal is standard for most spectrometers.

    • For HPLC-MS: Create a stock solution by dissolving ~1 mg of the sample in 10 mL of HPLC-grade acetonitrile. Further dilute this stock 1:100 in a 50:50 mixture of acetonitrile:water for analysis. Causality: This two-step dilution ensures the final concentration is within the linear dynamic range of the detectors, preventing signal saturation.

  • Structural Confirmation (NMR & MS):

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum must be consistent with the expected structure. Key expected signals include: a septet for the isopropyl C-H, a doublet for the isopropyl methyl groups, singlets for the aromatic protons and the methyl group on the ring, and a broad singlet for the N-H proton. The integration of these signals must correspond to the number of protons in each environment.

    • Mass Spectrometry (MS): Inject the diluted sample into an LC-MS system. The primary goal is to confirm the molecular weight. The expected monoisotopic mass for C₁₀H₁₄BrN will show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, [M]+ and [M+2]+). This provides definitive confirmation of the elemental formula.

  • Purity Assessment (HPLC):

    • Chromatography: Using the same LC-MS injection, perform a reverse-phase HPLC separation (e.g., using a C18 column). A typical gradient might be 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes. Causality: The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted from the column and detected. Formic acid aids in protonation of the analyte, leading to sharper peaks and better chromatography.

    • Data Analysis: Integrate all peaks in the chromatogram (typically monitored at 254 nm). Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally acceptable for early-stage R&D.

  • Disposition:

    • Release: If all data (¹H NMR, MS, HPLC purity) are consistent with the expected structure and meet the required purity specification, the material is approved and released for synthetic use.

    • Reject: If there are significant discrepancies (e.g., incorrect molecular weight, unexpected major peaks in NMR, purity <95%), the material is quarantined, and the supplier is contacted immediately.

Visualization of the QC Workflow

The following diagram illustrates the logical flow of the self-validating QC process.

QC_Workflow cluster_reception 1. Material Reception cluster_analysis 2. Analytical Workflow cluster_decision 3. Data Review & Disposition Receive Receive Material & CoA Inspect Physical Inspection Receive->Inspect Prep Sample Preparation (NMR & HPLC-MS) Inspect->Prep NMR ¹H NMR Analysis (Structural Verification) Prep->NMR LCMS HPLC-MS Analysis (Purity & MW Confirmation) Prep->LCMS Review Compare Data vs. Specs & CoA NMR->Review LCMS->Review Decision Meets Specifications? Review->Decision Release Release for R&D Use Decision->Release Yes Reject Quarantine & Contact Supplier Decision->Reject No

Sources

Protocols & Analytical Methods

Method

N-alkylation of 3-bromo-4-methylaniline using isopropyl alcohol

An Application Note and Protocol for the Synthesis of N-isopropyl-3-bromo-4-methylaniline via Catalytic N-Alkylation Abstract This document provides a comprehensive technical guide for the N-alkylation of 3-bromo-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-isopropyl-3-bromo-4-methylaniline via Catalytic N-Alkylation

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 3-bromo-4-methylaniline with isopropyl alcohol to synthesize N-isopropyl-3-bromo-4-methylaniline. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. We focus on the modern, atom-economical "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology, which utilizes alcohols as green alkylating agents, producing water as the sole theoretical byproduct.[1] This guide details the underlying catalytic mechanism, provides a robust, step-by-step experimental protocol, and offers insights into reaction optimization and product characterization. It is intended for researchers, chemists, and drug development professionals seeking to implement sustainable and efficient C-N bond formation strategies.

Introduction: The Imperative for Greener N-Alkylation

N-alkylated anilines are ubiquitous structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. Traditionally, their synthesis has relied on the reaction of anilines with alkyl halides, a method plagued by the use of stoichiometric and often hazardous reagents, as well as the generation of significant salt waste.[2]

The transition towards more sustainable chemical processes has propelled the development of catalytic methods that utilize alcohols as alkylating agents.[2] The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) strategy has emerged as a particularly elegant and powerful approach.[1][3] This methodology, typically catalyzed by transition metals, offers high atom economy and environmental compatibility, making it a superior alternative for industrial and laboratory-scale synthesis.[1][4] This guide focuses on applying this state-of-the-art strategy to the specific synthesis of N-isopropyl-3-bromo-4-methylaniline, a valuable building block for further chemical elaboration.

The "Borrowing Hydrogen" Catalytic Cycle

The N-alkylation of an amine with an alcohol via the Borrowing Hydrogen mechanism is a sophisticated, multi-step process occurring within a single pot. The catalyst, typically a transition metal complex, plays a central role in facilitating a sequence of oxidation, condensation, and reduction steps.

The generally accepted mechanism proceeds as follows[3][4]:

  • Dehydrogenation (Oxidation): The metal catalyst abstracts a hydride from the isopropyl alcohol, transiently oxidizing it to its corresponding ketone (acetone). The "borrowed" hydrogen is temporarily held by the metal complex, forming a metal hydride species.

  • Condensation: The in situ-generated acetone undergoes a condensation reaction with the primary amine of 3-bromo-4-methylaniline, eliminating a molecule of water to form a ketimine intermediate.

  • Reduction: The metal hydride species, holding the "borrowed" hydrogen, then reduces the C=N double bond of the ketimine intermediate. This step regenerates the active catalyst and yields the final N-alkylated secondary amine product, N-isopropyl-3-bromo-4-methylaniline.

This catalytic cycle is highly efficient as it avoids the isolation of intermediates and uses the alcohol as both the alkylating agent and the hydrogen source for the final reduction.

Borrowing_Hydrogen_Mechanism Figure 1: The Borrowing Hydrogen Catalytic Cycle cluster_0 Catalytic Cycle M_cat [M] Catalyst M_H2 [M]-H₂ (Metal Hydride) M_cat->M_H2 Ketone R₂C=O (Acetone) Product ArNH-CHR₂ (N-isopropyl-3-bromo-4-methylaniline) M_H2->Product Alcohol R₂CHOH (Isopropyl Alcohol) Amine ArNH₂ (3-bromo-4-methylaniline) Imine ArN=CR₂ (Ketimine) Ketone->Imine 2. Condensation Amine->Imine Imine->Product 3. Reduction H2O H₂O Imine->H2O - H₂O Product->M_cat Catalyst Regeneration Experimental_Workflow Figure 2: Experimental Workflow A Setup Add reagents (aniline, catalyst, base) to an oven-dried Schlenk tube. B Inert Atmosphere Purge the tube with Argon/Nitrogen. A->B C Solvent & Reagent Addition Add anhydrous toluene and isopropyl alcohol via syringe. B->C D Reaction Heat mixture to 110-120 °C in an oil bath and stir for 16-24 hours. C->D E Monitoring Track reaction progress using TLC or GC-MS analysis. D->E F Workup Cool to RT, quench with water, and transfer to a separatory funnel. D->F G Extraction Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). F->G H Drying & Concentration Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. G->H I Purification Purify the crude product by flash column chromatography. H->I J Analysis Characterize the pure product using ¹H NMR, ¹³C NMR, and MS. I->J

Sources

Application

Application Note: Buchwald-Hartwig Amination Protocol for Sterically Hindered Anilines

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination is a cornerstone of modern C–N cross-coupling, heavily utilized in pharmaceutical development and materials science. However, the coupling of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone of modern C–N cross-coupling, heavily utilized in pharmaceutical development and materials science. However, the coupling of sterically hindered anilines (e.g., 2,6-diisopropylaniline or α,α,α-trisubstituted primary amines) with bulky aryl halides presents a significant synthetic challenge. Standard catalytic systems often fail due to severe steric repulsion that impedes amine coordination and subsequent reductive elimination[1].

To overcome these barriers, modern protocols rely on highly engineered dialkylbiaryl monophosphine ligands and advanced palladium precatalysts. The causality behind ligand selection is rooted in the thermodynamics of the catalytic cycle:

  • BrettPhos for Primary Amines: BrettPhos possesses significant steric bulk, which forces the palladium center into a monoligated state and dramatically accelerates reductive elimination, preventing the over-arylation of primary amines. Because reductive elimination is so rapid, oxidative addition becomes the rate-limiting step [2].

  • RuPhos for Secondary Amines: RuPhos has a relatively smaller steric profile compared to BrettPhos. This reduced hindrance facilitates the oxidative addition of bulky secondary amines, shifting the rate-limiting step to reductive elimination [2].

  • Precatalyst Stability: Traditional Pd sources like Pd₂(dba)₃ can form catalytically dormant off-cycle complexes when exposed to primary amines at room temperature[3]. Utilizing Pd G3 or G4 precatalysts ensures rapid, quantitative generation of the active L-Pd(0) species, bypassing these dormant states.

Catalytic Cycle Workflow

BHA_Cycle Start Aryl Halide + Hindered Aniline Precat Pd G3/G4 Precatalyst Activation via Base Start->Precat Reagents OA Oxidative Addition (Rate-limiting: BrettPhos) Precat->OA Active L-Pd(0) AmineBind Amine Coordination & Deprotonation OA->AmineBind L-Pd(II)(Ar)(X) RE Reductive Elimination (Rate-limiting: RuPhos) AmineBind->RE L-Pd(II)(Ar)(NHAr') RE->OA L-Pd(0) Regeneration Product Hindered Diaryl Amine Product RE->Product Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Catalyst & Ligand Selection Matrix

Proper pairing of the ligand and base is critical for hindered substrates. The following table summarizes optimal conditions based on substrate profiles[1][2][4].

Ligand SystemTarget Substrate ProfileRate-Limiting StepOptimal BaseMechanistic Advantage
BrettPhos Hindered primary anilinesOxidative AdditionNaOtBu / LHMDSHigh steric bulk accelerates reductive elimination, preventing over-arylation.
tBuBrettPhos α,α,α-trisubstituted aminesOxidative AdditionNaOtBuExtreme bulk forces monoligation, enabling coupling of highly congested centers.
RuPhos Hindered secondary aminesReductive EliminationLHMDS / LiHMDSSmaller steric profile relative to BrettPhos facilitates oxidative addition.
PEPPSI-IPr Broad (NHC ligand)Amine CoordinationKOtBu / Cs₂CO₃Strong σ-donation stabilizes Pd, tolerating diverse electronics and weak bases.

Detailed Experimental Protocol

General Procedure for Palladium-Catalyzed Synthesis of a Tetra-ortho-Substituted Diarylamine Adapted from established protocols for sterically congested anilines[5].

Materials:

  • Aryl chloride (1.0 mmol)

  • Sterically hindered aniline (e.g., 2,6-diisopropylaniline) (1.2 mmol)

  • Base: NaOtBu (1.4 mmol) or LHMDS (2.4 equiv. if base-sensitive functional groups are present)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Solvent: Anhydrous Toluene or THF (2.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl chloride (1.0 mmol), hindered aniline (1.2 mmol), and NaOtBu (1.4 mmol) to an oven-dried 10 mL vial equipped with a PTFE-coated magnetic stir bar.

    • Causality: Hindered couplings are highly susceptible to oxidative degradation of the active L-Pd(0) species. Strict exclusion of oxygen is mandatory to prevent catalyst deactivation before the challenging oxidative addition step can occur[5].

  • Catalyst Addition: Add BrettPhos Pd G3 (2 mol%).

    • Causality: G3 precatalysts contain a mesylate counterion that ensures rapid, quantitative generation of the active monoligated Pd(0) complex at room temperature. This bypasses the dormant off-cycle states often encountered when using traditional Pd₂(dba)₃ systems[3].

  • Solvent Addition & Heating: Add anhydrous toluene (2.0 mL). Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a pre-heated aluminum heating block at 100 °C.

    • Self-Validation Check: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution (or fine suspension of NaX salts) within the first 30 minutes. This visual cue confirms successful precatalyst activation.

  • Reaction Monitoring: Stir vigorously (800-1000 rpm) for 12–24 hours. Sample a 10 µL aliquot under a positive flow of nitrogen, dilute with EtOAc, and analyze via GC-MS.

    • Self-Validation Check: Monitor for the disappearance of the aryl halide. If hydrodehalogenation (Ar-H) is observed as a major side product, it indicates that reductive elimination is too slow. In subsequent runs, utilize a more electron-rich, bulkier ligand like tBuBrettPhos[5].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove insoluble inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Troubleshooting & Optimization

  • Issue: High levels of hydrodehalogenation.

    • Cause: The aryl halide is reduced instead of undergoing amination. This occurs when the rate of reductive elimination is outpaced by side reactions (e.g., β-hydride elimination or protonation).

    • Solution: Lower the reaction temperature or utilize a more sterically demanding ligand (e.g., switching from BrettPhos to tBuBrettPhos) to force the structural geometry toward reductive elimination[5].

  • Issue: Homocoupling of the Aryl Halide.

    • Cause: Often favored at excessively high temperatures or high catalyst loadings.

    • Solution: Reduce the reaction temperature and lower the catalyst loading to 1 mol%[5].

  • Issue: Incomplete Conversion / Catalyst Dormancy.

    • Cause: Primary amines and N-heteroaromatics can displace the phosphine ligand, forming catalytically dormant bis-amine palladium complexes[3].

    • Solution: Ensure the use of a G3 or G4 precatalyst to maintain a high initial concentration of the active L-Pd(0) species, or utilize a ligand specifically designed to resist displacement, such as GPhos[3].

Sources

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3-bromo-4-methyl-N-(propan-2-yl)aniline

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 3-bromo-4-methyl-N-(propan-2-yl)aniline as the aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 3-bromo-4-methyl-N-(propan-2-yl)aniline as the aryl bromide coupling partner. The synthesis of substituted biaryl anilines is a cornerstone of modern medicinal chemistry, and this substrate presents a unique combination of electronic and steric properties that require careful consideration for successful C-C bond formation. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven protocols, and offers insights into optimizing reaction parameters for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Substituted Biaryl Anilines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[1] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular architectures.[2] In the pharmaceutical industry, the reaction is widely employed to synthesize polyolefins, styrenes, and substituted biphenyls, which are common motifs in active pharmaceutical ingredients (APIs).[2][3]

The target substrate, 3-bromo-4-methyl-N-(propan-2-yl)aniline, serves as a valuable building block. The resulting N-isopropyl-4-methyl-biaryl-3-amine scaffold is a privileged structure in drug discovery. However, the substrate's electron-rich nature, conferred by the nitrogen atom, and the steric hindrance from the adjacent methyl and N-isopropyl groups can pose challenges to the catalytic cycle, necessitating carefully optimized conditions to achieve high yields and purity.

Mechanistic Considerations for a Successful Coupling

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding these steps is critical to rationalizing the choice of reagents and conditions.

  • Oxidative Addition: A low-valent Palladium(0) complex, typically bearing phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the aniline substrate. This is often the rate-limiting step. For electron-rich aryl bromides like our substrate, this step can be sluggish and requires the use of highly active, electron-rich ligands on the palladium center to facilitate the process.[6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) does not directly react with the Pd(II) complex. It must first be activated by a base to form a more nucleophilic borate species.[7][8] This borate then transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate.[2]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6] Bulky ligands on the palladium catalyst are known to promote this final, product-forming step.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_intermediate Ar-Pd(II)L₂-Br pd0->oa_intermediate Oxidative Addition p1 oa_intermediate->p1 tm_intermediate Ar-Pd(II)L₂-Ar' product_node Ar-Ar' tm_intermediate->product_node p2 tm_intermediate->p2 p1->tm_intermediate Transmetalation p2->pd0 Reductive Elimination p3 reactant_arbr Ar-Br (Substrate) reactant_arbr->oa_intermediate reactant_boronic Ar'-B(OH)₂ + Base reactant_boronic->p1 Experimental_Workflow setup 1. Reaction Setup inert 2. Inert Atmosphere setup->inert Seal Vessel addition 3. Reagent Addition inert->addition Via Syringe/Glovebox reaction 4. Heating & Monitoring addition->reaction Stir & Heat workup 5. Aqueous Workup reaction->workup Cool to RT purify 6. Purification workup->purify Extract & Dry analyze 7. Analysis purify->analyze Collect Fractions

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

Materials:

  • 3-bromo-4-methyl-N-(propan-2-yl)aniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-4-methyl-N-(propan-2-yl)aniline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue should be purified by column chromatography on silica gel to yield the pure biaryl product. [9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a more active pre-catalyst/ligand system (e.g., a palladacycle). [3]Switch to a stronger base like Cs₂CO₃. Increase the reaction temperature.
Significant Homocoupling Oxygen contamination; Pd(II) pre-catalyst issues.Ensure the reaction is thoroughly degassed. Use a Pd(0) source like Pd₂(dba)₃. [6]
Protodeborylation Excess water; Prolonged heating; Unstable boronic acid.Use the boronic acid pinacol ester instead. Minimize reaction time and water content.
Difficulty in Purification Residual palladium; Co-elution of impurities.Filter the crude organic solution through a pad of Celite® to remove palladium black. [9]Optimize the solvent system for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-4-methyl-N-(propan-2-yl)aniline is a highly feasible transformation that provides access to valuable biaryl amine structures. Success hinges on overcoming the challenges posed by this electron-rich and moderately hindered substrate. The use of modern catalyst systems featuring bulky, electron-rich phosphine ligands, coupled with a strong inorganic base and an appropriate solvent system, is critical. The protocols and insights provided herein offer a robust starting point for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barbe, G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Retrieved from [Link]

  • Andrews, I. P., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications. Retrieved from [Link]

  • Sherwood, J. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Saha, B., et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Matos, K., et al. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Andrews, I. P., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Wang, P., et al. (2026). Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy. ACS Publications. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • Chemistry Learner. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

  • ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

Sources

Application

Application Note: 3-Bromo-4-methyl-N-(propan-2-yl)aniline in the Design and Synthesis of Targeted Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors requires advanced building blocks that offer both structural predictability and synthetic versatility. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires advanced building blocks that offer both structural predictability and synthetic versatility. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 298185-50-9) has emerged as a privileged scaffold in medicinal chemistry. By combining a reactive electrophilic handle (aryl bromide) with a sterically tuned, lipophilic secondary amine, this intermediate enables the divergent synthesis of highly selective therapeutics, particularly those targeting the MAPK/ERK pathway (e.g., RAF and MEK inhibitors) and ABL kinases .

This guide details the mechanistic rationale for utilizing this specific building block, provides optimized parameters for late-stage functionalization, and outlines self-validating protocols for its application in drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The selection of 3-bromo-4-methyl-N-(propan-2-yl)aniline over its primary aniline counterpart is driven by strict pharmacokinetic (PK) and pharmacodynamic (PD) requirements.

  • The Toluene Core: The methyl group situated para to the amine acts as a critical "hydrophobic pocket filler." In the active site of kinases like BRAF or ABL, this moiety tightly occupies a narrow lipophilic cavity near the gatekeeper residue (e.g., T529 in BRAF), stabilizing the inactive "DFG-out" conformation characteristic of Type II kinase inhibitors 1.

  • The N-Isopropyl Substitution: Alkylating the aniline nitrogen reduces the hydrogen bond donor (HBD) count from two to one. This modification significantly improves membrane permeability and reduces susceptibility to P-glycoprotein (P-gp) efflux. Furthermore, the steric bulk of the isopropyl group restricts the rotational freedom of the resulting drug molecule, minimizing the entropic penalty upon binding to the target protein.

  • Chemoselectivity of the Aryl Bromide: The bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling 2. Crucially, the steric hindrance of the N-isopropyl group renders the secondary amine relatively unreactive under standard coupling conditions, preventing unwanted self-condensation (oligomerization) and allowing selective reaction at the bromide site.

Table 1: Physicochemical & Structural Properties
PropertyValueMedicinal Chemistry Rationale
Molecular Weight 228.13 g/mol Low MW fragment; allows extensive downstream elaboration while maintaining final drug MW < 500 Da.
Hydrogen Bond Donors 1Optimized for passive cellular diffusion (Lipinski compliance).
CLogP (approx) 3.2Ideal lipophilicity for balancing aqueous solubility and hydrophobic target engagement.
Isotopic Signature 1:1 (m/z 228/230)The 79 Br/ 81 Br doublet provides a built-in mass spectrometry tracer for reaction monitoring.

Mechanistic Role in Kinase Inhibition

When integrated into a larger therapeutic molecule, the 3-bromo-4-methyl-N-(propan-2-yl)aniline scaffold is typically elaborated into biaryl or diarylamine systems. These elaborated structures are highly effective at disrupting the MAPK/ERK signaling cascade, a pathway frequently hyperactivated in RAS/RAF mutant cancers (e.g., melanoma, colorectal cancer).

MAPK_Pathway A Receptor Tyrosine Kinase (RTK) B RAS (GTPase) A->B Activation C RAF Kinase (Target) B->C Recruitment D MEK1/2 C->D Phosphorylation E ERK1/2 D->E Phosphorylation F Cell Proliferation & Survival E->F Gene Transcription I RAF Inhibitor (Scaffold Derivative) I->C Blocks Activity

Fig 1. MAPK/ERK signaling pathway illustrating targeted inhibition at the RAF kinase node.

Divergent Synthetic Workflows

The true value of this building block lies in its modularity. By selecting the appropriate palladium-catalyzed methodology, researchers can rapidly generate diverse libraries of kinase inhibitors from a single starting material 3.

SyntheticWorkflow A 3-bromo-4-methyl- N-(propan-2-yl)aniline B Suzuki-Miyaura Coupling A->B Pd Catalyst Boronic Acids C Buchwald-Hartwig Amination A->C Pd Catalyst Amines D Biaryl Kinase Inhibitors B->D Scaffold Extension E Diarylamine Derivatives C->E N-Functionalization

Fig 2. Divergent synthetic workflow utilizing the core scaffold for inhibitor discovery.

Validated Experimental Protocols

The following protocols have been engineered to ensure high yields while preventing the degradation of the sterically hindered isopropylamine moiety.

Protocol A: Suzuki-Miyaura Cross-Coupling (Scaffold Extension)

This protocol is utilized to convert the aryl bromide into a biaryl system, a common motif in Type II kinase inhibitors.

1. Reagent Preparation:

  • Charge a Schlenk flask with 3-bromo-4-methyl-N-(propan-2-yl)aniline (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Causality: K 2​ CO 3​ is selected as a mild base to facilitate the transmetalation step without causing base-catalyzed degradation of sensitive heteroaryl boronic acids.

2. Catalyst Addition & Degassing:

  • Add Pd(dppf)Cl 2​ (0.05 equiv). Suspend the mixture in a 4:1 solution of 1,4-Dioxane and H 2​ O.

  • Sparge the mixture with Argon for 15 minutes.

  • Causality: The bidentate dppf ligand provides a wide bite angle, which is highly effective for the oxidative addition into sterically hindered ortho-substituted aryl halides (due to the adjacent methyl group). Argon sparging is critical, as O 2​ rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

3. Reaction Execution:

  • Heat the reaction mixture to 90 °C under an Argon atmosphere for 12 hours.

4. Self-Validation & Quality Control:

  • Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Logic: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 228 and 230 ( 79 Br/ 81 Br). Complete conversion is definitively validated when this doublet is entirely replaced by the singular product mass peak (e.g., [M+H] + ), confirming successful oxidative addition and reductive elimination.

Protocol B: Buchwald-Hartwig Amination (N-Functionalization)

This protocol is used to couple the aryl bromide with an exogenous amine, creating complex diarylamine or aminopyrimidine structures (similar to the Imatinib core).

1. Reagent Preparation:

  • Charge an oven-dried vial with 3-bromo-4-methyl-N-(propan-2-yl)aniline (1.0 equiv), a primary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the incoming amine, facilitating its coordination to the palladium center.

2. Catalyst/Ligand Selection:

  • Add Pd 2​ (dba) 3​ (0.02 equiv) and RuPhos (0.04 equiv). Dissolve in anhydrous Toluene.

  • Causality: RuPhos is explicitly chosen over standard ligands because its immense steric bulk prevents the formation of inactive bis(amine)palladium complexes. This is vital when working with substrates that already contain a bulky secondary amine (the N-isopropyl group), ensuring the catalyst remains active for the desired cross-coupling.

3. Reaction Execution:

  • Seal the vial and heat to 100 °C for 8–10 hours.

4. Self-Validation & Quality Control:

  • Perform TLC using a 3:1 Hexanes/Ethyl Acetate system.

  • Validation Logic: The starting material has moderate UV activity. The resulting coupled product will exhibit significantly enhanced fluorescence under 254 nm UV light due to extended π -conjugation. Furthermore, staining with ninhydrin will yield a colored spot for any unreacted primary amine, whereas the fully substituted product will remain unstained, providing orthogonal visual confirmation of reaction completion.

Table 2: Cross-Coupling Optimization Matrix
Reaction TypePreferred CatalystPreferred LigandBaseSolventTemp
Suzuki-Miyaura Pd(dppf)Cl 2​ dppf (inherent)K 2​ CO 3​ or K 3​ PO 4​ Dioxane/H 2​ O (4:1)80–90 °C
Buchwald-Hartwig Pd 2​ (dba) 3​ RuPhos or XPhosNaOtBu or Cs 2​ CO 3​ Toluene or t-Amyl Alcohol100 °C

References

  • Sigma-Aldrich Product Data: 3-Bromo-4-methyl-n-(propan-2-yl)aniline (CAS 298185-50-9). Sigma-Aldrich.

  • Benchchem Technical Report: 3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis. Benchchem. 2

  • Journal of Medicinal Chemistry: Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers. ACS Publications.1

  • Synthesis / Thieme: A Practical Preparation of Imatinib Base. Thieme Connect. 3

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-bromo-4-methyl-N-(propan-2-yl)aniline in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted anilines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] 3-bromo-4-methyl-N-(propan-2-yl)aniline emerges as a particularly valuable, albeit under-documented, building block. Its structure is primed for synthetic diversification: the bromine atom serves as a versatile handle for modern cross-coupling reactions, the N-isopropyl group provides steric and electronic influence, and the aniline core is a common motif in pharmacologically active molecules.[3][4]

This guide provides a comprehensive overview of the synthetic utility of 3-bromo-4-methyl-N-(propan-2-yl)aniline. While direct literature on this specific compound is limited, its reactivity can be reliably inferred from its structural precursors and analogs.[2] We present detailed protocols for its synthesis and its application in cornerstone reactions of modern organic chemistry, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its safe and effective use.

PropertyValueSource
CAS Number 298185-50-9[3]
Molecular Formula C₁₀H₁₄BrN[4]
Molecular Weight 228.13 g/mol [4]
Physical Form Liquid (Predicted)[3]
InChI Key OAIZUIJUSWRJEM-UHFFFAOYSA-N[3][4]
Storage 2-8°C, protect from light[3]
Safety Warning: H302, H315, H319, H335. GHS07 Pictogram.[3]

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[3]

Synthesis of the Building Block

The target compound is not widely available and is typically synthesized from its primary amine precursor, 3-bromo-4-methylaniline. The most efficient and selective method for this transformation is reductive amination, which minimizes the risk of over-alkylation common with other methods.[5][6]

Protocol 3.1: Synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline via Reductive Amination

This protocol details the N-isopropylation of 3-bromo-4-methylaniline using acetone in the presence of a reducing agent.

Workflow Diagram:

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product SM1 3-Bromo-4-methylaniline P1 Reaction Mixture (Stirring) SM1->P1 SM2 Acetone SM2->P1 R1 Sodium Triacetoxyborohydride (Reducing Agent) R1->P1 adds to R2 Dichloromethane (Solvent) R2->P1 dissolves R3 Room Temperature P2 Aqueous Work-up (Quench & Extraction) P1->P2 proceeds to P3 Purification (Column Chromatography) P2->P3 FP 3-bromo-4-methyl-N- (propan-2-yl)aniline P3->FP Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex RE_label Reductive Elimination Amine_Complex [Ar-Pd(II)-N(H)R'R'']⁺(L)₂ OA_Complex->Amine_Complex OA_label Oxidative Addition Amido_Complex Ar-Pd(II)-NR'R''(L)₂ Amine_Complex->Amido_Complex Amine_label Amine Coordination Amido_Complex->Pd0 Ar-NR'R'' Deprotonation_label Deprotonation BaseH Base-H⁺ Out Amido_Complex->BaseH ArBr Ar-Br In ArBr->OA_Complex Amine R'R''NH In Amine->Amine_Complex Base Base In Base->Amido_Complex Suzuki_Miyaura

Sources

Method

GC-MS protocol for the detection of 3-bromo-4-methyl-N-(propan-2-yl)aniline in reaction mixtures

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 3-bromo-4-methyl-N-(propan-2-yl)aniline in Reaction Mixtures Authored by a Senior Application Scientist Introduction In t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 3-bromo-4-methyl-N-(propan-2-yl)aniline in Reaction Mixtures

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount for ensuring optimal yield, purity, and safety. The formation of substituted anilines, such as 3-bromo-4-methyl-N-(propan-2-yl)aniline, represents a critical step in numerous synthetic pathways. These intermediates are often precursors to complex active pharmaceutical ingredients (APIs) and other high-value molecules. Consequently, a robust, selective, and rapid analytical method is required to track the formation of the target compound and the consumption of starting materials directly within the complex milieu of a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, offering unparalleled separation efficiency for volatile and semi-volatile compounds coupled with definitive mass-based identification.[1] This application note provides a detailed, field-proven protocol for the detection and semi-quantitative analysis of 3-bromo-4-methyl-N-(propan-2-yl)aniline. We will delve into the causality behind each methodological choice, from sample preparation designed to isolate the analyte from a challenging matrix to the optimization of GC-MS parameters that leverage the unique chemical properties of this halogenated amine.

Principle of the Method

The core of this protocol involves a multi-stage process designed to ensure analytical integrity and reproducibility. The workflow begins with the careful extraction of the analyte from the reaction mixture, followed by chromatographic separation and mass spectrometric detection.

  • Sample Preparation - Liquid-Liquid Extraction (LLE): Reaction mixtures typically contain non-volatile salts, catalysts, and polar solvents that are incompatible with GC-MS systems.[2][3] A liquid-liquid extraction is employed to selectively partition the target analyte, 3-bromo-4-methyl-N-(propan-2-yl)aniline, into an immiscible organic solvent. As an aniline derivative, the analyte is basic. By adjusting the pH of the aqueous phase to be alkaline (pH > 11), the aniline is maintained in its neutral, "free base" form, which dramatically increases its solubility in organic solvents like dichloromethane or ethyl acetate, ensuring high extraction efficiency.[4][5]

  • Gas Chromatographic Separation: The organic extract containing the analyte is injected into the GC. The instrument uses a heated injection port to vaporize the sample, which is then carried by an inert gas (typically helium) onto a long, narrow capillary column.[1] The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's volatility and its affinity for this stationary phase. A non-polar DB-5ms or equivalent column is chosen for its versatility and thermal stability, providing excellent resolution for a wide range of aromatic compounds.[4]

  • Mass Spectrometric Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization - EI), causing them to fragment into charged ions.[1] These fragments are characteristic of the parent molecule's structure. A key diagnostic feature for 3-bromo-4-methyl-N-(propan-2-yl)aniline will be the presence of a prominent molecular ion peak cluster exhibiting the characteristic isotopic pattern of bromine (~1:1 ratio for M+ and M+2 ions), providing a near-irrefutable confirmation of its identity.[6] The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from sample acquisition to data analysis.

Caption: Workflow for GC-MS analysis of the target aniline.

Materials and Reagents

  • Solvents: Ethyl acetate (or Dichloromethane), HPLC grade; Methanol, HPLC grade; Deionized water.

  • Reagents: Sodium hydroxide (NaOH), 1 M aqueous solution; Anhydrous sodium sulfate (Na₂SO₄); Helium (carrier gas), 99.999% purity or higher.

  • Standards: Analytical standard of 3-bromo-4-methyl-N-(propan-2-yl)aniline (if available for retention time confirmation and quantitation).

  • Apparatus: 15 mL polypropylene centrifuge tubes, glass autosampler vials (2 mL) with inserts, vortex mixer, benchtop centrifuge, syringe filters (0.22 µm PTFE).

Detailed Experimental Protocol

Part 1: Standard Preparation
  • Stock Standard (1000 µg/mL): If an analytical standard is available, accurately weigh 10 mg of 3-bromo-4-methyl-N-(propan-2-yl)aniline and dissolve it in 10.0 mL of methanol in a volumetric flask. This creates a stock solution for retention time verification and calibration.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock standard into 9.9 mL of ethyl acetate.[2] This working standard is suitable for direct injection to determine the retention time and mass spectrum under the specified analytical conditions.

Part 2: Sample Preparation from Reaction Mixture

Causality Note: This procedure is designed to remove acids, bases, salts, and non-volatile materials that would otherwise contaminate the GC inlet and column.

  • Quenching and Dilution: Carefully take a 100 µL aliquot from the reaction mixture and quench it in a 15 mL centrifuge tube containing 5.0 mL of deionized water. This stops the reaction and dilutes the components.

  • Alkalinization: Add 1 M NaOH dropwise to the aqueous sample until the pH is greater than 11, confirmed with pH paper. This ensures the target aniline is in its neutral form for efficient extraction.[5]

  • Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 1 minute to facilitate the transfer of the analyte into the organic phase.[7]

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Using a glass pipette, carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or any interface precipitate.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water, which can interfere with certain GC columns and detectors.[4]

  • Final Preparation: Filter the dried extract through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial. The sample is now ready for analysis.

Part 3: GC-MS Instrument Setup and Acquisition

Causality Note: The parameters below are selected to provide a good balance between resolution and analysis time. The temperature program is designed to separate the analyte from common reaction solvents and potential byproducts, while the MS parameters ensure high-quality data for identification.

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film) or equivalentA robust, non-polar column providing excellent separation for aromatic compounds.[4]
Injection ModeSplitless (or 20:1 split for concentrated samples)Splitless mode is used for trace analysis to maximize sensitivity.[8]
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[4]
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[4]
Oven ProgramInitial 70 °C, hold 2 min; ramp at 15 °C/min to 290 °C, hold 5 minThe initial hold separates volatile solvents; the ramp resolves compounds of interest.[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.[4]
Transfer Line Temp.290 °CMust be hot enough to prevent analyte condensation as it elutes from the GC column.[4]
Mass Scan Range40 - 450 amuA wide enough range to capture the molecular ion and key fragments of the target analyte.[4]
Acquisition ModeFull ScanUsed for qualitative identification by collecting the complete mass spectrum.

Data Analysis and Interpretation

  • Retention Time (RT) Matching: Analyze the chromatogram of the prepared sample. The RT of the peak corresponding to 3-bromo-4-methyl-N-(propan-2-yl)aniline should match the RT obtained from the injection of the analytical standard (if used).

  • Mass Spectrum Confirmation:

    • Obtain the mass spectrum of the peak of interest by performing a background subtraction.

    • Crucial Identification Step: Confirm the presence of the molecular ion (M+) peak. For 3-bromo-4-methyl-N-(propan-2-yl)aniline (C₁₀H₁₄BrN), the monoisotopic mass is approximately 227.03 Da.[6]

    • Look for the characteristic bromine isotope pattern: two peaks of nearly equal intensity at m/z 227 (for ⁷⁹Br) and m/z 229 (for ⁸¹Br). This pattern is a definitive indicator of a compound containing a single bromine atom.

    • Identify other significant fragment ions to further confirm the structure. Common fragments may arise from the loss of an isopropyl group or other characteristic cleavages.

  • Semi-Quantitation: The progress of the reaction can be monitored by comparing the peak area of the analyte across different time points. For more accurate quantitation, an internal standard should be employed.

Trustworthiness and Method Validation

To ensure the reliability of this protocol, the following steps are recommended:

  • Blank Analysis: Inject a sample of pure ethyl acetate to ensure no contamination is present in the solvent or the system.

  • Spike and Recovery: For method validation, a blank reaction matrix (containing all components except the starting material that forms the analyte) can be spiked with a known amount of the analyte standard and taken through the entire sample preparation process. The recovery percentage should be calculated to assess the efficiency of the extraction.

  • Linearity: If quantitative results are required, a calibration curve should be generated by preparing a series of standards at different concentrations and analyzing them to establish the linear range of the detector response.

This self-validating system ensures that any results generated are both accurate and reproducible, providing trustworthy data for critical decision-making in research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Dasgupta, A., & Hammett-Stabler, C. A. (2002). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of clinical laboratory analysis, 16(4), 189–193. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection. Request PDF. Retrieved from [Link]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • The University of Melbourne. (2026, December). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Scribd. (n.d.). Standard Operating Procedure For The Shimadzu GCMS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methyl-n-(propan-2-yl)aniline. Retrieved from [Link]

  • G. B. Skipper, P. L., Tannenbaum, S. R., & Wishnok, J. S. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]

  • PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • Agilent Technologies. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. ASMS 2016 ThP 158. Retrieved from [Link]

Sources

Application

Large-scale synthesis procedure for 3-bromo-4-methyl-N-(propan-2-yl)aniline

Application Note: Large-Scale Synthesis of 3-Bromo-4-methyl-N-(propan-2-yl)aniline via Reductive Amination Strategic Rationale & Mechanistic Grounding As a Senior Application Scientist, designing a robust, kilogram-scale...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 3-Bromo-4-methyl-N-(propan-2-yl)aniline via Reductive Amination

Strategic Rationale & Mechanistic Grounding

As a Senior Application Scientist, designing a robust, kilogram-scale synthesis requires balancing chemical reactivity with operational safety and downstream purity. The target molecule, 3-bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 298185-50-9)[1], is a highly valued sterically hindered halogenated aniline. Derivatives of this specific building block are critical in the development of modern oncology therapeutics, including gut-restricted PRMT5 inhibitors utilized for colorectal cancer interception[2].

The Synthetic Challenge: Synthesizing secondary anilines via direct alkylation (e.g., using isopropyl bromide) is notoriously unselective, often yielding inseparable mixtures of unreacted starting material, mono-alkylated, and di-alkylated products. To achieve strict mono-alkylation, we must employ a reductive amination strategy using acetone.

Choice of Reducing Agent (Causality): While catalytic hydrogenation (Pd/C or Pt/C with H₂) is a common industrial method for reductive amination, it poses a severe risk of hydrodebromination—cleaving the essential aryl-bromide bond. To preserve the halogen while driving the reaction to completion, we utilize Sodium Triacetoxyborohydride (STAB) . STAB is the industry gold standard for this transformation due to its exceptional chemoselectivity and mild hydride transfer capabilities.

Because the electron-withdrawing meta-bromine group reduces the nucleophilicity of the aniline, acetone (a relatively unreactive ketone) struggles to form the intermediate imine spontaneously. Therefore, we introduce 1.0 equivalent of glacial acetic acid as a Brønsted acid catalyst. This protonates the ketone, accelerating enamine/imine formation before the STAB reduction occurs, ensuring a >99% conversion rate without thermal degradation.

Process Workflow Visualization

Figure 1: Process workflow for the large-scale reductive amination of 3-bromo-4-methylaniline.

Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Visual cues (exotherms, gas evolution) and analytical checkpoints (IPC) are integrated to ensure the process remains within safe and productive parameters.

Table 1: Reagent Stoichiometry
Reagent / MaterialMW ( g/mol )AmountMolesEquivalents
3-Bromo-4-methylaniline186.051.00 kg5.37 mol1.0 eq
Acetone58.080.62 kg10.74 mol2.0 eq
Acetic Acid (Glacial)60.050.32 kg5.37 mol1.0 eq
Sodium Triacetoxyborohydride211.941.71 kg8.06 mol1.5 eq
Tetrahydrofuran (THF, anhydrous)N/A10.0 L-10 vol
HCl in Ethanol (2.0 M)36.463.0 L6.00 mol1.1 eq
Step-by-Step Methodology

Step 1: Reactor Preparation & Imine Formation

  • Purge a 50 L glass-lined reactor with N₂ to ensure an inert atmosphere.

  • Charge anhydrous THF (10.0 L) and 3-bromo-4-methylaniline (1.00 kg). Initiate stirring at 150 rpm.

  • Add acetone (0.62 kg) followed by glacial acetic acid (0.32 kg).

  • Stir the mixture at 20 °C for 1 hour. Expert Insight: Pre-mixing these reagents allows the equilibrium-driven formation of the imine intermediate. Do not add the reducing agent until this step is complete, as premature addition will lead to the wasteful reduction of acetone into isopropanol.

Step 2: Reductive Amination

  • Cool the reactor jacket to 10 °C.

  • Charge STAB (1.71 kg) in 5 equal portions over a 2-hour period.

  • Monitor the internal temperature strictly; maintain T < 25 °C. Expert Insight: The hydride transfer is highly exothermic. Portion-wise addition is a critical safety parameter to prevent thermal runaway and maintain the chemoselectivity of the STAB reagent.

Step 3: In-Process Control (IPC) & Self-Validation

  • After 4 hours of stirring at 20 °C, pull a 1 mL sample for HPLC analysis.

  • Validation Gate: Proceed to quench ONLY when the unreacted starting material is <1.0% (Area%). If SM >1.0%, continue stirring for an additional 2 hours.

Step 4: Quench & Phase Separation

  • Cool the reactor to 10 °C.

  • Carefully add saturated aqueous NaHCO₃ (15.0 L) dropwise over 1 hour. Expert Insight: Expect vigorous CO₂ gas evolution as the unreacted acetic acid and residual STAB are neutralized. Ensure the reactor vent is fully open.

  • Charge Methyl tert-butyl ether (MTBE, 10.0 L), stir vigorously for 15 minutes, and allow the phases to settle.

  • Discard the lower aqueous layer and wash the upper organic layer with brine (5.0 L).

Step 5: Isolation via Salt Formation

  • Transfer the washed organic phase to a clean reactor and cool to 5 °C.

  • Dropwise add 2.0 M HCl in EtOH (3.0 L) over 1 hour. A thick, pale-yellow precipitate will form.

  • Filter the slurry, wash the filter cake with cold MTBE (2.0 L), and dry under vacuum at 40 °C to a constant weight. Expert Insight: The free base of this product is a viscous oil. Isolating the product as a hydrochloride salt bypasses the need for complex high-vacuum distillation, yielding a highly pure, stable, and easy-to-handle crystalline powder ideal for downstream pharmaceutical manufacturing.

Quality Control & Expected Outcomes

Table 2: IPC and Quality Specifications
ParameterExpected ResultAnalytical Method
Yield 1.15 - 1.25 kg (80–88% theoretical)Gravimetric
Appearance Off-white to pale-yellow crystalline powderVisual Inspection
Purity > 99.0% (Area%)RP-HPLC (UV 254 nm)
Des-bromo Impurity < 0.1% (Limit of Detection)LC-MS
Di-isopropyl Impurity Not DetectedGC-FID / LC-MS

Sources

Method

Application Note: Strategic Derivatization of 3-Bromo-4-methyl-N-(propan-2-yl)aniline for Advanced Functionalization

Executive Summary The derivatization of 3-bromo-4-methyl-N-(propan-2-yl)aniline presents a fascinating dual-challenge in synthetic methodology: managing the reactivity of a secondary aliphatic-aromatic amine while execut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of 3-bromo-4-methyl-N-(propan-2-yl)aniline presents a fascinating dual-challenge in synthetic methodology: managing the reactivity of a secondary aliphatic-aromatic amine while executing cross-coupling at a sterically encumbered ortho-methyl bromoarene site. This application note delineates a self-validating, high-yielding workflow designed to overcome these intrinsic molecular hurdles. By employing strategic protecting group chemistry and state-of-the-art palladium catalysis, researchers can efficiently transform this scaffold into complex biaryl or polyaminated architectures essential for modern drug discovery.

Structural Profiling & Reactivity Rationale

As a Senior Application Scientist, it is critical to look beyond the basic structure and anticipate reaction dynamics before setting up the flask. The molecule features two primary sites of interest, each dictating specific experimental choices:

  • The Secondary Amine (-NH-iPr): The isopropyl group provides moderate steric shielding to the nitrogen. However, in palladium-catalyzed cross-couplings, secondary amines remain nucleophilic enough to outcompete the desired catalytic cycle. This can lead to catalyst poisoning via stable Pd-amine complexation or unintended auto-amination (1)[1]. Causality: A transient protection strategy (e.g., N-Boc) is mandatory to neutralize this nucleophilicity, rendering the nitrogen inert during subsequent high-temperature palladium catalysis.

  • The Sterically Hindered 3-Bromo Site: The bromine atom is positioned directly ortho to the 4-methyl group. This steric bulk severely retards the oxidative addition of the C-Br bond to the Pd(0) species (2)[2]. Causality: Standard ligands like PPh3 fail because they cannot stabilize the low-coordinate Pd(0) intermediate required to force this addition. Electron-rich, sterically demanding dialkylbiarylphosphine ligands (such as XPhos) or tri-tert-butylphosphine (P(t-Bu)3) are strictly required. These ligands ensure the formation of a highly reactive 12-electron Pd(0)L complex, drastically lowering the activation energy for insertion into the hindered C-Br bond (3)[3].

Experimental Workflows & Protocols

Phase I: Amine Protection (N-Boc Derivatization)

To ensure the integrity of the secondary amine during cross-coupling, we first install a tert-butyloxycarbonyl (Boc) protecting group.

Step-by-Step Protocol:

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-bromo-4-methyl-N-(propan-2-yl)aniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add triethylamine (TEA, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete disappearance of the starting material mass [M+H]+ and the emergence of the Boc-protected intermediate confirms quantitative conversion. Do not proceed to Phase II if starting material remains, as it will poison the Pd catalyst.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes XPhos to overcome the ortho-methyl steric clash during the arylation of the 3-bromo position.

Step-by-Step Protocol:

  • Setup: To a Schlenk tube, add the N-Boc protected intermediate from Phase I (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Degassing (Critical Step): Seal the tube with a septum and purge the vessel with argon for 15 minutes. Add a degassed mixture of Toluene/H2O (10:1 v/v, 0.2 M) via syringe. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while rigorous degassing prevents the oxidation of the electron-rich XPhos ligand.

  • Reaction: Heat the sealed tube to 100 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Phase III: Deprotection (Final Functionalization)
  • Setup: Dissolve the purified coupled product in DCM (0.1 M) and cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir at room temperature for 2 hours until TLC indicates complete consumption of the Boc-protected species.

  • Workup: Carefully neutralize with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate to yield the final functionalized N-isopropylaniline derivative.

Quantitative Optimization Data

The necessity of specialized ligands for this sterically hindered substrate is demonstrated in the optimization data below. Standard catalysts yield poor results, whereas bulky, electron-rich ligands drive the reaction to completion.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Hindered 3-Bromo Position

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4NoneNa2CO3Toluene/H2O10024< 15%
2Pd2(dba)3P(o-tol)3K3PO4Toluene/H2O1002445%
3Pd(OAc)2SPhosK2CO3Toluene/H2O1001288%
4 Pd2(dba)3 XPhos K3PO4 Toluene/H2O 100 12 > 92%

Note: Yields represent isolated yields after column chromatography. Entry 4 represents the optimal, self-validating conditions utilized in Protocol Phase II.

Visualizations

Workflow A 3-Bromo-4-methyl- N-(propan-2-yl)aniline B N-Boc Protection (Phase I) A->B Boc2O, DMAP TEA, DCM C Suzuki-Miyaura Cross-Coupling (Phase II) B->C Ar-B(OH)2, Pd cat. XPhos, Base D Buchwald-Hartwig Amination (Phase II alt) B->D HNR2, Pd cat. BrettPhos, Base E Deprotection & Final Functionalization C->E TFA / DCM D->E TFA / DCM

Strategic derivatization workflow for 3-bromo-4-methyl-N-(propan-2-yl)aniline.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Ar-Br Addition (Overcomes Steric Clash) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Ar'-B(OH)2 + Base (Halide Exchange) PdII_TM->Pd0 Reductive Elimination (Product Release)

Palladium-catalyzed cross-coupling catalytic cycle emphasizing steric accommodation.

References

  • BenchChem Technical Support Team (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. BenchChem. 1

  • Wikipedia Contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. 4

  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC / National Institutes of Health. 3

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett / Semantic Scholar. 2

Sources

Application

Application Note: Regioselective Monobromination of N-Isopropyl-4-methylaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: API Intermediates, Halogenated Building Blocks, and Late-Stage Functionalization Mechanistic Rationale and St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: API Intermediates, Halogenated Building Blocks, and Late-Stage Functionalization

Mechanistic Rationale and Strategy

The introduction of a bromine atom into an aromatic ring is a foundational transformation in medicinal chemistry, providing a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). When dealing with electron-rich, highly activated substrates such as N-isopropyl-4-methylaniline (an N-alkyl-p-toluidine), achieving precise regiocontrol while suppressing oxidative degradation is the primary synthetic challenge.

Regioselectivity & Directing Effects: The substrate features two directing groups: a strongly activating, ortho/para-directing secondary amine (–NHiPr) at C1, and a weakly activating, ortho/para-directing methyl group (–CH₃) at C4. Because the para position relative to the amine is sterically blocked by the methyl group, electrophilic aromatic substitution (EAS) is strictly directed to the C2 (or C6) position.

Reagent Selection (Causality): While molecular bromine (Br₂) is a traditional halogenating agent, its use with highly activated anilines typically results in uncontrolled polybromination and oxidative decomposition of the amine[1]. To establish a controlled, self-validating system, N-Bromosuccinimide (NBS) is utilized. NBS acts as a mild, slow-release source of electrophilic bromine ( Br+ ). By conducting the reaction in a polar aprotic solvent like acetonitrile (MeCN) at low temperatures (0 °C), the reaction proceeds purely via an electrophilic pathway, successfully suppressing radical benzylic bromination at the isopropyl or methyl groups[1][2].

Mechanism SM N-isopropyl-4-methylaniline (Activated Aromatic) Sigma Sigma Complex (Arenium Ion) SM->Sigma Electrophilic Attack (C2) NBS N-Bromosuccinimide (Br+ Source) NBS->Sigma Br Transfer Product 2-bromo-N-isopropyl- 4-methylaniline Sigma->Product Rearomatization (-H+)

Electrophilic aromatic substitution pathway for the regioselective bromination at the C2 position.

Quantitative Data & Optimization Matrix

To ensure reproducibility and scale-up viability, various conditions were evaluated. The data below summarizes the causal relationship between reagent equivalents, temperature, and product distribution.

Brominating AgentSolventTemp (°C)EquivalentsMajor ProductYield (%)Observations / Causality
Br₂ AcOH25 °C1.0Complex Mixture< 30%Rapid oxidation of the amine; severe polybromination[1].
NBS DMF0 to 25 °C1.052-bromo-N-isopropyl-4-methylaniline78%Good conversion, but DMF removal complicates aqueous workup[2].
NBS MeCN0 to 25 °C1.052-bromo-N-isopropyl-4-methylaniline91% Optimal. Clean conversion; MeCN stabilizes the polar transition state.
NBS MeCN25 °C2.502,6-dibromo-N-isopropyl-4-methylaniline88%Excess reagent forces second bromination at the C6 position.
Experimental Protocol: Synthesis of 2-Bromo-N-isopropyl-4-methylaniline

This protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded to ensure the operator can verify the reaction trajectory in real-time.

3.1 Materials & Reagents
  • N-isopropyl-4-methylaniline (Starting Material, SM): 1.0 equivalent (e.g., 10.0 mmol, 1.49 g)

  • N-Bromosuccinimide (NBS): 1.05 equivalents (10.5 mmol, 1.87 g) - Must be recrystallized from water prior to use to remove trace Br₂ and succinimide.

  • Acetonitrile (MeCN): Anhydrous, 30 mL (0.33 M concentration)

  • Sodium Thiosulfate ( Na2​S2​O3​ ): 10% w/v aqueous solution (for quenching)

  • Ethyl Acetate (EtOAc) and Brine (for extraction)

3.2 Step-by-Step Methodology

Step 1: Substrate Preparation & Cooling

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with N-isopropyl-4-methylaniline (1.49 g, 10.0 mmol).

  • Add anhydrous MeCN (30 mL) and stir to achieve a homogenous solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Causality: The substrate is highly electron-rich. Initiating the reaction at 0 °C mitigates the initial exothermic spike, preventing the formation of oxidative byproducts.

Step 2: Electrophile Addition 4. Weigh NBS (1.87 g, 10.5 mmol) and add it portion-wise over 15 minutes to the stirring solution. 5. Self-Validation (Visual Cue): The solution will immediately transition from colorless to a pale yellow/orange hue as the active brominating species is generated and consumed.

Step 3: Reaction Monitoring 6. Remove the ice bath after the addition is complete and allow the reaction to warm to room temperature (approx. 20–25 °C). 7. Stir for 1.5 hours. 8. Self-Validation (IPC): Perform TLC analysis (Eluent: Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.45 ) should be completely consumed, replaced by a single, less polar product spot ( Rf​≈0.60 ) due to the lipophilic nature of the introduced bromine atom.

Step 4: Quenching & Workup 9. Once TLC confirms completion, quench the reaction by adding 15 mL of 10% aqueous Na2​S2​O3​ .

  • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂ to inert bromide ions.

  • Self-Validation (Visual Cue): The yellow/orange tint of the reaction mixture will immediately discharge, leaving a cloudy, colorless biphasic mixture.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Isocratic elution: 95:5 Hexanes/EtOAc) to afford 2-bromo-N-isopropyl-4-methylaniline as a pale yellow oil. Expected yield: ~91% (2.07 g).

Workflow S1 1. Dissolve SM in MeCN Cool to 0 °C S2 2. Portion-wise addition of NBS (Maintain < 5 °C) S1->S2 S3 3. Stir & Monitor via TLC (Hexane:EtOAc 9:1) S2->S3 S4 4. Quench with aq. Na2S2O3 (Color shifts to clear) S3->S4 S5 5. Liquid-Liquid Extraction (EtOAc / Brine) S4->S5 S6 6. Flash Chromatography (Isolate pure product) S5->S6

Experimental workflow for the synthesis and isolation of the monobrominated aniline derivative.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized 2-bromo-N-isopropyl-4-methylaniline, the following spectroscopic signatures should be expected:

  • ¹H NMR (CDCl₃, 400 MHz): The loss of symmetry in the aromatic region is the primary indicator. Expect a doublet at ~7.30 ppm (1H, C3-H, meta-coupling to C5), a doublet of doublets at ~6.95 ppm (1H, C5-H), and a doublet at ~6.60 ppm (1H, C6-H). The isopropyl methine proton will appear as a multiplet at ~3.60 ppm, and the broad singlet for the N-H proton will be visible around ~3.80 ppm.

  • Mass Spectrometry (ESI-MS): The presence of the bromine isotope pattern is definitive. Expect a 1:1 ratio doublet for the [M+H]+ molecular ion peaks at m/z 228.0 and 230.0, confirming mono-bromination.

References
  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)". Organic-Chemistry.org. Available at:[Link]

Sources

Method

Application Note: 3-Bromo-4-methyl-N-(propan-2-yl)aniline as a Privileged Intermediate in the Synthesis of Next-Generation SDHI Fungicides

Executive Summary The continuous evolution of phytopathogenic resistance demands the rapid discovery of novel agrochemicals with unique modes of action and enhanced metabolic stability. 3-Bromo-4-methyl-N-(propan-2-yl)an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of phytopathogenic resistance demands the rapid discovery of novel agrochemicals with unique modes of action and enhanced metabolic stability. 3-Bromo-4-methyl-N-(propan-2-yl)aniline (hereafter referred to as BMPA) has emerged as a highly versatile, privileged building block in the synthesis of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. This application note provides an authoritative guide on the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing BMPA in the development of pyrazole-4-carboxamide derivatives.

Mechanistic Rationale & Structural Causality

The specific substitution pattern of BMPA is not coincidental; each functional group serves a distinct chemical and biological purpose in agrochemical design:

  • 3-Bromo Substituent: Acts as an ideal electrophile for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The lower bond dissociation energy of the C–Br bond facilitates rapid oxidative addition to Pd(0) species, allowing for the modular installation of various aryl or heteroaryl groups to form the hydrophobic tail of the fungicide[2].

  • 4-Methyl Substituent: Strategically placed to block metabolic oxidation at the para position by cytochrome P450 enzymes in plants and soil. This significantly extends the environmental half-life and systemic efficacy of the resulting agrochemical.

  • N-Isopropyl Group: Increases the overall lipophilicity (logP) of the molecule, which is critical for cuticular penetration in plant tissues. Furthermore, the steric bulk of the isopropyl group perfectly mimics the isoprenoid tail of ubiquinone, enhancing binding affinity within the hydrophobic pocket of the fungal succinate dehydrogenase enzyme[1].

Table 1: Physicochemical Profiling of BMPA
PropertyValue
Chemical Name 3-Bromo-4-methyl-N-(propan-2-yl)aniline
CAS Number 298185-50-9
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
LogP (Estimated) ~3.2
Primary Application Precursor for Pyrazole-4-carboxamide SDHIs

Synthetic Workflows & Protocols

The synthesis of SDHI fungicides from BMPA typically follows a robust two-step sequence: a Suzuki-Miyaura cross-coupling followed by N-acylation.

Fig 1. Synthetic workflow from BMPA to novel SDHI fungicide candidates.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of the biphenyl-amine intermediate. Aqueous, ligand-free conditions are prioritized to align with green chemistry principles while overcoming the inherent basicity of the aniline nitrogen[3].

Reagents & Equipment:

  • BMPA (1.0 equiv, 20 mmol)

  • Arylboronic acid (e.g., 3,4-difluorophenylboronic acid) (1.1 equiv, 22 mmol)

  • K₃PO₄ (2.1 equiv, 42 mmol)

  • Pd(OAc)₂ (0.25 mol%)

  • Degassed H₂O (100 mL)

  • Schlenk flask with magnetic stirring (600–800 rpm)

Step-by-Step Methodology:

  • Preparation: Charge the Schlenk flask with BMPA, arylboronic acid, and K₃PO₄. The choice of K₃PO₄ is critical as its high solubility and basicity efficiently activate the boronic acid to the reactive boronate complex without degrading the catalyst[3].

  • Catalyst Addition: Add Pd(OAc)₂ (0.25 mol%). Using a ligand-free Pd(OAc)₂ system in water forms highly active Pd nanoparticles in situ, reducing costs and heavy-metal waste[3].

  • Reaction: Add degassed water, purge the system with N₂, and heat to 100 °C for 4 hours.

  • Validation: Monitor the reaction via HPLC. The complete disappearance of the BMPA peak validates the efficiency of the catalytic cycle.

  • Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the pure biphenyl-amine intermediate.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Quantitative data summarizing the causality of catalyst and solvent selection on the yield of bromoaniline couplings[3],[2].

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Rationale / Observation
Pd(PPh₃)₄ / K₂CO₃Toluene / H₂O901265Phosphine ligands slow oxidative addition.
Pd(dppf)Cl₂ / Na₂CO₃Dioxane / H₂O80882Bidentate ligand improves stability but requires organic solvent.
Pd(OAc)₂ / K₃PO₄ H₂O (Ligand-free) 100 4 98 Optimal. Rapid kinetics, green solvent, high atom economy.
Protocol B: N-Acylation to Form Pyrazole-4-carboxamides

This step couples the biphenyl-amine with a pyrazole core (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) to form the final SDHI active ingredient[1],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the biphenyl-amine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). DIPEA is chosen over Triethylamine (TEA) due to its increased steric hindrance, which prevents unwanted nucleophilic attack on the acyl chloride while effectively neutralizing the HCl byproduct.

  • Acylation: Cool the mixture to 0 °C. Add the pyrazole-4-carbonyl chloride (1.1 equiv) dropwise to control the exothermic nature of the amide bond formation and prevent degradation of the difluoromethyl group[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation: TLC (Hexanes/EtOAc, 7:3) should indicate complete consumption of the amine.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to afford the highly pure SDHI fungicide.

Biological Application: SDHI Mechanism of Action

Agrochemicals synthesized from BMPA are primarily classified as Succinate Dehydrogenase Inhibitors (SDHIs). They exhibit broad-spectrum fungicidal activity by targeting the mitochondrial respiratory chain of phytopathogenic fungi[1],[4].

Fig 2. Mechanism of action of SDHI fungicides disrupting the mitochondrial chain.

Causality of Action: The pyrazole-4-carboxamide core acts as the polar head, forming critical hydrogen bonds with the TRP173 and TYR58 residues in the active site of succinate dehydrogenase (Complex II)[1]. Simultaneously, the biphenyl-isopropyl tail (derived from BMPA) anchors the molecule deep within the hydrophobic ubiquinone-binding pocket. This blockade halts the transfer of electrons from succinate to ubiquinone, disrupting both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), ultimately starving the fungal cell of ATP and causing cell death[4].

References

  • Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols: The Pivotal Role of Substituted Anilines as Intermediates in Dye Manufacturing

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: From Natural Hues to Synthetic Brilliance The advent of synthetic dyes in the 19th century marked a revolutionary turning point in i...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: From Natural Hues to Synthetic Brilliance

The advent of synthetic dyes in the 19th century marked a revolutionary turning point in industrial chemistry, democratizing color and creating a vibrant new palette for textiles, pigments, and beyond.[1] At the heart of this revolution was aniline (C₆H₅NH₂), a simple aromatic amine first derived from coal tar.[2] The discovery by William Henry Perkin in 1856 that the oxidation of impure aniline could produce a brilliant purple dye named "Mauveine" catalyzed the growth of the synthetic dye industry.[1][3]

Substituted anilines, which are aniline derivatives with various functional groups attached to the aromatic ring, are the cornerstone of modern dye manufacturing.[4][5] These compounds are not dyes themselves but are critical intermediates—versatile building blocks that can be chemically transformed into a vast spectrum of colorants.[5] The specific nature and position of the substituents on the aniline ring are paramount, as they profoundly influence the reactivity of the intermediate and dictate the final properties of the dye, including its color, intensity, and fastness to light and washing.[4] This guide provides an in-depth exploration of the core chemical principles, key experimental protocols, and analytical techniques related to the use of substituted anilines in the synthesis of major dye classes, including azo, triphenylmethane, and indigo dyes.[6][7]

Core Chemistry of Aniline-Based Dye Synthesis

The remarkable utility of substituted anilines in dye synthesis stems from the reactivity of the amino (-NH₂) group, which can be readily converted into other functionalities. The most crucial of these transformations is diazotization, which creates a highly reactive intermediate that serves as the foundation for the world's most widely used class of dyes: azo dyes.

The Diazotization Reaction: Activating the Aniline Core

Diazotization is the process of converting a primary aromatic amine, such as a substituted aniline, into a diazonium salt.[6][8] This transformation is the critical activation step, turning the relatively stable amine into a potent electrophile. The reaction is typically performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9][10]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): The resulting aryl diazonium salt is unstable and can decompose, particularly at higher temperatures.[9][10] Conducting the reaction in an ice bath is mandatory to prevent the premature loss of the diazonium group as nitrogen gas (N₂), which is an excellent leaving group.

  • Strong Acid: The acid serves two purposes: it protonates the aniline to make it soluble in the aqueous reaction medium and it reacts with sodium nitrite to generate the nitrous acid needed for the reaction.[8]

The mechanism involves the formation of the nitrosonium ion (N≡O⁺) from nitrous acid, which is then attacked by the nitrogen of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺).[11]

Azo_Coupling_Workflow Start Substituted Aniline (Ar-NH₂) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Diazotization->Diazonium Coupling Azo Coupling (pH control) Diazonium->Coupling Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Coupling Azo_Dye Azo Dye (Ar-N=N-Ar') Coupling->Azo_Dye Purification Isolation & Purification (Filtration, Washing) Azo_Dye->Purification Final_Product Pure Dye Product Purification->Final_Product

Caption: General workflow for the synthesis of azo dyes from substituted anilines.

Synthesis of Other Major Dye Classes

While azo dyes are the largest class, substituted anilines are also precursors to other important dye families.

  • Triphenylmethane Dyes: These dyes are known for their brilliant and intense colors. Their synthesis often involves the condensation of substituted anilines (like N,N-dimethylaniline) with aromatic aldehydes (like benzaldehyde) or other carbonyl compounds in the presence of an acid catalyst. [7][12]This forms a colorless "leuco" base, which is then oxidized to produce the final, highly colored dye. [13]* Indigo Dyes: The iconic blue of denim jeans, indigo, can be synthesized industrially from aniline. The Heumann-Pfleger synthesis involves reacting aniline with formaldehyde and hydrogen cyanide to produce N-phenylglycine, which is then fused with a mixture of hydroxides and sodamide to form indoxyl. [14][15]The indoxyl intermediate is subsequently oxidized by air to yield indigo. [14][16]

Experimental Protocols

Safety Preamble: Substituted anilines and their reagents are often toxic, corrosive, or carcinogenic. [17][18]All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [19][20]

Protocol 1: General Procedure for the Diazotization of a Substituted Aniline

This protocol describes the formation of a diazonium salt solution, which is typically used immediately in a subsequent coupling reaction without isolation. [9] Materials:

  • Substituted Aniline (e.g., p-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-Iodide Paper

Procedure:

  • In a 250 mL beaker, create a slurry of the substituted aniline (e.g., 0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL). Some anilines may require gentle warming to dissolve before cooling.

  • Cool the beaker in an ice-salt bath to bring the temperature of the aniline salt solution to 0-5 °C. Stir continuously with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium nitrite (0.052 mol, a slight excess) in cold distilled water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold, stirring aniline salt solution using a dropping funnel. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C. [10]5. After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

  • Confirm the presence of a slight excess of nitrous acid by testing a drop of the solution on starch-iodide paper. An immediate blue-black color indicates a positive test. If the test is negative, add a small amount more of the nitrite solution. [9]7. The resulting cold diazonium salt solution is now ready for the coupling reaction.

Protocol 2: Synthesis of an Azo Dye (Para Red)

This protocol details the coupling of the diazonium salt of p-nitroaniline with 2-naphthol to produce Para Red, a vibrant red pigment.

Materials:

  • Benzenediazonium salt solution from Protocol 1 (using p-nitroaniline)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

  • Büchner Funnel and Flask

Procedure:

  • In a 400 mL beaker, dissolve 2-naphthol (0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C with constant stirring. [3]3. Slowly and with vigorous stirring, add the cold diazonium salt solution (prepared in Protocol 1) to the cold 2-naphthol solution. [10]4. A brightly colored red precipitate of Para Red will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts.

  • Allow the product to air-dry or dry in a low-temperature oven.

Protocol 3: Synthesis of a Triphenylmethane Dye (Malachite Green Leuco Base)

This protocol describes the acid-catalyzed condensation of N,N-dimethylaniline with benzaldehyde to form the colorless leuco base of Malachite Green.

Materials:

  • N,N-dimethylaniline

  • Benzaldehyde

  • Zinc Chloride (ZnCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N,N-dimethylaniline (2 molar equivalents) and benzaldehyde (1 molar equivalent).

  • Add a catalytic amount of a strong Lewis or Brønsted acid, such as anhydrous zinc chloride or a few drops of concentrated sulfuric acid. [13]3. Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Make the reaction mixture alkaline by slowly adding a sodium hydroxide solution. This will neutralize the acid catalyst and precipitate the leuco base.

  • Excess N,N-dimethylaniline can be removed by steam distillation. [13]7. The remaining solid is the leuco base, which can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

  • Oxidation to Malachite Green: To convert the leuco base to the colored dye, suspend it in a dilute acidic solution (e.g., HCl) and add a mild oxidizing agent, such as lead dioxide (PbO₂) or chloranil, portion-wise until the characteristic deep green color develops and persists. [13]

The Influence of Substituents on Dye Properties

The color of a dye is determined by the energy difference between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Substituents on the aniline ring (and the coupling component in azo dyes) can alter this energy gap, thus changing the wavelength of light absorbed and the perceived color. [4]

  • Electron-Donating Groups (EDGs) like -OH, -NH₂, -OR, and -CH₃ increase the electron density in the conjugated system. This raises the energy of the HOMO, reduces the HOMO-LUMO gap, and shifts the absorption to a longer wavelength (a bathochromic or red shift), resulting in deeper colors (e.g., orange to red to blue).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -SO₃H, and halogens decrease the electron density. This lowers the energy of the LUMO, which can also affect the energy gap. Their effect is often more complex, but they are crucial for tuning shades and improving properties like lightfastness. [4]

    Substituent Group Type Effect on Color Example
    -NH₂ (Amino) Strong EDG Strong Bathochromic Shift (Deeper Color) Aniline Yellow vs. a derivative
    -OH (Hydroxyl) Strong EDG Strong Bathochromic Shift
    -OCH₃ (Methoxy) Moderate EDG Bathochromic Shift
    -CH₃ (Methyl) Weak EDG Slight Bathochromic Shift
    -Cl (Chloro) Weak EWG Slight Hypsochromic Shift (Lighter Color)
    -NO₂ (Nitro) Strong EWG Significant color modification, often deeper Disperse Red 1

    | -SO₃H (Sulfonic) | Strong EWG | Increases water solubility, minor color effect | |

Analytical Characterization Techniques

Rigorous analysis of substituted aniline intermediates and the final dye products is essential for quality control, purity assessment, and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase with a UV or Photodiode Array (PDA) detector, is a primary technique for assessing the purity of substituted aniline starting materials and quantifying the final dye product. [17][21]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable anilines. It provides excellent separation and definitive identification based on mass spectra. [22]* UV-Visible Spectroscopy (UV-Vis): This is the most direct method for characterizing the color of a dye. The wavelength of maximum absorbance (λmax) provides quantitative information about the chromophore and can be correlated with the dye's color.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups present in the intermediates and the final dye, confirming, for example, the presence of the -N=N- stretch in an azo dye or the disappearance of the primary amine peaks after diazotization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the final dye product, confirming the exact positions of substituents and the overall molecular structure.

Safety and Handling of Aromatic Amines

Substituted anilines are a class of chemicals that demand stringent safety protocols due to their inherent toxicity. [18][21]

  • Toxicity: Many anilines are toxic and can be absorbed readily through the skin. [18]They are suspected carcinogens and can cause serious health conditions like methemoglobinemia, a disorder where the blood's ability to carry oxygen is reduced. [2]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles when handling anilines. [23]* Engineering Controls: All work involving anilines, especially volatile ones or dusty solids, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust. [19]* Storage: Store anilines in clearly labeled, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [24]* Spill Response: Have an appropriate spill kit ready. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Establish clear emergency response protocols for larger spills or exposure incidents. [24]

References

  • Vertex AI Search. (2018, December 3).
  • Wikipedia. Azo coupling.
  • AL Mustaqbal University College. (2021-2022). Reaction Coupling of dysonium salts.
  • Unknown Source. indigo.
  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Organic Chemistry Portal. Azo Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Indigo dye.
  • Wikipedia. Aniline.
  • BenchChem. (2025).
  • Unknown Source. (2025, July 31). Substituted aniline: Significance and symbolism.
  • ResearchGate. Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity.
  • Google Patents. US1694057A - Process of making triphenylmethane dyes.
  • EBSCO. Aniline | Chemistry | Research Starters.
  • PMC. (2022, September 13).
  • Google Patents. US4321207A - Process for preparing triarylmethane dyes.
  • ThermoFisher.
  • Advanced Journal of Chemistry A. (2024, May 15). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds.
  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine.
  • EPA. (1984, February).
  • Unknown Source. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ResearchGate. Synthesis of 4,4΄-Diaminotriphenylmethane Derivatives Using H3PW12O40 and HZSM5 Zeolite under Solvent-Free Conditions.
  • Chemistry Educ
  • Britannica. Dye - Synthetic, Organic, Colorants.
  • BenchChem. (2025). Common side reactions in the synthesis of triphenylmethane dyes.
  • Bloom Tech. (2025, February 21). What Role Does Aniline Play In The Production Of Dyes?.
  • Google Patents.
  • Unknown Source. (2025, September 28). The Role of Aniline in the Dye Industry: Applications, Benefits, and Safety Insights for 2024.
  • ResearchGate.
  • ResearchGate. (a) Heumann indigo synthesis from aniline or anthranilic acid (R=CO2H);....
  • Unknown Source. Characterization of the Aniline Dyes in the Colored Papers of José Posada's Prints Using Time-of-Flight Secondary.
  • MDPI. (2021, December 9).
  • Actylis Lab Solutions.
  • Unknown Source. (2021, October 18).
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • ACS Publications. (2023, November 9).
  • NIH.

Sources

Method

On-Line SPE-HPLC for the Robust Quantification of Aniline Derivatives in Environmental Water Samples

Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals Discipline: Liquid Chromatography, Environmental Analysis, Sample Preparation Scientific Rationale & The Analytical Challenge Anili...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals Discipline: Liquid Chromatography, Environmental Analysis, Sample Preparation

Scientific Rationale & The Analytical Challenge

Aniline and its nitro-derivatives (e.g., o-nitroaniline, m-nitroaniline, p-nitroaniline) are critical industrial precursors used in the synthesis of polymers, dyes, and pharmaceuticals. However, they are also suspected carcinogens and exhibit high aquatic toxicity. Regulatory frameworks increasingly demand sub-µg/L detection limits for these compounds in environmental and drinking waters [1].

The Causality Behind Method Selection

Historically, the determination of aniline derivatives relied on Gas Chromatography (GC) (e.g., EPA Method 8131). Because anilines are highly polar and thermolabile, GC analysis mandates complex, time-consuming derivatization steps to prevent peak tailing and thermal degradation.

High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the logical alternative, as it bypasses the need for derivatization. However, direct injection HPLC lacks the sensitivity required for trace environmental analysis. While off-line Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can concentrate the sample, they introduce significant operator variance, require large volumes of toxic solvents, and suffer from analyte loss during evaporation.

The On-Line SPE-HPLC Solution: Integrating SPE directly into the HPLC fluidic path creates a closed, fully automated, and self-validating system. The entire enriched sample is quantitatively transferred to the analytical column, maximizing sensitivity while eliminating manual handling errors [2].

Mechanistic Insights: Sorbent Chemistry and Band Broadening

A critical failure point in developing on-line SPE methods for anilines is the selection of the trap column. Standard alkyl-bonded silica (e.g., C18) stationary phases fail to adequately retain highly polar anilines under purely aqueous loading conditions. If a C18 trap is used, aniline diffuses continuously through the sorbent bed during the loading phase. When subsequently eluted, this diffusion manifests as severe band broadening or complete analyte breakthrough.

To solve this, the protocol below utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent (such as a divinylbenzene-based macroporous resin). Polymeric resins offer a significantly higher surface area and diverse retention mechanisms (π-π interactions and hydrophobic partitioning), ensuring that polar anilines remain tightly focused at the head of the trap column during high-volume aqueous loading [1].

System Configuration & Fluidic Logic

To prevent band broadening during the transfer from the trap column to the analytical column, backflushing is mandatory. If the trap is eluted in the forward direction, analytes retained at the head of the trap must traverse its entire length, causing dispersion. By reversing the flow (backflushing) during elution, analytes exit the trap immediately in a tight, concentrated band.

SPE_HPLC_Valve cluster_0 Position A: Sample Loading (0-5 min) cluster_1 Position B: Elution & Analysis (>5 min) SP1 Sample Pump V1 6-Port Valve SP1->V1 Aqueous Sample Trap1 Polymeric SPE Trap V1->Trap1 Load W1 Waste V1->W1 Effluent Col1 Analytical Column V1->Col1 Equilibrate Trap1->V1 AP1 Analytical Pump AP1->V1 Mobile Phase Det1 UV/MS Detector Col1->Det1 SP2 Sample Pump V2 6-Port Valve SP2->V2 Wash Trap2 Polymeric SPE Trap V2->Trap2 Backflush W2 Waste V2->W2 Col2 Analytical Column V2->Col2 Separation Trap2->V2 Eluate AP2 Analytical Pump AP2->V2 Mobile Phase Det2 UV/MS Detector Col2->Det2

Fig 1: 6-port valve switching logic demonstrating sample loading and backflush elution workflows.

Experimental Protocol

This methodology is designed as a self-validating system. By integrating blank runs and spiked matrix recoveries directly into the sequence, the analyst can continuously monitor for carryover and matrix suppression.

Materials and Reagents
  • Trap Column: Dionex SolEx™ HRP (2.1 × 30 mm) or equivalent DVB polymeric trap.

  • Analytical Column: Acclaim™ 120 C18 (4.6 × 150 mm, 5 µm) or equivalent high-efficiency C18.

  • Mobile Phases:

    • Loading Phase: Ultrapure Water (18.2 MΩ·cm).

    • Analytical Phase A: Ultrapure Water.

    • Analytical Phase B: HPLC-Grade Acetonitrile.

  • Standards: Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, and o,p-dinitroaniline (Analytical standard grade, >99% purity).

Sample Preparation Workflow
  • Filtration: Pass environmental water samples (tap, pond, or river water) through a 0.45 µm hydrophilic PTFE syringe filter. Causality: Environmental particulates will rapidly clog the frit of the SPE trap, leading to system overpressure.

  • Spiking (For Validation): Aliquot 10.0 mL of the filtered sample. For recovery validation, spike with the standard mixture to achieve a final concentration of 10 µg/L.

  • Blank Preparation: Prepare a vial of unspiked, filtered ultrapure water to serve as a system blank.

Chromatographic Method Steps

Step 1: System Equilibration

  • Set the 6-port valve to Position A (Load) .

  • Equilibrate the analytical column with 5% B at 1.0 mL/min.

  • Equilibrate the SPE trap with 100% Water at 1.0 mL/min.

Step 2: Sample Loading (0.0 – 5.0 min)

  • Inject 5.0 mL of the prepared sample using the sample pump at a flow rate of 1.0 mL/min through the trap column.

  • Mechanism: Analytes partition into the polymeric resin; inorganic salts and highly polar matrix interferences are washed to waste.

Step 3: Backflush Elution & Separation (5.1 – 25.0 min)

  • Switch the 6-port valve to Position B (Elute) .

  • The analytical pump now drives the mobile phase backwards through the trap column onto the analytical column.

  • Gradient Program:

    • 5.1 min: Jump to 20% B.

    • 5.1 – 15.0 min: Linear ramp to 60% B.

    • 15.0 – 20.0 min: Hold at 60% B (Column wash).

    • 20.1 – 25.0 min: Return to 5% B (Re-equilibration).

  • Detection: UV Absorbance at 230 nm (optimal wavelength for maximum sensitivity of the conjugated aromatic rings).

Data Presentation & Method Performance

The following tables summarize the expected quantitative performance of this self-validating on-line SPE-HPLC protocol, demonstrating superior sensitivity compared to traditional EPA GC methods [2, 3].

Table 1: Method Linearity and Detection Limits

Data generated using 5.0 mL enrichment volumes and UV detection at 230 nm.

AnalyteLinearity Range (µg/L)Correlation Coefficient ( r2 )LOD (µg/L)LOQ (µg/L)
Aniline 1.0 – 100.0> 0.99990.150.50
o-Nitroaniline 1.0 – 100.0> 0.99990.100.33
m-Nitroaniline 1.0 – 100.0> 0.99990.120.40
p-Nitroaniline 1.0 – 100.0> 0.99990.100.33
o,p-Dinitroaniline 1.0 – 100.0> 0.99990.200.66
Table 2: Matrix Recovery and Reproducibility

Samples spiked at 10 µg/L. Reproducibility expressed as Relative Standard Deviation (RSD) for n=6 replicates.

AnalyteTap Water Recovery (%)Tap Water RSD (%)Pond Water Recovery (%)Pond Water RSD (%)
Aniline 102.40.398.50.5
o-Nitroaniline 105.10.2101.20.4
m-Nitroaniline 104.30.2100.80.4
p-Nitroaniline 106.00.3103.50.6
o,p-Dinitroaniline 108.20.4107.10.7

Note on Trustworthiness: The excellent recoveries in pond water (which contains high dissolved organic carbon) validate the high capacity of the polymeric trap column and the effectiveness of the washing step in preventing matrix suppression.

References

  • LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." Chromatography Online, Nov 2020. Available at:[Link]

  • Dong, C., et al. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater." Journal of Chromatography A, 2014. Available at:[Link]

Application

Application Note: A Practical Guide to Monitoring Reaction Progress Using Thin-Layer Chromatography (TLC)

Abstract Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in the synthetic chemistry laboratory, prized for its simplicity, speed, and cost-effectiveness.[1][2] This application note provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in the synthetic chemistry laboratory, prized for its simplicity, speed, and cost-effectiveness.[1][2] This application note provides a comprehensive protocol for utilizing TLC to monitor the progress of chemical reactions. It is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method to assess reaction completion, identify the formation of products, and detect potential byproducts. The following sections delve into the fundamental principles of TLC, offer a detailed step-by-step protocol, provide guidance on selecting the optimal mobile phase, and present a troubleshooting guide to address common experimental challenges.

Introduction: The Principle and Power of TLC in Reaction Monitoring

Thin-Layer Chromatography is a planar chromatographic technique used to separate the components of a mixture.[3] The separation is based on the principle of differential partitioning of compounds between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent or solvent system).[4][5] In the context of a chemical reaction, TLC allows for the visual tracking of the consumption of starting materials and the emergence of products over time.[3][6][7]

The separation mechanism hinges on polarity.[3] The stationary phase, such as silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[4][8] As the mobile phase ascends the TLC plate via capillary action, it carries the spotted compounds with it.[7][8] Polar compounds in the reaction mixture will have a stronger affinity for the polar stationary phase and will therefore travel up the plate more slowly.[4][7] Conversely, less polar compounds will have a greater affinity for the mobile phase and will move up the plate more quickly.[7] This differential migration results in the separation of the reaction components into distinct spots.[1]

The position of each spot is quantified by its Retardation Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][9]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should ideally yield a single spot on the TLC plate.[6][10] By comparing the Rf values of the spots in the reaction mixture to those of the starting material and, if available, an authentic sample of the product, one can effectively monitor the reaction's progress.[6] A reaction is generally considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.[6]

Workflow for Monitoring a Reaction with TLC

The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_chamber Prepare Developing Chamber prep_samples Prepare Samples (SM, RM, Co-spot) spot_plate Spot the Plate prep_samples->spot_plate develop_plate Develop the Plate spot_plate->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize interpret Interpret Results visualize->interpret decision Decision on Reaction Status interpret->decision quench Quench Reaction decision->quench continue_rxn Continue Reaction decision->continue_rxn

Sources

Technical Notes & Optimization

Troubleshooting

How to reduce N,N-dialkylation side products in aniline synthesis

Mitigating N,N-Dialkylation Side Products in Mono-N-Alkylation Reactions Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challe...

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating N,N-Dialkylation Side Products in Mono-N-Alkylation Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in the N-alkylation of anilines. Specifically, we will address the pervasive issue of N,N-dialkylation, a common side reaction that complicates purification and reduces the yield of the desired mono-alkylated product. This document provides in-depth troubleshooting strategies, mechanistic explanations, and alternative protocols to enhance the selectivity and success of your aniline synthesis.

Frequently Asked Questions (FAQs)
Q1: What is N,N-dialkylation and why is it so common in aniline synthesis?

A1: N,N-dialkylation is a consecutive reaction where a primary aniline (ArNH₂) is first alkylated to form a secondary aniline (ArNHR), which then acts as a nucleophile itself and reacts with another equivalent of the alkylating agent to form an undesired tertiary aniline (ArNR₂).[1] This "over-alkylation" is common because the mono-alkylated secondary aniline is often more nucleophilic than the starting primary aniline due to the electron-donating nature of the newly added alkyl group.[1][2] This increased nucleophilicity makes the second alkylation kinetically competitive with, or even faster than, the first.[1]

Q2: What are the primary factors that influence the ratio of mono- to di-alkylation?

A2: The selectivity of N-alkylation is a delicate balance of several factors:

  • Stoichiometry: The molar ratio of aniline to the alkylating agent is critical. Excess alkylating agent will invariably lead to higher levels of dialkylation.[3]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the second alkylation, often leading to reduced selectivity.[4]

  • Steric Hindrance: The size of the groups on the aniline nitrogen, the aniline ring (ortho-substituents), and the alkylating agent can physically block the second alkylation from occurring.[3][5][6][7]

  • Solvent: The choice of solvent can influence nucleophilicity and reaction rates. Polar aprotic solvents generally favor S_N2 reactions.[8][9][10][11]

  • Base: The strength and type of base used can affect the deprotonation equilibrium and the concentration of the reactive amine.[12][13]

Q3: Is there a universally "best" method to guarantee mono-N-alkylation?

A3: While no single method is foolproof for all substrates, reductive amination is widely regarded as one of the most effective and selective methods for synthesizing mono-N-alkylated anilines.[14][15][16][17] This one-pot reaction involves forming an imine between the aniline and an aldehyde or ketone, which is then reduced in situ. Since the primary amine can only form an imine once, the problem of over-alkylation is elegantly circumvented.[15] For aryl halides that are poor S_N2 substrates, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful alternative with excellent control over selectivity.[18][19][20][21][22]

Visualizing the Competing Reaction Pathways

The diagram below illustrates the fundamental challenge: the desired product (secondary aniline) is a reactive intermediate on the pathway to the undesired side product (tertiary aniline).

G cluster_reactants Aniline Primary Aniline (ArNH₂) SecondaryAniline Desired Product Secondary Aniline (ArNHR) Aniline->SecondaryAniline  k₁ (Mono-alkylation) AlkylatingAgent Alkylating Agent (R-X) TertiaryAniline Side Product Tertiary Aniline (ArNR₂) SecondaryAniline->TertiaryAniline  k₂ (Di-alkylation) G start Problem: High N,N-Dialkylation check_stoich Is Aniline:Alkyl Halide ratio ≥ 1:1? start->check_stoich adjust_stoich Action: Increase aniline ratio (e.g., 1.2:1 or higher) or use slow addition of alkylating agent. check_stoich->adjust_stoich No check_temp Is reaction run at elevated temp? check_stoich->check_temp Yes adjust_stoich->check_temp adjust_temp Action: Decrease temperature. Start at 0°C or RT. check_temp->adjust_temp Yes check_sterics Are reactants sterically unhindered? check_temp->check_sterics No adjust_temp->check_sterics consider_sterics Insight: Steric hindrance can be a tool. Consider bulky alkylating agents or ortho-substituted anilines. check_sterics->consider_sterics Yes consider_alt Problem Persists? Consider Alternative Methods. check_sterics->consider_alt No consider_sterics->consider_alt reductive_amination Strategy 1: Reductive Amination consider_alt->reductive_amination buchwald Strategy 2: Buchwald-Hartwig Amination consider_alt->buchwald

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Weakly Nucleophilic Anilines

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to one of the more challenging transformations in modern organic synthesis: the N-alkylation of weakly nucleophilic anil...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the more challenging transformations in modern organic synthesis: the N-alkylation of weakly nucleophilic anilines. Anilines substituted with electron-withdrawing groups (EWGs) such as nitro, cyano, or trifluoromethyl moieties present a significant hurdle due to the diminished electron density on the nitrogen atom. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these demanding reactions effectively. We will move from classical approaches to modern catalytic systems, offering solutions grounded in field-proven experience.

Section 1: Troubleshooting Guide

This section addresses the most common failures and side reactions encountered during the N-alkylation of electron-deficient anilines. The guidance follows a logical progression from simple adjustments to more advanced strategic shifts.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I drive it to completion?

This is the most frequent issue and stems directly from the aniline's poor nucleophilicity. The lone pair on the nitrogen is delocalized into the aromatic ring by the EWG, making it less available to attack an alkyl halide.[1] To overcome this kinetic barrier, a systematic optimization of reaction parameters is necessary.

G start Low / No Conversion temp Increase Temperature (e.g., 80-140 °C)[1] start->temp base Switch to a Stronger Base (e.g., K₂CO₃ → NaH or tBuOK)[1] temp->base Still no improvement? solvent Change to a Polar Aprotic Solvent (e.g., Toluene → DMF or DMSO)[1] base->solvent Still no improvement? reagent Use a More Reactive Alkylating Agent (R-Cl → R-Br → R-I) solvent->reagent Still no improvement? catalysis Employ a Catalytic Method (Borrowing Hydrogen or Buchwald-Hartwig)[2][3] reagent->catalysis Classical methods fail? end Reaction Optimized catalysis->end

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Solutions:

  • Increase Reaction Temperature: The activation energy for the alkylation of a weakly nucleophilic amine is high. Increasing the temperature provides the necessary energy to overcome this barrier. A common range for these reactions is 80-140 °C.[1] Be mindful that excessively high temperatures can promote side reactions like C-alkylation.[2]

  • Select a Stronger Base: A base is required to neutralize the acid (HX) generated during the reaction. More importantly, a sufficiently strong base can deprotonate the aniline to form a small equilibrium concentration of the anilide anion. This anion is significantly more nucleophilic than the neutral aniline. For anilines with potent EWGs, weak bases like sodium bicarbonate are often ineffective.[1]

    Table 1: Common Bases and Their Relative Strengths
    Base pKa of Conjugate Acid
    NaHCO₃6.4
    K₂CO₃ / Cs₂CO₃10.3 / 10.3
    K₃PO₄12.3
    KOtBu19.2
    NaH~36
  • Optimize the Solvent: The solvent plays a crucial role. Protic solvents (like alcohols) can form hydrogen bonds with the aniline's lone pair, further reducing its nucleophilicity.[3] Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[1]

    Table 2: Properties of Common Aprotic Solvents
    Solvent Dielectric Constant (ε) Boiling Point (°C)
    THF7.666
    Acetonitrile37.582
    DMF38.3153
    DMSO47.2189
  • Switch to a Modern Catalytic Approach: If the classical SN2 approach fails even under forcing conditions, it is often more efficient to switch to a catalytic method.

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is extremely powerful for forming C-N bonds, especially with challenging substrates. It requires a specific palladium precatalyst, a phosphine ligand, and a suitable base.[4][5]

    • Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant method uses alcohols as alkylating agents, catalyzed by transition metals (e.g., Ru, Ir, Mn). It is environmentally benign, with water as the only byproduct, and is highly effective for alkylating anilines.[6][7]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?

Common Side Products:

  • N,N-Dialkylation: This occurs when the mono-alkylated product, which can sometimes be more nucleophilic than the starting aniline, reacts again with the alkylating agent.[2][8]

    • Solution: Use a stoichiometric excess of the aniline relative to the alkylating agent (e.g., 1.5 to 2.0 equivalents of aniline). This increases the statistical probability of the alkylating agent reacting with the starting material. Alternatively, adding the alkylating agent dropwise over an extended period can keep its concentration low and disfavor the second alkylation.[9]

  • C-Alkylation: At high temperatures, alkylation can occur on the aromatic ring instead of the nitrogen.[2]

    • Solution: Lower the reaction temperature if possible. If high heat is required for N-alkylation, consider a catalytic method that can operate under milder conditions.

  • Elimination: When using secondary or tertiary alkyl halides, the base can promote an E2 elimination reaction to form an alkene instead of the desired substitution product.[1]

    • Solution: Use a primary alkyl halide if the target molecule allows. If a secondary alkyl group is required, the "borrowing hydrogen" method with a secondary alcohol is an excellent alternative as it avoids the use of a strong base with a halide leaving group.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are anilines with nitro or cyano groups so difficult to alkylate?

The difficulty lies in the electronic properties of these substituents. Both the nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups through resonance and induction. They effectively pull the nitrogen atom's lone pair of electrons into the π-system of the aromatic ring. This delocalization stabilizes the aniline but drastically reduces the availability of the lone pair for nucleophilic attack on an electrophile, thereby increasing the activation energy of the reaction.[1][11]

Q2: When should I choose a classical SN2 approach versus a modern catalytic method?
  • Choose a Classical SN2 Approach when:

    • The aniline is only moderately deactivated (e.g., substituted with a single halogen).

    • You are using a highly reactive primary alkylating agent (e.g., benzyl iodide or methyl iodide).

    • You are performing a large-scale synthesis where cost and simplicity are paramount.

  • Choose a Modern Catalytic Method (Buchwald-Hartwig or Borrowing Hydrogen) when:

    • The aniline is severely deactivated with multiple or strong EWGs (e.g., 2,4-dinitroaniline).

    • Classical methods have failed despite optimization.[4]

    • You need to use a less reactive alkylating agent (e.g., an aryl halide for Buchwald-Hartwig, or an alcohol for Borrowing Hydrogen).[6]

    • High selectivity and milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.[12]

Q3: What is "Borrowing Hydrogen" catalysis, and why is it a good option?

"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" is a catalytic cycle that enables the use of alcohols as alkylating agents. It is highly atom-economical and avoids the use of halide leaving groups.[6]

The Mechanism:

  • Dehydrogenation: The transition metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it to the corresponding aldehyde or ketone in situ.

  • Condensation: The aniline reacts with the aldehyde/ketone to form an imine (or enamine), releasing a molecule of water.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline and regenerating the active catalyst.[6]

G

Caption: The Borrowing Hydrogen catalytic cycle.

This method is advantageous because alcohols are often cheaper, more readily available, and less toxic than their corresponding alkyl halides. The only byproduct is water, making it a green chemistry approach.[6][13]

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for every chemical before use.

Protocol 1: Forced SN2 N-Alkylation of 2-Nitroaniline

This protocol is a starting point for a classical alkylation under forcing conditions.[1]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Begin stirring the suspension. Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This protocol is a general procedure for a palladium-catalyzed C-N coupling.[4]

  • Setup: In a glovebox, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition (outside glovebox): Seal the vial with a septum cap, remove from the glovebox, and establish an inert atmosphere by purging with argon or nitrogen. Add the anhydrous, degassed solvent (e.g., toluene, to ~0.2 M) via syringe, followed by the electron-deficient aniline (1.2 eq.).

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via "Borrowing Hydrogen" Catalysis

This protocol uses an alcohol as the alkylating agent with a manganese pincer catalyst as an example.[6]

  • Setup: To an oven-dried Schlenk tube under a positive flow of argon, add the manganese pincer complex catalyst (3 mol%) and potassium tert-butoxide (t-BuOK, 0.75 eq.). If the aniline is a solid, add it at this stage (1.0 eq.).

  • Reagent Addition: Add anhydrous toluene (to ~0.5 M) via syringe. Then, add the alcohol (1.2 eq.) and the liquid aniline (if not already added).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C for 24 hours.

  • Monitoring: After the reaction time, cool the mixture and check for completion by GC-MS or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013).
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines.
  • BenchChem. (2025).
  • TSI Journals. (2017).
  • Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • University of Nottingham. (n.d.).
  • RSC Publishing. (2018). Base free N-alkylation of anilines with ArCH2OH and transfer hydrogenation of aldehydes/ketones catalyzed by the complexes of η5-CpIr(III) with chalcogenated Schiff bases of anthracene-9-carbaldehyde*. Dalton Trans., 47, 3764-3774.
  • Li, et al. (2024). Atomic-Level Asymmetric Tuning of the Co1-N3P1 Catalyst for Highly Efficient N-Alkylation of Amines with Alcohols. Journal of the American Chemical Society, 146(29), 20518-20529.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Chemical Communications (RSC Publishing). (2023).
  • BenchChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 3-bromo-4-methyl-N-(propan-2-yl)aniline by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-bromo-4-methyl-N-(propan-2-yl)aniline using silica gel col...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 3-bromo-4-methyl-N-(propan-2-yl)aniline using silica gel column chromatography. The content is structured to address common problems through a series of frequently asked questions and a detailed troubleshooting guide, grounded in established chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful purification strategy for this specific compound.

Q1: Why is my purified 3-bromo-4-methyl-N-(propan-2-yl)aniline showing significant tailing or streaking on both TLC plates and the column?

A: This is the most common issue encountered when purifying aniline derivatives on silica gel. The root cause is an acid-base interaction between the basic amine functional group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often partially irreversible, binding leads to poor peak shape (tailing), reduced recovery, and inadequate separation.

To resolve this, you must neutralize the acidic sites on the stationary phase. The most effective and widely adopted solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A concentration of 0.5-2% (v/v) TEA is typically sufficient to create a competitive binding environment, masking the silanol groups and allowing the aniline to elute symmetrically.[1][2]

Q2: What are the typical impurities I should expect in my crude 3-bromo-4-methyl-N-(propan-2-yl)aniline sample?

A: The impurity profile depends heavily on the synthetic route, but common contaminants often include:

  • Unreacted Starting Materials: For example, if the synthesis involves bromination of 4-methyl-N-(propan-2-yl)aniline, some of this starting material may remain.

  • Regioisomers: Bromination of the aromatic ring can sometimes lead to the formation of isomers where the bromine atom is at a different position.[3]

  • Over-brominated Products: The reaction may proceed too far, resulting in di- or tri-brominated aniline derivatives.[3][4]

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can form colored, often high-molecular-weight impurities, leading to a dark appearance in the crude product.[2]

Q3: How do I select the right mobile phase (eluent) for the purification?

A: The selection process should be empirical and guided by Thin Layer Chromatography (TLC). Given that 3-bromo-4-methyl-N-(propan-2-yl)aniline is a moderately polar compound, a non-polar solvent system is appropriate.

  • Start with a Standard System: A mixture of a non-polar solvent like n-hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is a classic starting point.[5]

  • Optimize with TLC: Run several TLC plates with varying ratios of your chosen solvents (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). Remember to add the same percentage of TEA to your TLC developing solvent as you plan to use in your column.

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.3.[2] This range typically provides the best balance, ensuring the compound moves off the baseline but is retained long enough to separate from impurities.

Q4: My final product is a dark oil or solid. How can I decolorize it?

A: The discoloration is almost always due to trace oxidized impurities.[2] These can often be removed with a simple post-purification step. One common method is to dissolve the colored product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter it hot through a pad of Celite to remove the carbon and the adsorbed impurities.[3] Subsequent removal of the solvent should yield a lighter-colored product. Alternatively, passing the material through a short plug of silica gel with a non-polar eluent can also be effective.[2]

Q5: How much silica gel should I use for my column?

A: A general and reliable rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[2] For separations that are particularly difficult (i.e., impurities are very close to the product on the TLC plate), using a higher ratio (e.g., 100:1) is advisable. This increases the surface area and the path length for the separation, enhancing the resolution between closely eluting compounds.

Section 2: Visual Workflow and Data

Chromatographic Purification Workflow

The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.

PurificationWorkflow cluster_prep Preparation & Setup cluster_execution Execution & Monitoring cluster_final Isolation & Analysis tlc Step 1: TLC Analysis (Optimize Solvent System) packing Step 2: Column Packing (Prepare Silica Slurry) tlc->packing loading Step 3: Sample Loading (Dry Loading Recommended) packing->loading elution Step 4: Elution (Run Gradient or Isocratic) loading->elution monitoring Step 5: Fraction Monitoring (TLC Analysis of Fractions) elution->monitoring monitoring->elution Adjust Polarity If Needed combine Step 6: Combine Fractions (Pool Pure Fractions) monitoring->combine evap Step 7: Solvent Removal (Rotary Evaporation) combine->evap final Step 8: Final Product (Confirm Purity) evap->final

Caption: End-to-end workflow for column chromatography purification.

Recommended Starting Conditions

This table summarizes the key parameters for setting up the purification.

ParameterRecommended ConditionRationale & Key Insights
Stationary Phase Silica Gel, 230-400 meshStandard choice for most organic compounds. The smaller particle size provides a larger surface area for better separation.[5]
Mobile Phase (Eluent) n-Hexane / Ethyl AcetateOffers a good polarity range for moderately polar compounds. The exact ratio must be determined by TLC.[5]
Basic Modifier 1% Triethylamine (TEA) (v/v)Crucial for success. Neutralizes acidic silanol sites on silica, preventing peak tailing of the basic aniline.[2]
Sample Loading Dry LoadingAdsorbing the crude product onto silica gel before loading ensures a narrow, concentrated starting band, maximizing resolution.[2][5]
Silica to Crude Ratio 50:1 to 100:1 (w/w)A higher ratio is needed for difficult separations to increase the resolving power of the column.[2]
Monitoring TLC with UV (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.[5]

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the purification.

Step 1: TLC Analysis for Solvent System Optimization

  • Prepare several eluent mixtures of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). To each mixture, add 1% v/v Triethylamine (TEA).

  • Dissolve a small amount of your crude material in a volatile solvent like dichloromethane.

  • Spot the crude mixture onto at least three different TLC plates.

  • Develop each plate in a different eluent mixture.

  • Visualize the plates under a UV lamp at 254 nm.

  • Select the solvent system where the main product spot has an Rf of ~0.2-0.3 and is well-separated from major impurities.[2] This will be your starting eluent for the column.

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50g of silica for 1g of crude) with your initial, low-polarity eluent.[5]

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • Pour the silica slurry into the column. Use gentle air pressure or tapping to ensure the silica packs into a uniform, stable bed with no air bubbles or cracks.[3]

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [3]

Step 3: Sample Preparation and Loading (Dry Loading)

  • Dissolve your crude 3-bromo-4-methyl-N-(propan-2-yl)aniline in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.[2]

  • Carefully add this powder as a uniform layer on top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add your initial, low-polarity eluent to the top of the column.

  • Apply gentle positive pressure to begin eluting the solvent through the column.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • If necessary, gradually increase the polarity of your eluent (e.g., from 98:2 to 95:5 Hexane:EtOAc) to elute your target compound.[5] This is known as gradient elution.

Step 5: Product Isolation and Analysis

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine all fractions that contain only the pure product spot.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and characterize the purified product (e.g., by NMR, LC-MS) to confirm its identity and purity.

Section 4: Troubleshooting Guide

Use this guide to diagnose and solve specific issues you may encounter during the experiment.

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Side-product formation in the synthesis of 4-methyl-3-(propan-2-yl)aniline.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Bromo-4-methyl-N-(propan-2-yl)aniline

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 3-bromo-4-methyl-N-(propan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks during the synthesis of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

The most robust synthetic route for this secondary aniline is the reductive amination of 3-bromo-4-methylaniline with acetone. While conceptually straightforward, the specific electronic environment of the 3-bromo-4-methylaniline precursor introduces significant chemoselectivity and reactivity challenges. This guide deconstructs the mechanistic causality behind common failures—such as incomplete imine formation, premature ketone reduction, and unintended dehalogenation—and provides a self-validating protocol to ensure high-yielding, reproducible results.

Diagnostic Workflow & Mechanistic Pathway

Pathway A 3-Bromo-4-methylaniline + Acetone B Hemiaminal Intermediate A->B AcOH (Cat.) E Direct Ketone Reduction (Isopropanol Byproduct) A->E NaBH4 (Unselective) C Iminium Ion (Target for Reduction) B->C -H2O D 3-Bromo-4-methyl-N- (propan-2-yl)aniline C->D NaBH(OAc)3 F Dehalogenated Byproduct (Loss of Br) D->F H2, Pd/C

Mechanistic pathway and common failure modes in the synthesis of the target aniline.

Section 1: Mechanistic Causality & Reagent Selection

The core challenge in this synthesis stems from the inductive electron-withdrawing effect (-I) of the bromine atom at the 3-position. This effect pulls electron density away from the aromatic ring and the amine nitrogen, significantly reducing the nucleophilicity of the starting aniline. Consequently, the initial condensation with acetone to form the hemiaminal is sluggish.

To overcome this, mild acid catalysis (e.g., Acetic Acid) is mandatory to protonate the acetone carbonyl, lowering its LUMO energy and facilitating nucleophilic attack. However, the choice of the reducing agent is the ultimate determinant of yield. The reducing agent must be mild enough to ignore the excess acetone but reactive enough to reduce the transient iminium ion.

Quantitative Comparison of Reducing Agents
Reducing AgentImine ConversionKetone Over-ReductionDehalogenation RiskExpected Yield
NaBH(OAc)₃ (STAB) Excellent (with AcOH)< 2%None85 - 95%
NaBH₃CN Good (pH dependent)< 5%None75 - 85%
NaBH₄ Poor (reduces acetone)> 80%None< 15%
H₂, Pd/C Excellent< 5%High (> 90%) < 10% (Target)

As summarized above, Sodium Triacetoxyborohydride (STAB) is the superior reagent. The three electron-withdrawing acetoxy groups reduce the hydridic character of the boron, making it unreactive toward ketones but highly selective for iminium ions [1].

Section 2: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checkpoint is met.

Materials Required:

  • 3-bromo-4-methylaniline (1.0 eq, 10 mmol)

  • Acetone (5.0 eq, 50 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Glacial Acetic Acid (1.0 eq, 10 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step 1: Imine Formation
  • Dissolve 3-bromo-4-methylaniline in anhydrous DCE under an inert atmosphere (N₂ or Argon).

  • Add acetone, followed by glacial acetic acid.

  • Stir the reaction mixture at 25 °C for 2 hours.

Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the intermediate iminium ion ( m/z 226/228 [M+H]⁺). Do not proceed to Step 2 until starting material conversion is >85%. If stalled, add activated 4Å molecular sieves to sequester water and drive the equilibrium.

Step 2: Selective Hydride Reduction
  • Cool the reaction flask to 0 °C using an ice bath.

  • Add STAB portion-wise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 8:2, UV active). The imine intermediate spot must be completely consumed, replaced by a single, more polar product spot.

Step 3: Quench and Free-Basing
  • Slowly quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Stir vigorously for 15 minutes. This neutralizes the acetic acid and decomposes any unreacted STAB.

Validation Checkpoint 3: Test the aqueous layer with pH paper. It must read pH ≥ 8. If the solution is acidic, the secondary amine product will remain protonated in the aqueous layer as an anilinium salt, causing catastrophic yield loss. Add more NaHCO₃ if necessary.

Step 4: Isolation
  • Transfer to a separatory funnel and extract the product with Dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Section 3: Troubleshooting FAQs

Q1: Why am I seeing significant dehalogenation of the 3-bromo group? A1: If you are using catalytic hydrogenation (e.g., H₂ gas with Pd/C or Raney Nickel), the palladium catalyst will readily undergo oxidative addition into the aryl-bromide bond, leading to rapid reductive dehalogenation [2]. This converts your target molecule into the undesired 4-methyl-N-(propan-2-yl)aniline. To preserve the aryl halide, you must switch to a chemoselective hydride donor like STAB or a borane-amine complex [3].

Q2: My reaction stalls at the imine intermediate. How do I drive it to completion? A2: The 3-bromo substituent decreases the basicity and nucleophilicity of the aniline. If the reaction stalls, ensure you are using exactly 1.0 equivalent of glacial acetic acid to activate the acetone [1]. Additionally, water is a byproduct of imine formation; its accumulation will push the equilibrium backward. Adding activated 4Å molecular sieves to the reaction mixture will irreversibly sequester water and force the reaction forward.

Q3: I am detecting large amounts of isopropanol and unreacted starting material. What went wrong? A3: This is the hallmark of using an overly aggressive reducing agent, such as Sodium Borohydride (NaBH₄), in a direct (one-pot) reductive amination. NaBH₄ reduces the acetone to isopropanol faster than the deactivated aniline can condense with the acetone. You must use STAB, which is sterically hindered and electronically deactivated, allowing it to selectively reduce the iminium ion while completely ignoring the ketone [1].

Q4: Is direct alkylation with isopropyl bromide a viable alternative to reductive amination? A4: No. Direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control and invariably leads to a statistical mixture of primary, secondary, and over-alkylated tertiary amines (quaternary ammonium salts) [4]. Reductive amination is the industry standard because the intermediate imine can only form once, strictly limiting the reaction to mono-alkylation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage." Organic Chemistry Portal. URL:[Link]

  • "Reductive Amination." ACS GCI Pharmaceutical Roundtable. URL:[Link]

Sources

Troubleshooting

How to Prevent Polysubstitution During Electrophilic Bromination of Anilines

Technical Support Center > Organic Synthesis > Electrophilic Aromatic Substitution > Troubleshooting Aniline Bromination Welcome to the Application Scientist Support Center. This guide is designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center > Organic Synthesis > Electrophilic Aromatic Substitution > Troubleshooting Aniline Bromination

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering selectivity issues during the halogenation of highly activated aromatic amines. Below, you will find a mechanistic breakdown of the problem, a visual workflow of viable synthetic routes, troubleshooting FAQs, and self-validating experimental protocols.

Diagnostic Overview: The Causality of Polysubstitution

The fundamental challenge in brominating aniline lies in the extreme nucleophilicity of the aromatic ring. The free amino group (–NH₂) possesses a lone pair of electrons that donates heavily into the benzene ring via resonance (+M effect). This dramatically lowers the activation energy required to form the intermediate arenium ion (sigma complex) at the ortho and para positions.

When exposed to a strong electrophile like molecular bromine (Br₂), the reaction kinetics are so rapid that multiple substitutions occur almost instantaneously. Before the mono-brominated intermediate can be isolated, the reaction cascades to form the thermodynamically stable, fully substituted product: 2,4,6-tribromoaniline 1[1]. To achieve monobromination, you must either attenuate the ring's activation (via a protecting group) or drastically reduce the electrophilicity of the brominating agent.

Reaction Pathway Workflows

G Aniline Aniline (Highly Activated) Tribromo 2,4,6-Tribromoaniline (Polysubstitution) Aniline->Tribromo Br2 (Excess) Uncontrolled Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Ac2O, AcOH Protection NBS_Direct NBS + Silica Gel (Mild Bromination) Aniline->NBS_Direct NBS, RT Direct Route p_Bromoacetanilide p-Bromoacetanilide (Monosubstituted) Acetanilide->p_Bromoacetanilide Br2, AcOH Controlled Attack p_Bromoaniline p-Bromoaniline (Target Product) p_Bromoacetanilide->p_Bromoaniline H+ / H2O Deprotection NBS_Direct->p_Bromoaniline High para-selectivity

Reaction pathways for aniline bromination: Uncontrolled vs. Protected vs. Direct NBS methods.

Frequently Asked Questions & Troubleshooting

Q1: I attempted a direct bromination of aniline with Br₂ in DCM, but my LC-MS shows almost exclusively the tribrominated mass. How do I stop the reaction at one addition? A: Direct bromination with Br₂ is kinetically difficult to arrest at the monobromo stage. You must temporarily "protect" the amino group to reduce its activating effect 2[2]. By converting the amine to an amide (acetanilide), the nitrogen's lone pair delocalizes into the adjacent carbonyl group via resonance. This "cross-conjugation" makes the lone pair less available to donate into the benzene ring, moderating its nucleophilicity and allowing the reaction to stop after a single electrophilic addition 2[2].

Q2: When using the protection strategy (acetanilide), why do I get predominantly the para-isomer instead of the ortho-isomer? A: The N-acetyl group (–NHCOCH₃) is sterically bulky. While it remains an ortho/para director, the steric hindrance heavily disfavors electrophilic attack at the ortho position. The incoming bromine electrophile is directed predominantly to the less hindered para position, yielding p-bromoacetanilide as the major product 2[2].

Q3: Can I achieve monobromination without the extra protection/deprotection steps? A: Yes. Modern methodologies utilize N-Bromosuccinimide (NBS) as a mild bromine source. When catalyzed by silica gel or run in specific polar aprotic solvents at room temperature, NBS provides a low, steady-state concentration of electrophilic bromine3[3]. This kinetic control prevents polybromination and oxidative decomposition, achieving high para-selectivity without the need for an acetyl protecting group4[4]. Alternatively, advanced in situ protection using tin amides has been reported for highly regioselective one-pot brominations .

Validated Experimental Protocols
Protocol A: The Classical Protection-Deprotection Strategy

This is the most robust and scalable method for achieving para-bromoaniline, utilizing steric and electronic moderation 2[2].

  • Acetylation (Protection): Dissolve aniline in glacial acetic acid. Slowly add 1.1 equivalents of acetic anhydride while stirring. The reaction is exothermic. Pour the warm mixture into ice-cold water to precipitate the acetanilide.

    • Self-Validation Step: Isolate the solid and check the melting point. Pure acetanilide melts at ~114°C. A significantly lower or broad melting point indicates unreacted aniline, which will ruin the subsequent bromination step.

  • Bromination: Dissolve the dried acetanilide in glacial acetic acid and cool in an ice bath (0–5°C). Add a solution of Br₂ (1.05 eq) in glacial acetic acid dropwise. Stir for 1-2 hours at room temperature, then pour into cold water to precipitate p-bromoacetanilide.

    • Self-Validation Step: The disappearance of the deep red bromine color indicates successful consumption of the electrophile. A bisulfite wash can be used to quench any lingering orange tint.

  • Deprotection (Hydrolysis): Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) for 1 hour. Cool the solution and neutralize with NaOH to precipitate the final p-bromoaniline product. Recrystallize from ethanol/water.

Protocol B: Direct Monobromination using NBS and Silica Gel

For researchers looking to bypass the 3-step sequence, this mild protocol leverages solid-phase catalysis to control the release of the electrophile3[3].

  • Reaction Setup: In a flask shielded from light, combine aniline (1.0 eq), N-bromosuccinimide (1.0 eq), and silica gel (approx. 2.0 g per 10 mmol substrate) in carbon tetrachloride (CCl₄) or dichloromethane (DCM).

  • Execution: Stir the heterogeneous mixture vigorously at room temperature for 5–7 hours.

    • Self-Validation Step: Succinimide (the byproduct of NBS) is insoluble in these solvents and will visibly separate/float. TLC monitoring (Hexanes/EtOAc) should confirm the disappearance of the highly polar aniline spot and the formation of a single, less polar spot (p-bromoaniline).

  • Workup: Filter the reaction mixture to remove the silica gel and solid succinimide byproduct. Wash the filter cake with additional solvent, then concentrate the filtrate under reduced pressure to yield the monobrominated product.

Quantitative Data & Method Comparison
MethodReagentsPrimary ProductTypical YieldRegioselectivity (p:o)Reaction Time
Uncontrolled Br₂, H₂O2,4,6-Tribromoaniline>90%N/A (Polysubstituted)< 5 mins
Protection Route 1. Ac₂O 2. Br₂ 3. HCl/NaOHp-Bromoaniline70–85% (Over 3 steps)> 95:54–6 hours
Direct NBS NBS, Silica Gel, DCMp-Bromoaniline85–92%> 90:105–7 hours

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of Aniline Bromination

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aniline bromination.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of aniline bromination. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during experimentation, with a focus on enhancing regioselectivity.

Introduction: The Challenge of Aniline Bromination

Aniline is a highly activated aromatic compound due to the strong electron-donating nature of the amino (-NH₂) group.[1][2][3] This high reactivity makes it susceptible to electrophilic aromatic substitution, but it also presents a significant challenge: controlling the reaction to achieve selective monobromination is notoriously difficult.[4] Uncontrolled reactions typically lead to the formation of 2,4,6-tribromoaniline as a white precipitate, even without a catalyst.[1][5][6][7] This guide provides practical solutions to overcome this and other challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often result in a tri-substituted product?

The amino group (-NH₂) in aniline is a powerful activating group that significantly increases the electron density of the benzene ring, particularly at the ortho and para positions.[1][2][3] This high degree of activation makes the ring extremely reactive towards electrophiles like bromine.[1][7] In polar solvents such as water, bromine readily ionizes, and the highly nucleophilic aniline ring attacks the electrophilic bromine, leading to rapid, successive substitutions at all available ortho and para positions, resulting in the formation of 2,4,6-tribromoaniline.[7][8][9]

Q2: I'm trying to synthesize 4-bromoaniline, but I keep getting a mixture of isomers and polybrominated products. What is the most reliable method to achieve para-selectivity?

The most robust and widely accepted method to achieve selective para-bromination of aniline is to temporarily protect the amino group via acetylation.[6][10][11] This strategy involves a three-step process:

  • Protection: The aniline is reacted with acetic anhydride to form acetanilide. This conversion is crucial because the resulting acetamido group is less activating than the amino group.[11] The lone pair of electrons on the nitrogen atom in acetanilide is delocalized by resonance with the adjacent carbonyl group, making them less available to donate to the aromatic ring.[11]

  • Bromination: The acetanilide is then brominated. Due to the reduced activation and the steric hindrance of the acetyl group, the bromination primarily occurs at the para position.[10][11]

  • Deprotection: The resulting p-bromoacetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the desired p-bromoaniline.[11][12]

Q3: Can I achieve monobromination by simply altering the reaction conditions, such as solvent and temperature, without using a protecting group?

While modifying reaction conditions can influence the outcome, it is often insufficient to prevent polybromination of aniline completely.[11] Using a non-polar solvent like carbon disulfide (CS₂) and conducting the reaction at low temperatures can decrease the rate of reaction and the availability of the bromine electrophile.[8][9][11] However, the high reactivity of the aniline ring often still leads to the formation of the tri-brominated product, albeit potentially at a slower rate.[8][9][11] Therefore, the protection strategy remains the most reliable approach for achieving selective monobromination.[11]

Q4: Are there any modern, catalytic methods that offer high regioselectivity without the need for a protection-deprotection sequence?

Yes, recent advancements have led to the development of catalytic systems that can achieve regioselective bromination of unprotected anilines. One notable method involves copper-catalyzed oxidative bromination.[13][14] This approach utilizes a catalytic amount of a copper salt, such as CuSO₄·5H₂O, with reagents like NaBr and an oxidant like Na₂S₂O₈.[13][14] These methods can provide good to excellent yields of monobrominated anilines with high para-selectivity under mild reaction conditions.[13][14] Another approach employs copper(II) bromide in an ionic liquid, which also promotes high regioselectivity for the para-position.[15]

Q5: How can I synthesize ortho-bromoaniline? The para-isomer is always the major product.

Synthesizing o-bromoaniline is more challenging due to the electronic and steric factors that favor para-substitution. A common strategy involves a multi-step synthesis starting from o-nitroaniline. The process typically includes:

  • Diazotization: The o-nitroaniline is treated with a nitrite source in the presence of a strong acid to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution to introduce the bromine atom at the ortho position, yielding o-bromo-nitrobenzene.[16]

  • Reduction: Finally, the nitro group of o-bromo-nitrobenzene is reduced to an amino group, typically using a reducing agent like iron or tin in acidic conditions, to give the final product, o-bromoaniline.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Immediate formation of a white precipitate (2,4,6-tribromoaniline) upon addition of bromine. The amino group of aniline is too activating, leading to uncontrolled polybromination.[1][17]Protect the amino group by converting aniline to acetanilide before bromination. This reduces the activating effect and allows for controlled monobromination.[11]
Low yield of the desired mono-brominated product, with a significant amount of starting material remaining. Insufficient brominating agent was used, or the reaction did not go to completion.Ensure the stoichiometry of the brominating agent is correct. A slight excess might be necessary, but use caution to avoid over-bromination.[17] Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Formation of a mixture of ortho and para isomers. The N-acetyl protecting group is an ortho, para-director. While para is favored due to sterics, some ortho isomer is expected.[11]The para-isomer is generally the major product and can often be isolated and purified from the minor ortho-isomer by recrystallization or column chromatography.[11]
The final product is discolored (yellow or brown) after workup. The presence of residual bromine.During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to neutralize and remove any unreacted bromine.[17]
Difficulty in achieving regioselectivity with meta-substituted anilines. The directing effects of both the amino group and the meta-substituent are competing. The polarity of the solvent can significantly influence the isomer distribution.The regioselectivity of bromination for meta-substituted anilines using N-Bromosuccinimide (NBS) is highly dependent on the solvent. In polar solvents, the formation of the isomer where bromine is para to the amino group is favored.[18] Experiment with a range of solvents from non-polar (e.g., CHCl₃) to polar (e.g., DMF) to optimize for the desired isomer.[18]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection

This three-step protocol is the standard and most reliable method for achieving selective para-bromination of aniline.[11]

Step 1: Acetylation of Aniline (Protection)

  • In a fume hood, dissolve aniline in glacial acetic acid in a flask equipped with a stir bar.

  • Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[11]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring continuously.[11]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.[11]

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration, wash thoroughly with water, and then with a sodium bisulfite solution to remove excess bromine. Dry the product.[11]

Step 3: Hydrolysis of p-Bromoacetanilide (Deprotection)

  • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]

  • Monitor the reaction by TLC until the hydrolysis is complete.

  • Cool the reaction mixture. If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[11]

  • Collect the final p-bromoaniline product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).[11]

Protocol 2: Copper-Catalyzed Regioselective Bromination of 2-Nitroaniline

This protocol is an example of a modern, protection-free method for the regioselective bromination of a deactivated aniline.[13]

  • To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O, add 2-nitroaniline at 25 °C and stir for 15 minutes.

  • Cool the mixture to 7 °C.

  • Add NaBr (1.8 equiv.) and Na₂S₂O₈ (1.4 equiv.) simultaneously in three portions over 15 minutes.

  • Stir the mixture at 7 °C for 2 hours, and then at 25 °C for 22 hours.

  • Quench the reaction by adding Na₂S₂O₃.

  • Adjust the pH of the mixture to 9.0 with 10% aq. NaOH.

  • Dilute with H₂O and extract with an organic solvent (e.g., EtOAc).

  • The organic phase can then be analyzed to determine the yield and regioselectivity.[13]

Data Presentation

Table 1: Comparison of Aniline Bromination Methods
MethodSubstrateReagents & ConditionsMajor Product(s)Reported Yield
Uncontrolled ReactionAnilineBromine water, room temperature2,4,6-TribromoanilineForms a high-yield precipitate[1][5][17]
Protection StrategyAniline1. Acetic anhydride2. Br₂ in acetic acid3. H⁺ or OH⁻/H₂O, heatp-BromoanilineMajor product, high selectivity[11]
Solvent/Temp. ControlAnilineBr₂ in CS₂, low temperatureMixture, often still includes 2,4,6-tribromoanilineVariable, often poor selectivity[11]
Copper-Catalyzed2-NitroanilineCuSO₄·5H₂O, NaBr, Na₂S₂O₈, CH₃CN/H₂O4-Bromo-2-nitroanilineUp to 95%[13]
OxybrominationAnilineNH₄Br, H₂O₂, Acetic Acidp-Bromoaniline (major), o-bromoaniline, dibromoaniline61% para-selectivity[19]

Visualizations

Mechanism & Workflow Diagrams

G cluster_0 Uncontrolled Bromination cluster_1 Controlled Monobromination (Protection Strategy) Aniline_uncontrolled Aniline Tribromoaniline 2,4,6-Tribromoaniline (Precipitate) Aniline_uncontrolled->Tribromoaniline Rapid Polysubstitution Br2_H2O Br₂ / H₂O Aniline_controlled Aniline Step1 Step 1: Acetylation (Acetic Anhydride) Aniline_controlled->Step1 Acetanilide Acetanilide Step1->Acetanilide Step2 Step 2: Bromination (Br₂ / Acetic Acid) Acetanilide->Step2 p_Bromoacetanilide p-Bromoacetanilide Step2->p_Bromoacetanilide Step3 Step 3: Hydrolysis (H⁺ or OH⁻) p_Bromoacetanilide->Step3 p_Bromoaniline p-Bromoaniline (Major Product) Step3->p_Bromoaniline

Caption: Comparison of uncontrolled vs. controlled aniline bromination workflows.

G cluster_0 Aniline (-NH₂) cluster_1 Acetanilide (-NHCOCH₃) aniline N H H ring_aniline Benzene Ring aniline:f0->ring_aniline Strong e⁻ donation (High Activation) acetanilide N H C=O ring_acetanilide Benzene Ring acetanilide:f0->ring_acetanilide Reduced e⁻ donation (Moderate Activation) carbonyl C=O acetanilide:f0->carbonyl Resonance with Carbonyl

Caption: Electronic effect of acetylation on the amino group's activating ability.

References

  • Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
  • Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Journal of Molecular Catalysis A: Chemical, 247(1-2), 77-80. [Link]

  • LibreTexts. (2021). 24. Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Aniline. In Wikipedia. [Link]

  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. Sathee Forum. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]

  • Singh, J., Sharma, S., & Kaur, P. (2006). Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry, 8(10), 915-918. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • Pellon, R. F., & Carrasco, M. R. (2004). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthetic Communications, 34(15), 2847-2854. [Link]

  • Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synfacts, 17(06), 0643. [Link]

  • Wang, Y., Li, Y., & Wang, X. (2017). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Journal of Chemical Research, 41(7), 394-398. [Link]

  • LibreTexts. (2020). 20.7: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. Liskon Biological. [Link]

  • Vedantu. (2024). Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main. Vedantu. [Link]

  • Singh, V., & Kaur, S. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 793–798. [Link]

  • Wikipedia. (2023). 4-Bromoaniline. In Wikipedia. [Link]

  • Zhang, Y., et al. (2019). Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. Taylor & Francis Group. [Link]

  • Khan Academy. (2022). Bromination of Aniline [Video]. YouTube. [Link]

  • Khan Academy. Bromination of Aniline. Khan Academy. [Link]

  • Google Patents. (2013).
  • Maleczka, R. E., et al. (2016). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis, 6(9), 5991-5995. [Link]

  • Smith, K., El-Hiti, G. A., & Al-Omran, F. (2002). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters, 4(14), 2341-2343. [Link]

  • Das, B., et al. (2006). Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1803-1808. [Link]

  • Vibzz Lab. (2024). 4 bromoaniline : Organic Synthesis [Video]. YouTube. [Link]

  • PrepChem.com. Preparation of 4-bromoaniline. PrepChem.com. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 6(10), 5873–5878. [Link]

  • Smith, K., El-Hiti, G. A., & Al-Omran, F. (2002). Regioselective one-pot bromination of aromatic amines. Organic Letters, 4(14), 2341-3. [Link]

  • Google Patents. (1990).

Sources

Troubleshooting

Selecting the optimal base and solvent for N-alkylation of anilines

Technical Support Center: Selecting the Optimal Base and Solvent for N-Alkylation of Anilines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the N-a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selecting the Optimal Base and Solvent for N-Alkylation of Anilines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the N-alkylation of anilines. While it appears to be a straightforward nucleophilic substitution, the reaction is notoriously prone to over-alkylation (yielding tertiary amines) and competing C-alkylation.

This guide provides an authoritative, causality-driven framework to help you select the optimal base and solvent, ensuring precise chemoselectivity and high yields in your workflows.

Section 1: Core Principles & Troubleshooting FAQs

Q1: Why does aniline N-alkylation frequently result in over-alkylation, and how can I control it? A1: Over-alkylation is fundamentally a kinetic problem driven by electronic effects. When a primary aniline undergoes its first alkylation, the newly added alkyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen atom, making the resulting secondary amine (the mono-alkylated product) significantly more nucleophilic than the starting primary aniline (1)[1]. Consequently, the secondary amine reacts faster with the remaining alkylating agent, leading to the N,N-dialkylated byproduct.

  • Causality-Driven Solution: To mitigate this, rely on stoichiometric control by using a molar excess of the starting aniline to outcompete the secondary amine for the electrophile[1]. Additionally, altering the base to a milder variant (e.g., K₂CO₃ instead of Cs₂CO₃) prevents premature deprotonation of the intermediate salt, effectively slowing the second alkylation step (2)[2].

Q2: How does solvent choice dictate the chemoselectivity between N-alkylation and C-alkylation? A2: The aniline ring is an ambident nucleophile; both the nitrogen atom and the ortho/para carbons can attack an electrophile. The solvent dictates which pathway is favored by stabilizing specific transition states.

  • Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents strongly solvate the cations of the base (e.g., K⁺) but leave the nucleophilic nitrogen lone pair unsolvated and highly reactive. This kinetically favors direct SN2 attack by the nitrogen, promoting selective N-alkylation (3)[3].

  • Protic or Strongly H-Bonding Solvents (e.g., HFIP): Solvents like hexafluoroisopropanol (HFIP) mask the nitrogen lone pair via strong hydrogen bonding, sterically and electronically hindering N-alkylation. This forces the reaction through the aromatic ring, favoring para C-alkylation (4)[4].

Section 2: Quantitative Data - Base and Solvent Impact Matrix

To facilitate rapid decision-making, the following table summarizes the typical outcomes of various base and solvent combinations during the reaction of aniline with a primary alkyl bromide.

Solvent CategorySpecific SolventBase ChoicePrimary Outcome / SelectivityTroubleshooting Notes
Polar Aprotic Acetonitrile (MeCN)K₂CO₃High N-alkylation (Mono > Di)Optimal starting point. Mild basicity prevents E2 elimination of alkyl halides.
Polar Aprotic DMF / DMSOCs₂CO₃High N-alkylation (Di > Mono)High solubility of Cs⁺ increases base strength; promotes rapid over-alkylation.
Polar Protic Methanol (MeOH)NaHCO₃Sluggish N-alkylationH-bonding to aniline lone pair reduces nucleophilicity; requires heating.
Strong H-Bond Donor HFIPPentafluorophenol*High C-alkylation (para)Nitrogen lone pair is masked by solvent; redirects electrophile to the ring[4].
Non-Polar TolueneNaHAnilide formationRequires strong base to deprotonate before addition; useful for unreactive anilines.

*Note: Acid-catalyzed conditions used for specific chemoselective C-alkylation.

Section 3: Visual Troubleshooting & Workflows

Use the following logical workflows to guide your experimental design and troubleshoot unexpected reaction profiles.

OverAlkylation A Issue: High N,N-Dialkylation B Check Stoichiometry A->B C Use Excess Aniline (>2-5 equiv) B->C If 1:1 ratio used D Check Base & Solvent B->D If ratio is optimal E Switch to Weaker Base (K2CO3 -> NaHCO3) D->E If using strong base F Change Strategy D->F If mild base fails G Reductive Amination (Pd/C, HCOONH4) F->G

Caption: Workflow for troubleshooting over-alkylation during aniline N-alkylation.

Mechanism N1 Aniline (Primary Amine) N2 Polar Aprotic Solvent (Promotes SN2) N1->N2 + Alkyl Halide N4 Mono-alkylated Aniline (More Nucleophilic) N2->N4 SN2 Attack N3 Base (Neutralizes HX) N3->N4 Deprotonation N5 Di-alkylated Aniline (Over-alkylation) N4->N5 Excess Alkyl Halide

Caption: Mechanistic pathway of aniline N-alkylation highlighting the risk of over-alkylation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Mono-N-Alkylation (Alkyl Halide Method)

Design Logic: This protocol leverages a mild, insoluble base (K₂CO₃) in a polar aprotic solvent (MeCN) combined with slow electrophile addition. This maintains a low localized concentration of the alkylating agent, suppressing the second alkylation step (2)[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Loading: Add the aniline derivative (10.0 mmol, 2.0 equiv) and finely powdered, anhydrous K₂CO₃ (7.5 mmol, 1.5 equiv) to the flask.

    • Self-Validation Check: Ensure K₂CO₃ is strictly anhydrous; moisture will hydrolyze the alkyl halide and stall the reaction.

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous Acetonitrile (MeCN). Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Electrophile Addition: Dissolve the alkyl halide (5.0 mmol, 1.0 equiv) in 5 mL of MeCN. Load this into a syringe pump and add dropwise to the aniline suspension over 2 hours.

    • Causality Check: Slow addition ensures the alkyl halide reacts with the abundant primary aniline rather than the trace amounts of the highly nucleophilic mono-alkylated product[2].

  • Monitoring: Stir for an additional 4-12 hours at room temperature. Monitor via TLC or LC-MS until the alkyl halide is fully consumed.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel column chromatography to separate the excess aniline from the desired mono-N-alkylated product.

Protocol B: Thermodynamic Control via Reductive Amination

Design Logic: When classical alkylation fails to prevent over-alkylation, reductive amination is the definitive alternative. By forming an imine intermediate first, over-alkylation is structurally impossible until the imine is reduced. This protocol uses Pd/C and ammonium formate for a mild, one-pot synthesis (5)[5].

Step-by-Step Methodology:

  • Imine Formation: In a reaction vial, combine the aniline (5.0 mmol, 1.0 equiv) and the aliphatic aldehyde (5.0 mmol, 1.0 equiv) in 10 mL of aqueous 2-propanol (i-PrOH/H₂O 10:1).

  • Catalyst Addition: Add 10% Pd/C (0.5 mmol, 10 mol%) to the mixture.

  • Reduction: Add ammonium formate (HCOONH₄) (25.0 mmol, 5.0 equiv) in one portion. The ammonium formate acts as an in situ hydrogen donor[5].

    • Self-Validation Check: Effervescence (CO₂ gas evolution) should be observed immediately, confirming the decomposition of ammonium formate and active transfer hydrogenation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric; keep wet). Wash the pad with ethyl acetate. Concentrate the filtrate, wash with brine, dry over Na₂SO₄, and evaporate to yield the highly pure mono-N-alkylated aniline.

References

  • Title: Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis Source: BenchChem URL
  • Title: Preventing over-alkylation in N-propyl-3-(trifluoromethyl)
  • Title: Technical Support Center: Improving Regioselectivity of Aniline Alkylation Source: BenchChem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes Source: MDPI URL

Sources

Optimization

Technical Support Center: Navigating Challenges in the Transfer Hydrogenation of Imine Intermediates for N-Alkylation

Welcome to the Technical Support Center for N-alkylation via transfer hydrogenation of imine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation via transfer hydrogenation of imine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My N-alkylation reaction shows low or no conversion of the starting materials. What are the primary causes and how can I resolve this?

A1: Low conversion is a frequent challenge and can stem from several factors, primarily related to catalyst activity, reaction conditions, and the stability of the imine intermediate.

  • Catalyst Deactivation: The catalyst is the heart of the reaction, and its deactivation is a common reason for low conversion.

    • Mechanism of Deactivation: Deactivation can occur through various pathways, including the formation of inactive catalyst species. For instance, with some ruthenium catalysts, the presence of a carbonyl ligand can stabilize the complex and prevent the formation of the necessary Ru-H species due to π back-bonding effects[1]. Similarly, for iridium catalysts, a slow exchange of a chloride ligand with an alkoxide can lead to gradual deactivation[2]. With nickel nanoparticle catalysts, deactivation can also be an issue, preventing their reuse[3].

    • Troubleshooting Steps:

      • Ensure an inert atmosphere: Oxygen can poison many transfer hydrogenation catalysts. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Purify reagents and solvents: Impurities in your starting materials or solvent can act as catalyst poisons. Use freshly distilled solvents and purified reagents.

      • Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for challenging substrates. A systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can help determine if this is the limiting factor[4][5].

  • Inefficient Imine Formation: The in-situ formation of the imine from the amine and carbonyl compound is a critical preceding step.

    • Equilibrium Considerations: Imine formation is a reversible reaction that produces water[6]. If water is not removed, the equilibrium may shift back towards the starting materials, limiting the concentration of the imine available for hydrogenation.

    • Troubleshooting Steps:

      • Dehydrating Agents: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards imine formation[6].

      • Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark trap can be used to remove water azeotropically.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the rate. For some nickel-catalyzed systems, increasing the temperature from 110 °C to 140 °C has been shown to improve product yield[5]. However, excessively high temperatures can lead to catalyst decomposition or side reactions[7].

    • pH: The pH of the reaction medium can be critical, especially when using formic acid/triethylamine as the hydrogen source. The molar ratio of formic acid to triethylamine affects both the reaction rate and enantioselectivity, with an optimal ratio often being around 1.1 in aqueous media[8]. For many reductive aminations, a pH between 4 and 6 is considered optimal[6].

    • Hydrogen Donor: The choice and concentration of the hydrogen donor are crucial. Isopropanol is a widely used and cost-effective hydrogen donor, but others like formic acid or glycerol can also be employed[9][10][11]. The efficiency and selectivity of the reaction can be influenced by the alcohol used as the hydrogen donor[9].

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I suppress them?

A2: The formation of side products can complicate purification and reduce the yield of the desired N-alkylated amine. Common side reactions include over-alkylation, reduction of the carbonyl starting material, and reactions involving the solvent.

  • Over-Alkylation: The desired secondary amine product can sometimes react further with the carbonyl starting material to form a tertiary amine.

    • Controlling Stoichiometry: Using a slight excess of the primary amine relative to the carbonyl compound can help minimize the formation of the tertiary amine by ensuring the carbonyl compound is consumed before significant over-alkylation of the product can occur.

  • Reduction of the Carbonyl Starting Material: The catalyst can sometimes directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reductive amination pathway.

    • Catalyst Selection: Some catalysts exhibit higher chemoselectivity for the imine over the carbonyl group. For example, certain iridium complexes have been shown to be highly chemoselective for the transfer hydrogenation of imines, even in the presence of reducible functional groups like ketones, nitriles, and esters[12][13].

    • Reaction Conditions: Optimizing the reaction temperature and time can also improve selectivity. Lowering the temperature may favor the desired reaction pathway.

  • Aldol Condensation: Under basic conditions, aldehydes and ketones with α-hydrogens can undergo aldol condensation, leading to undesired byproducts.

    • pH Control: Maintaining a neutral or slightly acidic pH can help to suppress aldol condensation.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the transfer hydrogenation of imines.

Q1: What are the most common types of catalysts used for this reaction, and what are their relative advantages and disadvantages?

A1: A variety of transition metal catalysts are employed for the transfer hydrogenation of imines, with ruthenium, rhodium, and iridium complexes being particularly common[10]. Nickel-based catalysts are also gaining attention as a more cost-effective alternative[3][5][14][15].

Catalyst TypeAdvantagesDisadvantages
Ruthenium-based High activity and selectivity, well-studied, good functional group tolerance[1][10][16].Can be expensive, some complexes are sensitive to air and moisture.
Iridium-based Excellent activity and enantioselectivity in asymmetric reactions, good chemoselectivity[17][18][19].Generally more expensive than ruthenium catalysts.
Rhodium-based High efficiency, particularly in asymmetric synthesis[10][20].Cost can be a significant factor.
Nickel-based Cost-effective, good activity for a range of substrates[3][5][14][15].Can be prone to deactivation, and the scope may be more limited compared to precious metal catalysts[3].

Q2: How does the choice of hydrogen donor affect the reaction?

A2: The hydrogen donor plays a critical role in the transfer hydrogenation process. The most common hydrogen donors are isopropanol and formic acid[10][11].

  • Isopropanol: It is inexpensive, readily available, and the byproduct, acetone, is volatile and easily removed[10]. The reaction is typically performed in the presence of a base to facilitate the formation of the active metal hydride species[21].

  • Formic Acid/Triethylamine (FA/TEA): This mixture is a highly effective hydrogen source, particularly for asymmetric transfer hydrogenation[8][22]. The reaction with formic acid is often irreversible due to the formation of carbon dioxide[11]. The ratio of FA to TEA can significantly influence the reaction rate and enantioselectivity[8].

  • Other Alcohols: Other secondary alcohols can also be used. The choice of alcohol can influence the efficiency and selectivity of the reaction[9].

Q3: What is the general mechanism for the transfer hydrogenation of imines?

A3: The mechanism of transfer hydrogenation can vary depending on the catalyst and reaction conditions, but it generally involves the formation of a metal hydride species which then transfers a hydride to the imine. Two common mechanistic pathways are the "inner-sphere" and "outer-sphere" mechanisms.

  • Inner-Sphere Mechanism: In this pathway, the imine coordinates to the metal center before the hydride transfer occurs[16]. This often involves a concerted transfer of a hydride from the metal and a proton from a ligand or the solvent.

  • Outer-Sphere Mechanism: In this mechanism, the hydride is transferred from the metal complex to the imine without prior coordination of the imine to the metal center[16][23]. This is often proposed for catalysts where the metal center is coordinatively saturated.

Kinetic studies and deuterium labeling experiments are often used to elucidate the specific mechanism for a given catalytic system[23][24].

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Transfer Hydrogenation using a Ruthenium Catalyst

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (1-2 mol%) and the appropriate ligand if necessary.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the amine (1.0 mmol), the carbonyl compound (1.2 mmol), and the hydrogen donor (e.g., isopropanol, 5 mL).

  • Base Addition: Add a base (e.g., KOH or t-BuOK, 5-10 mol%). The base is crucial for generating the active metal-alkoxide intermediate[21].

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.

Visualizations

Troubleshooting_Workflow start Low Conversion in N-Alkylation q1 Is the catalyst active? start->q1 q2 Is imine formation efficient? start->q2 q3 Are reaction conditions optimal? start->q3 sub1_1 Check for catalyst deactivation (e.g., ligand exchange, poisoning) q1->sub1_1 sub1_2 Increase catalyst loading q1->sub1_2 sub1_3 Ensure inert atmosphere q1->sub1_3 sub2_1 Add dehydrating agent (e.g., MgSO4, molecular sieves) q2->sub2_1 sub2_2 Consider azeotropic water removal q2->sub2_2 sub3_1 Optimize temperature q3->sub3_1 sub3_2 Adjust pH / base concentration q3->sub3_2 sub3_3 Screen different hydrogen donors q3->sub3_3 end Improved Conversion sub1_1->end sub1_2->end sub1_3->end sub2_1->end sub2_2->end sub3_1->end sub3_2->end sub3_3->end

Caption: Troubleshooting workflow for low conversion in N-alkylation.

Reaction_Mechanism cluster_0 Catalyst Activation cluster_1 Reductive Amination Cycle catalyst_precursor [M]-Cl active_catalyst [M]-H catalyst_precursor->active_catalyst + R2CHOH, Base hydrogen_donor R2CHOH acetone R2C=O hydrogen_donor->acetone base Base active_catalyst->catalyst_precursor - R2CHOH, Base imine R'N=CR''R''' active_catalyst->imine Hydride Transfer amine R'NH2 amine->imine + R''COR''' - H2O carbonyl R''COR''' product R'NH-CHR''R''' imine->product + [M]-H

Caption: Generalized mechanism of transfer hydrogenation for N-alkylation.

References

  • Asymmetric Transfer Hydrogenation of Imines using Alcohol: Efficiency and Selectivity are Influenced by the Hydrogen Donor. (2016). PubMed.
  • Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen. (2024). ScienceDirect.
  • Alkali Metal Dihydropyridines in Transfer Hydrogenation Catalysis of Imines: Amide Basicity versus Hydride Surrogacy. (2023). PMC.
  • Mechanism of hydrogen transfer to imines from a hydroxycyclopentadienyl ruthenium hydride. Support for a stepwise mechanism. (2004).
  • Ir-catalyzed transfer hydrogenation and N-alkylation of alkynyl/alkenyl arylamines with carbonyls in water. (2025).
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. (2006). Diva-Portal.org.
  • Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. (2015).
  • Asymmetric Transfer Hydrogen
  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal.
  • Imino Transfer Hydrogen
  • Transfer hydrogen
  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
  • Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Co
  • Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. (2015).
  • Optimization of the reaction conditions for transfer hydrogen- ation... (n.d.).
  • Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. (2018). MDPI.
  • Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. (2009).
  • N-Alkylation by Hydrogen Autotransfer Reactions. (2016).
  • N-Alkylation by Hydrogen Autotransfer Reactions [corrected]. (2016). PubMed.
  • Photocatalytic and Chemoselective Transfer Hydrogenation of Diarylimines in Batch and Continuous Flow. (2018).
  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. (2018). Dalton Transactions (RSC Publishing).
  • Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. (n.d.). Benchchem.
  • A Chemoselective and Scalable Transfer Hydrogenation of Aryl Imines by Rapid Continuous Flow Photoredox C
  • Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. (2015).
  • Homogeneous hydrogenation of imines. (2026).
  • Mechanistic Studies of Hydride Transfer to Imines from a Highly Active and Chemoselective Manganate Catalyst. (2019).
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019).
  • Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. (2019). PubMed.
  • Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. (2019). Sigma-Aldrich.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015). Chemical Society Reviews (RSC Publishing).
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogen
  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. (2024). PMC.
  • Day 25- Homogeneous and Heterogeneous C
  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogen
  • A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Publishing.
  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. (n.d.). Synfacts.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016).
  • Homogeneous Catalytic Asymmetric Hydrogenation of Imines. (n.d.). Taylor & Francis Group.
  • Borrowing Hydrogen-Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst. (2019).
  • Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. (2019). Dalton Transactions (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility in Aniline Alkylation

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor reactant solubility in aniline alkylation. The information herein is curated for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor reactant solubility in aniline alkylation. The information herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide: Tackling Solubility Head-On

Q1: My aniline derivative and/or alkylating agent are not dissolving in the chosen solvent, leading to a sluggish or incomplete reaction. What are my options?

This is a frequent hurdle, particularly with complex or high molecular weight substrates. The key is to enhance the homogeneity of the reaction mixture.

Underlying Cause: The polarity mismatch between the reactants and the solvent is the primary reason for poor solubility. Aniline, while soluble in many organic solvents, can exhibit limited solubility depending on its substituents.[1] Similarly, the choice of alkylating agent and base can further complicate solubility.

Solutions & Methodologies:

  • Solvent Optimization: A systematic approach to solvent selection is critical. Polar aprotic solvents are generally preferred for N-alkylation as they can solvate charged intermediates without protonating the amine, thus preserving its nucleophilicity.[2]

    • Initial Screening: Start with common polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[2] These solvents are often effective at dissolving a wide range of reactants.

    • High-Temperature Reactions: For less reactive substrates requiring higher temperatures, consider high-boiling point solvents such as Toluene.[2]

    • Solvent Mixtures: If a single solvent is ineffective, a mixture can be employed. For instance, a small amount of a highly-solubilizing solvent like DMSO can be added to a less polar bulk solvent to improve reactant solubility.

  • Phase-Transfer Catalysis (PTC): This powerful technique is ideal for reactions where the nucleophile (anilide anion) and the electrophile (alkylating agent) reside in different phases (e.g., solid-liquid or liquid-liquid).[3][4]

    • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the anilide anion from the solid or aqueous phase into the organic phase where the alkylating agent is dissolved.[3] This allows the reaction to proceed efficiently even with insoluble bases like potassium carbonate.

    • Benefits: PTC often leads to milder reaction conditions, increased yields, and enhanced selectivity.[3] It also allows for the use of more environmentally benign solvents.[5]

    Experimental Protocol: N-Allylation of Aniline using Phase-Transfer Catalysis [3]

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine the aniline derivative (1.0 eq), allyl bromide (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of Tetrabutylammonium Bromide (TBAB, 5 mol%).

    • Solvent Addition: Add a suitable organic solvent, such as toluene or acetonitrile.

    • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: Upon completion, cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.

Q2: I'm observing poor reaction rates despite achieving some level of solubility. Could there be another underlying issue?

Even with apparent dissolution, micro-level insolubility or aggregation can hinder reaction kinetics. In such cases, alternative energy sources or specialized catalytic systems can be highly effective.

Solutions & Methodologies:

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can dramatically accelerate reactions by inducing acoustic cavitation. [6][7]This phenomenon involves the formation, growth, and implosive collapse of microscopic bubbles, which generates localized hot spots and intense micro-mixing, thereby overcoming mass transfer limitations. [8]

    • Benefits: Sonochemistry often leads to significantly shorter reaction times, higher yields, and can even enable reactions at room temperature that would otherwise require high heat. [9]It is considered a green chemistry technique due to its energy efficiency. [7]

    Experimental Protocol: Ultrasound-Mediated N-Alkylation [9]

    • Setup: In a suitable vessel, combine the aniline (10.0 mmol), α-bromoacetophenone (20 mmol), sodium carbonate (10.0 mmol), and a catalytic amount of Polyethylene Glycol 400 (PEG 400, 0.5 mmol).

    • Sonication: Place the vessel in an ultrasonic bath and irradiate at room temperature with a power of 350 W.

    • Monitoring: The reaction is typically complete within 30-45 minutes. Monitor progress by TLC.

    • Workup: After the reaction, wash the product with ethanol to afford the N,N-bis(phenacyl)aniline.

  • Micellar Catalysis: This approach utilizes surfactants to create nanoreactors (micelles) in an aqueous medium. [10][11]The lipophilic (non-polar) reactants are solubilized within the hydrophobic core of the micelles, leading to a high local concentration and enhanced reaction rates. [10]

    • Advantages: Micellar catalysis can promote reactions between reactants that are insoluble in the bulk solvent and can lead to high selectivity. [10]It is an environmentally friendly method that often uses water as the primary solvent. [12]

    Caption: Micellar Catalysis for Aniline Alkylation.

  • Mechanochemistry (Ball Milling): This solvent-free technique involves the use of mechanical force to induce chemical reactions. [13]The reactants are ground together in a ball mill, and the energy from the collisions breaks down the crystal lattice and brings the reactants into close contact, facilitating the reaction without the need for a solvent.

    • Key Features: Mechanochemistry is a highly efficient and environmentally friendly method that can often provide access to products that are difficult to obtain through traditional solution-phase synthesis. [13]

Frequently Asked Questions (FAQs)

Q: What is the impact of the base on solubility and reactivity? A: The choice of base is critical. Stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often required, especially for less nucleophilic anilines (e.g., 2-nitroaniline). [2]However, these strong bases can be poorly soluble in many organic solvents. In such cases, phase-transfer catalysis is an excellent strategy to overcome this issue. [3] Q: Can the choice of alkylating agent affect solubility? A: Yes. Long-chain alkyl halides can be very non-polar and may have poor solubility in more polar solvents. In these situations, a less polar solvent like toluene might be a better choice. [14]Alternatively, using alcohols as alkylating agents in a "borrowing hydrogen" catalytic cycle can be an effective strategy, as alcohols often have better solubility profiles. [15] Q: How can I avoid over-alkylation, which is a common side reaction? A: Over-alkylation to form the N,N-dialkylated product is a frequent problem because the mono-alkylated aniline is often more nucleophilic than the starting material. [16]To minimize this, use a stoichiometric excess of the aniline. [16]Lowering the reaction temperature can also improve selectivity for the mono-alkylated product. [16] Q: Are there any "greener" alternatives to traditional solvents like DMF and DMSO? A: Yes, several more environmentally friendly approaches are gaining traction. As mentioned, phase-transfer catalysis can allow for the use of less hazardous solvents. [5]Micellar catalysis uses water as the bulk solvent. [10]Ionic liquids have also been explored as alternative reaction media. [17]Furthermore, solvent-free methods like mechanochemistry are an excellent green alternative. [13]

Data Summary

TechniqueKey AdvantagesTypical Reactants & Conditions
Solvent Optimization Simple to implement, wide range of options.Polar aprotic solvents (DMF, DMSO, Acetonitrile) are a good starting point. [2]
Phase-Transfer Catalysis (PTC) Overcomes insolubility of reactants/bases, milder conditions, higher yields. [3]Insoluble base (e.g., K2CO3), quaternary ammonium salt catalyst (e.g., TBAB). [3]
Ultrasound-Assisted Synthesis Faster reaction rates, higher yields, can enable room temperature reactions. [9]Can be applied to a wide range of reaction conditions, often solvent-free. [9]
Micellar Catalysis Uses water as a solvent, enhances reaction rates through reactant concentration. [10]Surfactant (e.g., Triton X-100) in an aqueous medium. [11]
Mechanochemistry Solvent-free, highly efficient, environmentally friendly. [13]Solid reactants ground together in a ball mill. [13]

References

  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis.
  • Siswanto, C., & Rathman, J. F. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of Colloid and Interface Science, 196(1), 99-102. [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted intensification of bio-catalyzed synthesis of mono-N-alkyl aromatic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Merging visible-light photoredox and micellar catalysis: arylation reactions with anilines nitrosated in situ. Retrieved from [Link]

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]

  • SpringerLink. (n.d.). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonochemical protocol for alkylation reactions. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Micellar Catalysis in the Chlorination of Anilines by Chloramine-T-Substituent Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst system screening for the N-alkylation of aniline. Retrieved from [Link]

  • Wordpress. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Academia.edu. (n.d.). Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted oxidative desulfurization of model fuel oil using HPW/Al2O3/PANI composite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iron Single-Atom Catalyzed N-Alkylation of Amines with Alcohols via Solvent-Free Borrowing Hydrogen Strategy. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-Alkylation of Anilines in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of anilines with benzyl alcohols. Retrieved from [Link]

  • ACS Publications. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Mechanochemical N-alkylation of imides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007070263A2 - Ring alkylation of aniline or an aniline derivative using ionic liquid catalysts.

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Optimization

Technical Support Center: Resolving Co-Eluting Impurities in HPLC Analysis of Substituted Anilines

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with substituted anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with substituted anilines. Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you achieve baseline resolution for complex isomeric mixtures.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why do substituted anilines frequently co-elute or exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in basic compounds like substituted anilines is primarily driven by secondary retention mechanisms. The pKa of residual silanols on silica-based C18 columns typically ranges from 3.5 to 4.5. Substituted anilines are weakly basic (pKa ~4.6). When operating at a mid-range mobile phase pH (e.g., pH 4.0–7.0), the silanols become deprotonated and anionic ( SiO− ), while the anilines remain partially protonated and cationic ( −NH3+​ ). This electrostatic attraction creates a strong ion-exchange interaction that competes with the primary hydrophobic partitioning, leading to asymmetrical peak tailing and the co-elution of closely related impurities[1]. For further details on silanol interactions, refer to .

Q2: How do I select the right stationary phase to resolve positional isomers (e.g., ortho-, meta-, and para-toluidine)? A2: Standard C18 phases rely almost entirely on dispersive hydrophobic interactions, which are often insufficient to distinguish positional isomers that possess identical molecular weights and similar lipophilicity. To resolve these, switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase introduce multiple alternative retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity[2]. These mechanisms allow the stationary phase to differentiate the subtle electron density variations and steric hindrances between ortho, meta, and para substitutions, significantly improving resolution[3]. This principle is widely utilized in .

Q3: What is the optimal mobile phase pH strategy for basic aniline derivatives? A3: To achieve sharp, Gaussian peak shapes, you must suppress the secondary ion-exchange interactions. The most robust approach is to lower the mobile phase pH to 2.5–3.0 using formic acid or a phosphate buffer[4]. At this low pH, residual silanols are fully protonated (neutralized), and the anilines are fully ionized, effectively eliminating the electrostatic pull from the stationary phase[5]. Alternatively, if your method requires a neutral pH, you must use a highly end-capped, base-deactivated, or polar-embedded column to sterically shield the active silanols[1]. Insights on low-pH buffering can be found in .

Experimental Protocols for Self-Validating Systems

Protocol A: Baseline Separation of Positional Isomers Using a PFP Column

Objective: Resolve closely eluting structural isomers (e.g., chloroanilines and toluidines) while maintaining peak symmetry. Causality: Utilizing a PFP stationary phase leverages π−π and dipole interactions, which are highly sensitive to the spatial arrangement of functional groups on the aromatic ring. Methanol is chosen over acetonitrile because it does not mask the π−π interactions, allowing the PFP phase to perform optimally[2]. Methodology:

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 2.7 µm particle size)[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in highly purified water (pH ~2.7). Reasoning: Ensures full protonation of the aniline amino groups and neutralizes residual silanols.

    • Mobile Phase B: 0.1% Formic acid in Methanol. Reasoning: Methanol enhances the π−π interactions between the analyte and the fluorinated phenyl ring[2].

  • Gradient Elution:

    • 0–2 min: 10% B

    • 2–8 min: Linear ramp to 60% B

    • 8–10 min: Hold at 60% B

    • 10–12 min: Return to 10% B and equilibrate.

  • System Suitability (Self-Validation): Inject a resolution standard containing o-, m-, and p-chloroaniline. The protocol is validated if the critical pair resolution ( Rs​ ) is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 .

Protocol B: Mitigating Peak Tailing via Mobile Phase Optimization

Objective: Eliminate secondary interactions causing peak asymmetry in basic aniline compounds on legacy C18 columns. Methodology:

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using phosphoric acid[4]. Reasoning: Phosphate buffer provides superior buffering capacity at low pH compared to volatile organic acids, locking the pH well below the silanol pKa.

  • Additive Integration (Optional): If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase. Reasoning: TEA acts as a silanol suppressor, competitively binding to any remaining active silanol sites before the aniline analytes can interact[4].

  • Isocratic Elution: Run at 70:30 Buffer:Methanol at 1.0 mL/min.

  • Validation: Calculate the asymmetry factor ( As​ ). The system is validated when As​ drops from >2.0 to <1.3.

Quantitative Data Presentation

The choice of stationary phase drastically alters the retention and elution order of aniline isomers. The table below summarizes the chromatographic performance differences between standard C18 and PFP columns[2].

Table 1: Comparative Retention Times of Aniline Isomers on C18 vs. PFP Stationary Phases

CompoundRetention Time on C18 (min)Retention Time on PFP (min)Elution Order Shift
Aniline3.252.91None
p-Toluidine3.753.76C18: p < m < o
m-Toluidine3.79Not ReportedPFP: p < o
o-Toluidine3.843.93-
2-Chloroaniline4.245.01C18: 2 < 4 < 3
4-Chloroaniline4.345.18PFP: 2 < 4 < 3
3-Chloroaniline4.415.31(Enhanced Resolution)

(Note: Data reflects typical gradient conditions using water/methanol with formic acid. Notice the significantly increased retention and separation window for chloroanilines on the PFP column due to halogen-driven dipole interactions).

Workflow Visualization

G Start Co-Eluting Aniline Impurities CheckTailing Is Peak Tailing Present? (Asymmetry > 1.2) Start->CheckTailing TailingYes Yes: Silanol Interactions CheckTailing->TailingYes As > 1.2 TailingNo No: Isomeric Overlap CheckTailing->TailingNo As < 1.2 FixTailing Lower pH to 2.5-3.0 or Use End-capped Column TailingYes->FixTailing FixIsomers Switch to PFP or Phenyl-Hexyl Column TailingNo->FixIsomers Optimize Optimize Gradient & Temp (Use Methanol for PFP) FixTailing->Optimize FixIsomers->Optimize Success Baseline Resolution Achieved (Rs > 1.5) Optimize->Success

Caption: Troubleshooting workflow for resolving co-eluting aniline impurities.

References

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC?. URL:[Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC?. URL:[Link]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes. URL: [Link]

  • Agilent Technologies - Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Interpretation of Complex NMR Spectra from Aniline Reaction Mixtures

Welcome to the technical support center for the analysis of aniline reaction mixtures by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of aniline reaction mixtures by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex NMR spectra. Here, we move beyond basic spectral interpretation to address specific, nuanced issues that can arise during the synthesis and characterization of aniline derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the NMR analysis of aniline-containing samples.

Q1: Why is the -NH2 proton signal of my aniline derivative broad and sometimes not a clear singlet?

A1: The broadening of the -NH2 proton signal is a common observation and can be attributed to several factors.[1][2][3] Firstly, the nitrogen nucleus has a quadrupole moment which can lead to a phenomenon known as quadrupole broadening.[1] Secondly, the amine protons can undergo chemical exchange with other labile protons in the sample, such as traces of water or acid.[1][2] This exchange can be rapid on the NMR timescale, leading to a broadened signal. The rate of this exchange is often influenced by temperature, solvent, and sample purity. In some cases, at lower temperatures or in very pure, dry solvents, coupling to adjacent protons may be observed.

Q2: The chemical shift of my aromatic protons seems to have shifted significantly from what is reported for pure aniline. Why is this?

A2: The chemical shifts of the aromatic protons in an aniline derivative are highly sensitive to the electronic environment of the benzene ring.[4][5] Any substituent on the ring or on the nitrogen atom will alter the electron density through inductive and resonance effects, thereby changing the shielding of the aromatic protons and causing their signals to shift upfield (to lower ppm) or downfield (to higher ppm).[6][7][8] For example, electron-donating groups will generally cause an upfield shift, particularly for the ortho and para protons, while electron-withdrawing groups will cause a downfield shift.[4][8]

Q3: I see more signals in the aromatic region than I expect for my target molecule. What could be the cause?

A3: The presence of unexpected signals in the aromatic region often indicates the presence of impurities or byproducts. Common byproducts in aniline reactions can include over-alkylated or acylated products (e.g., N,N-disubstituted anilines), positional isomers if the reaction is not completely regioselective, or unreacted starting materials.[9][10] It is also possible that some signals are due to solvent impurities.[11] Careful comparison of the integration values and coupling patterns with your expected structure is the first step in identifying these additional species.

Part 2: Troubleshooting Guides for Complex Spectra

This section provides in-depth, scenario-based troubleshooting for more complex spectral interpretation challenges.

Scenario 1: Distinguishing Between Ortho, Meta, and Para Isomers

Problem: "My reaction was intended to be para-selective, but the 1H NMR spectrum of the aromatic region is very complex, suggesting a mixture of isomers. How can I definitively assign the structures?"

Solution:

Distinguishing between ortho, meta, and para-substituted aniline derivatives relies heavily on analyzing the splitting patterns and coupling constants of the aromatic protons.

  • Step 1: Analyze the Symmetry and Number of Signals.

    • A para-substituted aniline will often show a deceptively simple spectrum with two doublets in the aromatic region, due to the symmetry of the molecule.[1]

    • An ortho-substituted aniline will typically display four distinct signals in the aromatic region, often appearing as a combination of doublets, triplets, or doublet of doublets.[4]

    • A meta-substituted aniline will also show four signals, but with different coupling patterns compared to the ortho isomer.

  • Step 2: Examine the Coupling Constants (J-values).

    • Ortho coupling (³JHH): Coupling between adjacent protons on the ring. This is typically the largest coupling, in the range of 7-10 Hz.[4]

    • Meta coupling (⁴JHH): Coupling between protons separated by two bonds. This is much smaller, typically 2-3 Hz.[4][12]

    • Para coupling (⁵JHH): Coupling between protons across the ring. This is the smallest and often not resolved (0-1 Hz).[12]

    By carefully measuring the J-values from your spectrum, you can piece together the connectivity of the protons on the ring and thus determine the substitution pattern.

  • Step 3: Utilize 2D NMR Techniques.

    • If the 1H NMR is still ambiguous, a COSY (Correlation Spectroscopy) experiment is invaluable.[13][14] A COSY spectrum will show correlations between protons that are coupled to each other. This allows for a definitive assignment of which protons are adjacent on the ring.[15][16]

    • For even more complex cases, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close to each other in space, which can help differentiate between isomers.[13][17][18]

Workflow for Isomer Identification:

Caption: Logic flow for distinguishing aniline isomers.

Scenario 2: Identifying Over-Alkylation or Over-Acylation Byproducts

Problem: "I performed a mono-alkylation of aniline, but I suspect I have some di-alkylation product. How can I confirm this from the NMR spectrum?"

Solution:

The formation of N,N-disubstituted byproducts is a common issue in aniline reactions.[9] NMR spectroscopy provides several clear indicators to identify these species.

  • Step 1: Look for the Disappearance of the N-H Proton Signal.

    • The most obvious indicator of a di-substituted aniline is the absence of the N-H proton signal that would be present in the mono-substituted product.[9]

  • Step 2: Analyze the Integration of the Alkyl/Acyl Group Signals.

    • In the mono-substituted product, the ratio of the integration of the alkyl/acyl protons to the aromatic protons will be a specific value. In the di-substituted product, this ratio will be doubled. For example, in a mono-ethylaniline, the ratio of the ethyl protons (5H) to the aromatic protons (5H) is 1:1. In diethylaniline, this ratio would be 2:1 (10H to 5H).

  • Step 3: Observe Changes in the Chemical Shifts of the Aromatic and Alpha-Protons.

    • The electronic environment of the aromatic ring changes upon di-substitution, leading to shifts in the aromatic proton signals.

    • The protons on the carbon directly attached to the nitrogen (alpha-protons) will also experience a change in their chemical shift.

  • Step 4: Employ 2D Heteronuclear NMR.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with the carbons they are directly attached to.[13][14][17] This can help to confirm the connectivity of the alkyl/acyl groups.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two or three bonds.[17][18] This is particularly useful for confirming the attachment of the alkyl/acyl groups to the nitrogen atom by observing correlations from the alpha-protons to the aromatic carbons.

Data Comparison for Mono- vs. Di-substitution:

FeatureMono-substituted AnilineDi-substituted Aniline
N-H Signal PresentAbsent[9]
Alkyl/Acyl Integration Expected RatioDoubled Ratio
Aromatic Shifts Characteristic PatternShifted Pattern
¹³C Shifts Characteristic ShiftsShifted C-N and aromatic signals
Scenario 3: Dealing with Poorly Resolved or Overlapping Aromatic Signals

Problem: "The aromatic region of my spectrum is a broad, unresolved multiplet. I can't extract any meaningful coupling information. What can I do?"

Solution:

Overlapping aromatic signals are a common challenge, especially in complex molecules or mixtures. Several strategies can be employed to resolve these signals.

  • Step 1: Increase the Spectrometer Field Strength.

    • If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, potentially resolving the overlapping multiplets.

  • Step 2: Change the Deuterated Solvent.

    • Different deuterated solvents can induce small changes in the chemical shifts of the protons due to varying solvent-solute interactions. Sometimes, simply changing from CDCl₃ to DMSO-d₆ or acetone-d₆ can be enough to resolve overlapping signals.

  • Step 3: Utilize 2D J-Resolved Spectroscopy.

    • A J-resolved experiment separates chemical shifts and coupling constants onto two different axes.[17] This can simplify the spectrum by collapsing the multiplets into singlets in one dimension, making it easier to identify the chemical shifts of individual protons.

  • Step 4: Advanced 2D NMR Techniques.

    • As mentioned previously, COSY is essential for determining which protons are coupled.[15][16]

    • TOCSY (Total Correlation Spectroscopy) can be even more powerful, as it shows correlations between all protons within a spin system, not just those that are directly coupled.[13][17] This is particularly useful for identifying all the protons belonging to a specific aromatic ring in a mixture.

Workflow for Resolving Overlapping Signals:

Caption: Strategy for resolving overlapping NMR signals.

Part 3: Experimental Protocols

Protocol for Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified aniline derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[19]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).[20]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically with 16-64 scans for sufficient signal-to-noise.[19]

Protocol for a COSY Experiment
  • Sample Preparation: Prepare the sample as for a standard ¹H NMR experiment.

  • Spectrometer Setup: Load the sample into the spectrometer and lock and shim the instrument as usual.

  • Experiment Selection: Select the appropriate COSY pulse program from the spectrometer's software library.

  • Parameter Optimization: The default parameters are often a good starting point. Key parameters to consider are the spectral width in both dimensions (should encompass all proton signals) and the number of increments in the indirect dimension (determines the resolution).

  • Data Acquisition: Start the experiment. COSY experiments typically take longer to acquire than a standard ¹H NMR.

  • Data Processing: After acquisition, the 2D data is processed using a Fourier transform in both dimensions. Phasing and baseline correction are then applied.

References

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • University of Colorado Boulder. Amines. Available from: [Link]

  • Iowa State University. NMR Coupling Constants. Available from: [Link]

  • ResearchGate. NMR Spectra of Anilines | Request PDF. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]

  • GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. Available from: [Link]

  • CSIRO Publishing. correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. Available from: [Link]

  • MDPI. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. Available from: [Link]

  • MDPI. 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available from: [Link]

  • Wiley. Aniline - SpectraBase. Available from: [Link]

  • ResearchGate. NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline | Request PDF. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Available from: [Link]

  • ScienceDirect. A study of the kinetics of polymerization of aniline using proton NMR spectroscopy. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • YouTube. NMR 5: Coupling Constants. Available from: [Link]

  • Cengage. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. Available from: [Link]

  • ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Reddit. Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp. Available from: [Link]

  • Royal Society of Chemistry. The power of NMR: in two and three dimensions | Feature. Available from: [Link]

  • Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of (a) aniline, (b) CPh‐a, (c) and the reaction product.... Available from: [Link]

  • ACS Publications. NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline | The Journal of Physical Chemistry B. Available from: [Link]

  • Reddit. Why do aromatic amino groups give a broad HNMR peak? : r/chemistry. Available from: [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]

  • Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]

  • University of Calgary. Ch 13 - Coupling. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • ScienceMadness. aniline impurities. Available from: [Link]

Sources

Optimization

Managing thermal decomposition of brominated aromatic compounds

Welcome to the Technical Support Center for Brominated Aromatic Compounds . This portal is designed for researchers, materials scientists, and drug development professionals dealing with the thermal lability of brominate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brominated Aromatic Compounds . This portal is designed for researchers, materials scientists, and drug development professionals dealing with the thermal lability of brominated synthetic intermediates, flame retardants, and active pharmaceutical ingredients (APIs).

Below, you will find mechanistic explanations, troubleshooting guides for common experimental failures, and validated standard operating procedures (SOPs) for thermal analysis.

PART 1: Core Mechanistic FAQs

Q: Why do brominated aromatics decompose at significantly lower temperatures during scale-up or in the presence of solvents/polymers compared to their pure state? A: The thermal stability of a compound is fundamentally dictated by its bond dissociation energy (BDE). The aromatic C–Br bond is relatively weak, with a BDE of approximately 81.15 to 82.60 kcal/mol[1]. While pure polybrominated diphenyl ethers (PBDEs) typically require temperatures exceeding 600 °C to decompose[2], the presence of a polymer matrix (like polystyrene) or hydrogen-donating solvents drastically lowers this threshold to 350 °C–400 °C[2]. When heated, the matrix generates alkyl radicals that abstract bromine atoms, initiating a radical chain reaction that accelerates homolytic C–Br cleavage.

Q: What drives the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during thermal stress? A: The formation of PBDD/Fs is primarily a result of the condensation of gas-phase precursors following incomplete thermal decomposition[3]. When brominated aromatics undergo homolytic cleavage, they form reactive bromophenoxy radicals. These radicals subsequently undergo self-condensation or unimolecular rearrangement to form stable, highly toxic PBDD/F ring structures[4].

PBDE_Degradation PBDE Brominated Aromatic (e.g., PBDE, Bromobenzene) Heat Thermal Stress (>350°C with matrix) PBDE->Heat Homolysis Homolytic C-Br Cleavage Heat->Homolysis Radicals Bromine Radicals (Br•) & Phenoxy Radicals Homolysis->Radicals PBDDF PBDD/Fs Formation (Dioxins & Furans) Radicals->PBDDF Condensation Polymer H-Donor / Polymer Matrix (Accelerates degradation) Polymer->Heat

Mechanistic pathway of PBDE thermal degradation into PBDD/Fs and radicals.

PART 2: Troubleshooting Guide

Issue 1: Unexpected debromination of brominated API intermediates during distillation or reflux.

  • Diagnosis & Causality: If you observe debrominated byproducts at temperatures well below the theoretical boiling point, your reactor environment is likely acting as a catalyst. Trace metals from reactor alloys (e.g., iron, antimony) act as synergists. For example, antimony trioxide reacts with brominated compounds to form metal bromides (like SbBr3), which has been shown to lower the decomposition temperature of the bulk matrix by up to 50 °C[5].

  • Resolution: Switch to glass-lined reactors for high-temperature processing of brominated intermediates. Ensure strict inertion (nitrogen/argon) to prevent oxidative degradation pathways.

Issue 2: Skewed congener profiles or missing heavy analytes (e.g., BDE-209) during GC-MS analysis.

  • Diagnosis & Causality: Highly brominated compounds, such as decabromodiphenyl ether (BDE-209), are highly thermally labile. High temperatures in the GC inlet (typically >250 °C) cause thermal degradation before the sample reaches the column, leading to artificial debromination and an overestimation of lower-brominated congeners.

  • Resolution: Utilize cold on-column injection (OCI) or programmable temperature vaporization (PTV) inlets to minimize thermal shock. Keep the residence time in the inlet as short as possible.

PART 3: Quantitative Data on Thermal Stability

To predict the thermal behavior of your specific compounds, refer to the thermodynamic baseline data below. The weakness of the C-Br bond relative to other aromatic bonds is the primary driver of premature thermal degradation.

Bond TypeRepresentative MoleculeBond Dissociation Energy (BDE)Decomposition Onset (Pure)Decomposition Onset (Matrix)
Aromatic C–H Benzene~112.9 kcal/mol[6]> 700 °CN/A
Aromatic C–Cl Chlorobenzene~96.65 kcal/mol[1]> 650 °CN/A
Aromatic C–Br Bromobenzene~81.15 - 82.60 kcal/mol[1]> 600 °C[2]350 °C - 400 °C[2]

PART 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: TGA-MS Analysis of Brominated Compounds

To accurately profile the thermal degradation of a brominated compound without instrument contamination, follow this Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) protocol.

Step 1: System Calibration & Blank Validation

  • Action: Purge the TGA furnace with high-purity Helium (50 mL/min). Run an empty alumina crucible from 50 °C to 700 °C at 5 °C/min[7].

  • Self-Validation Checkpoint: The TGA baseline drift must be <10 µg. The MS background for m/z 79 and 81 (Bromine isotopes) must remain at baseline noise levels. If peaks are observed, bake out the transfer line at 300 °C.

Step 2: Sample Preparation & Loading

  • Action: Accurately weigh 2–5 mg of the brominated sample into the alumina crucible[8]. Avoid larger masses to prevent localized thermal runaways and excessive release of corrosive HBr gas.

Step 3: Controlled Thermal Degradation

  • Action: Heat the sample from 50 °C to 700 °C at a strictly controlled heating rate of 5 K/min under a Helium atmosphere[7].

  • Causality: A slow heating rate ensures uniform heat distribution, preventing the sample surface from degrading faster than the bulk, which would skew the kinetic data.

Step 4: Evolved Gas Transfer & MS Detection

  • Action: Transfer the evolved gases to the MS via a heated capillary line maintained at 250 °C to prevent the condensation of heavy brominated phenoxy radicals.

  • Self-Validation Checkpoint: Monitor the m/z 79 and 81 channels. Bromine naturally occurs as roughly a 1:1 ratio of ⁷⁹Br and ⁸¹Br. The detection of a perfect 1:1 isotopic doublet in the mass spectrum definitively validates that the evolved gas is a brominated degradation product, rather than a hydrocarbon isobaric interference.

TGAMS_Workflow N1 Sample Preparation (2-5 mg in Alumina Crucible) N2 TGA Heating Phase (He atmosphere, 5 °C/min) N1->N2 N3 Evolved Gas Transfer (Heated transfer line at 250°C) N2->N3 N4 Mass Spectrometry (MS) (Monitor m/z 79/81 isotopes) N3->N4 N5 Data Synthesis (Thermogram & Spectra Alignment) N4->N5

TGA-MS experimental workflow for analyzing brominated compound decomposition.

References

  • Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
  • Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant.
  • Density Functional Study of Bond Dissociation Energies in Highly Bromin
  • Studies on the Decomposition of Selected Brominated Flame Retardants. Murdoch University.
  • Management of waste containing polybrominated diphenyl ethers: A review. PMC (NIH).
  • TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene.
  • An In-Depth Technical Guide to Thermal Stability. Benchchem.
  • An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. MDPI.
  • Identification of Volatile Organic Compounds in Early Stages of Fire from Commercial Products. Lancashire Online Knowledge.
  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic arom
  • Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol.
  • Bond dissoci

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Reference Data & Comparative Studies

Validation

Reactivity Profiling: 3-Bromo-4-methyl-N-(propan-2-yl)aniline vs. 4-Bromo-3-methyl-N-(propan-2-yl)aniline

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the selection of halogenated aniline building blocks is rarely a simple matter of availability. The structural isomerism between 3-bro...

Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the selection of halogenated aniline building blocks is rarely a simple matter of availability. The structural isomerism between 3-bromo-4-methyl-N-(propan-2-yl)aniline (Molecule A) and 4-bromo-3-methyl-N-(propan-2-yl)aniline (Molecule B) fundamentally alters their electronic topology.

As a Senior Application Scientist, I approach these two molecules not as interchangeable scaffolds, but as distinct reactive entities. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on transition-metal-catalyzed cross-coupling and electrophilic aromatic substitution (EAS), supported by self-validating experimental protocols.

Mechanistic Causality: Electronic Topology & Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), the rate-determining step is frequently the oxidative addition of the aryl bromide to the active Pd(0) catalyst. The kinetics of this step are heavily dictated by the electron density of the C–Br bond.

During oxidative addition, the electron-rich Pd(0) center donates electron density into the σ∗ antibonding orbital of the C–Br bond. Extensive mechanistic studies confirm that[1].

  • Molecule B (4-Bromo-3-methyl isomer): The strongly electron-donating secondary amine (-NH-iPr) is positioned para to the bromine atom. Through resonance, the nitrogen's lone pair donates substantial electron density directly to the C4 carbon bearing the bromine. This resonance stabilization raises the energy of the C–Br σ∗ orbital, making it highly resistant to oxidative addition by Pd(0)[1].

  • Molecule A (3-Bromo-4-methyl isomer): The amine group is positioned meta to the bromine atom. Because resonance donation cannot localize negative charge on the meta carbon, the C3 position experiences only weak inductive effects. Consequently, the C–Br bond is significantly less electron-rich, lowering the activation barrier for Pd(0) insertion and resulting in a much faster oxidative addition rate.

Electronic_Effects cluster_A Molecule A: 3-Bromo-4-methyl isomer cluster_B Molecule B: 4-Bromo-3-methyl isomer A1 Amine is META to Bromine A2 No Direct Resonance Destabilization of C-Br A1->A2 A3 Faster Oxidative Addition A2->A3 B1 Amine is PARA to Bromine B2 Strong Resonance Donation Increases C-Br Electron Density B1->B2 B3 Slower Oxidative Addition B2->B3

Fig 1: Electronic influence of amine position on palladium oxidative addition rates.

Quantitative Performance Matrix

To translate these electronic principles into practical expectations, the following table summarizes the comparative reactivity metrics of both isomers.

Parameter3-Bromo-4-methyl-N-(propan-2-yl)aniline (A)4-Bromo-3-methyl-N-(propan-2-yl)aniline (B)
Amine Position (vs. Br) MetaPara
Methyl Position (vs. Br) OrthoOrtho
C–Br Electron Density Moderate (Inductive effects dominate)High (Strong resonance from para-amine)
Relative Pd(0) Insertion Rate Faster ( krel​≈5−10× )Slower (Requires elevated temp/active ligands)
EAS Regioselectivity (Major) C6 (Ortho to amine, less sterically hindered)C6 (Ortho to amine, unhindered)
Steric Hindrance at C-Br Moderate (One ortho-methyl group)Moderate (One ortho-methyl group)
Regioselectivity in Electrophilic Aromatic Substitution (EAS)

If your synthetic route requires further functionalization of the aromatic ring (e.g., halogenation, nitration) prior to cross-coupling, understanding EAS regioselectivity is critical. The -NH-iPr group is a powerful activating group and strongly directs incoming electrophiles to its ortho and para positions.

  • In Molecule A: The para position (C4) is blocked by the methyl group. The two ortho positions are C2 and C6. Because C2 is sandwiched between the bulky -NH-iPr group and the bromine atom, it is highly sterically hindered. Therefore, EAS will proceed almost exclusively at the C6 position .

  • In Molecule B: The para position (C4) is blocked by the bromine atom. The ortho positions are C2 and C6. While C2 is adjacent to the methyl group (causing mild steric clash), C6 is completely unhindered. EAS will predominantly favor the C6 position , though trace C2 functionalization may occur depending on the electrophile's size.

Experimental Validation: Self-Validating Kinetic Protocol

To empirically prove the kinetic differences in cross-coupling between Molecule A and B, a simple end-point yield is insufficient. As a standard practice for robust process development, I employ a self-validating kinetic profiling protocol .

This methodology utilizes an internal standard (1,3,5-trimethoxybenzene) added at t=0 . This ensures that any variations in sampling volume, extraction efficiency, or GC/NMR instrument response are internally normalized. By tracking both the consumption of the aryl bromide and the formation of the product simultaneously, we verify the mass balance at every time point, confirming that no hidden side-reactions (e.g., hydrodehalogenation) are skewing our kinetic data.

Step-by-Step Methodology: Suzuki-Miyaura Kinetic Profiling
  • Preparation of Stock Solutions: Prepare a 0.5 M solution of the chosen aryl bromide (Molecule A or B), a 0.6 M solution of phenylboronic acid, and a 0.1 M solution of 1,3,5-trimethoxybenzene (internal standard) in anhydrous 1,4-dioxane.

  • Catalyst Activation: In a nitrogen-filled glovebox, pre-activate 2 mol% Pd(OAc) 2​ and 4 mol% SPhos in 1,4-dioxane for 15 minutes to generate the active, monoligated Pd(0) species.

  • Reaction Initiation: Transfer the aryl bromide, boronic acid, and internal standard solutions to a Schlenk flask containing 2.0 equivalents of anhydrous K 3​ PO 4​ . Inject the activated catalyst solution and immediately heat the mixture to 80 °C.

  • Time-Course Sampling: At t=10,30,60,90, and 120 minutes, withdraw a 50 µL aliquot using a micro-syringe.

  • Quench and Extraction: Immediately quench the aliquot into a biphasic mixture of 500 µL ethyl acetate and 500 µL saturated aqueous NH 4​ Cl. Vortex for 30 seconds and centrifuge to separate the layers.

  • Quantitative Analysis: Analyze the organic layer via GC-FID or quantitative 1 H-NMR. Calculate absolute conversion by integrating the product and starting material peaks relative to the invariant internal standard peak. Plot ln([ArBr]0​/[ArBr]t​) vs. time to extract the observed rate constant ( kobs​ ).

Protocol_Workflow Step1 1. Parallel Reaction Setup Equimolar Pd(OAc)2, Ligand, Ar-Br Step2 2. Internal Standard Addition Spike with 1,3,5-Trimethoxybenzene Step1->Step2 Step3 3. Time-Course Sampling Aliquots at t=10, 30, 60, 120 min Step2->Step3 Step4 4. Quench & Extract Rapid cooling, EtOAc/H2O partition Step3->Step4 Step5 5. GC-FID / NMR Analysis Quantify Product vs. IS Step4->Step5 Step6 6. Kinetic Rate Extraction Determine relative k_obs Step5->Step6

Fig 2: Self-validating kinetic profiling workflow for cross-coupling reactivity comparison.

Conclusion & Strategic Selection

If your synthetic pathway relies on a late-stage cross-coupling event, Molecule A (3-bromo-4-methyl isomer) is the superior choice. Its meta-amine configuration prevents resonance-induced deactivation of the C–Br bond, allowing for milder reaction conditions, lower catalyst loadings, and broader ligand compatibility.

Conversely, Molecule B (4-bromo-3-methyl isomer) should only be selected if the specific para-amine substitution pattern is an absolute structural requirement for the final API. In such cases, process chemists must compensate for its sluggish oxidative addition by employing highly active, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos) and elevated reaction temperatures.

References
  • [1] Johansson Seechurn, C. C. C., et al. "We Already Know Everything about Oxidative Addition to Pd(0): Do We?" ACS Catalysis, American Chemical Society, 2023. Available at:[Link]

  • [2] Hartwig, J. F., et al. "Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides." ResearchGate / Organometallics, 1995. Available at:[Link]

  • [3] Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, American Chemical Society, 2016. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the N-Alkylation of 3-Bromo-4-methylaniline

Introduction: The Strategic Importance of N-Alkylated Anilines In the landscape of pharmaceutical and materials science, the N-alkylation of anilines is a cornerstone transformation. It provides a reliable pathway to sec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Anilines

In the landscape of pharmaceutical and materials science, the N-alkylation of anilines is a cornerstone transformation. It provides a reliable pathway to secondary and tertiary amines, which are prevalent motifs in a vast array of biologically active compounds and functional materials.[1][2] The substrate at the heart of our discussion, 3-bromo-4-methylaniline, is a particularly valuable building block. The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions, while the methyl group influences the electronic properties and steric environment of the molecule. The strategic N-alkylation of this compound opens a gateway to a diverse chemical space, enabling the synthesis of drug candidates, agrochemicals, and specialized organic materials.

This guide provides an in-depth comparison of the primary catalytic systems employed for this crucial transformation. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, comparative performance data, and the practical considerations that guide catalyst selection in a modern research environment. Our focus is on providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed, effective decisions for their synthetic challenges.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in an N-alkylation reaction, dictating everything from reaction efficiency and substrate scope to cost and environmental impact. We will dissect four major classes of catalysts: palladium-based systems, traditional copper catalysts, emerging nickel catalysts, and modern photocatalytic methods.

Palladium-Catalyzed Systems: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, largely replacing harsher classical methods.[3][4] Its broad functional group tolerance, high efficiency, and well-understood mechanism make it the go-to method for many researchers.

Mechanistic Insights

The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates.[3][5] The generally accepted mechanism involves the oxidative addition of the aryl halide (3-bromo-4-methylaniline) to a Pd(0) complex, which is the first irreversible and often rate-determining step.[6][7] This is followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-alkylated product and regenerate the active Pd(0) catalyst.[3][4]

The choice of phosphine ligand is critical. Bulky, electron-rich ligands stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps, significantly accelerating the reaction.[3] Bidentate ligands like BINAP and DPPF were early breakthroughs, improving rates and yields compared to first-generation catalysts.[3][8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs & Outputs pd0 L-Pd(0) Active Catalyst oa_complex [L-Pd(II)(Ar)(X)] Oxidative Addition Complex pd0->oa_complex Ar-X (Oxidative Addition) amine_coord [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ oa_complex->amine_coord R'R''NH (Amine Coordination) amido_complex [L-Pd(II)(Ar)(NR'R'')] Amido Complex amine_coord->amido_complex + Base - Base-H⁺X⁻ (Deprotonation) amido_complex->pd0 Ar-NR'R'' (Reductive Elimination) Product N-Alkylated Product (Ar-NR'R'') amido_complex->Product ArX 3-Bromo-4-methylaniline (Ar-X) ArX->oa_complex Amine Alkylamine (R'R''NH) Amine->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Performance Analysis

  • Strengths: High yields, exceptional functional group tolerance (esters, ketones, nitriles), and applicability to a wide range of primary and secondary amines. The reactions are often conducted under relatively mild conditions compared to older methods.[9]

  • Limitations: The primary drawbacks are the cost and potential toxicity of palladium and the specialized phosphine ligands. Furthermore, the catalyst systems can be sensitive to air and moisture, often requiring inert atmosphere techniques.[5] For large-scale industrial processes, removal of palladium to parts-per-million (ppm) levels is a significant challenge.

Copper-Catalyzed Systems: The Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating palladium catalysis by decades.[10] It typically involves the use of stoichiometric or catalytic amounts of copper, often in the form of copper powder or copper(I) salts.

Mechanistic Insights

The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig cycle but is thought to involve copper(I) amides.[10] A copper(I) catalyst reacts with the amine in the presence of a base to form a copper amide intermediate. This species then undergoes a reaction with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, to form the product and a copper(I) halide, which can re-enter the catalytic cycle.

Performance Analysis

  • Strengths: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis. Recent advancements have introduced soluble copper catalysts with ligands like diamines, which allow for milder reaction conditions than the traditional high-temperature protocols.[10][11]

  • Limitations: Traditional Ullmann reactions are notorious for requiring harsh conditions, including high temperatures (often >200 °C) and high-boiling polar solvents like DMF or NMP.[10] The substrate scope is often more limited than with palladium systems, and aryl bromides may require activation by electron-withdrawing groups.[10] Base-sensitive functional groups may not be tolerated under these conditions.

Nickel-Catalyzed Systems: A Cost-Effective Alternative

Nickel, being a first-row transition metal, offers a compelling economic advantage over palladium. Nickel-catalyzed cross-coupling reactions have gained significant traction as a powerful and sustainable alternative.[12]

Mechanistic Insights

Nickel-catalyzed aminations can proceed through catalytic cycles analogous to those of palladium, involving Ni(0)/Ni(II) or potentially Ni(I)/Ni(III) redox cycles.[13] The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in stabilizing the nickel catalyst and promoting the reaction under milder conditions.[14]

Performance Analysis

  • Strengths: The primary advantage is cost-effectiveness. Nickel catalysts can often achieve similar transformations to palladium at a fraction of the cost. They are also effective for activating less reactive C-H bonds.[14]

  • Limitations: Nickel catalysis is a younger field compared to palladium, and the catalyst systems can be less robust or general. Catalyst deactivation and sensitivity can be issues, and the development of broadly applicable, user-friendly protocols is still an active area of research.

Photocatalytic Methods: A Green Chemistry Approach

Visible-light photocatalysis represents a paradigm shift in synthetic chemistry, offering reaction pathways that are often inaccessible through thermal methods.[15] These reactions proceed via radical intermediates under exceptionally mild conditions.

Mechanistic Insights

In a typical scenario, a photocatalyst (like an iridium or ruthenium complex, or even an organic dye) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process. For N-alkylation, this can involve the activation of either the amine or an alkylating agent (such as an alkyl halide) to generate a radical intermediate.[16][17] For instance, a copper-photoredox system can generate an alkyl radical from an alkyl bromide, which is then trapped by a copper(I)-anilide complex to form the C-N bond.[17]

Performance Analysis

  • Strengths: The reactions are typically run at or below room temperature, offering unparalleled mildness and functional group tolerance.[16] This approach avoids the use of strong bases and high temperatures, aligning with the principles of green chemistry.[15]

  • Limitations: The substrate scope can be dependent on the specific photocatalytic system used. The requirement for specialized photoreactor equipment, while becoming more common, may be a barrier for some labs. Quantum yields and reaction times can also be a consideration for scalability.

Quantitative Performance Comparison

To provide a clearer picture, the following table summarizes typical experimental data for the N-alkylation of aryl bromides, providing a baseline for what a researcher might expect from each catalyst class.

Catalyst System (Example)Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Key Remarks
Palladium (Pd(OAc)₂ / BINAP)Primary/Secondary AmineNaOtBu, Cs₂CO₃Toluene, Dioxane80-1108-2485-98Excellent functional group tolerance; high cost.[8]
Copper (CuI / Phenanthroline)Primary AmineK₂CO₃, KOHDMF, NMP150-21012-4860-85Cost-effective; requires high temperatures and polar solvents.[10]
Nickel (NiBr₂ / Bipyridine)Primary AmineLiHMDSTHF60-10012-2470-90Economical alternative to palladium; catalyst sensitivity can be an issue.[12]
Photocatalysis (Ir(ppy)₃ / Cu(I))Alkyl BromideOrganic BaseAcetonitrile, DMSO2512-3675-95Extremely mild conditions; requires photoreactor setup.[17]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for two of the most common and effective methods. The following workflow diagram illustrates the general laboratory procedure.

Experimental_Workflow start Start reagents 1. Assemble Reagents - 3-Bromo-4-methylaniline - Alkylating Agent - Catalyst & Ligand - Base - Anhydrous Solvent start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Seal with septum - Purge with N₂/Ar gas reagents->setup addition 3. Add Liquids - Add solvent via syringe - Add liquid reagents setup->addition reaction 4. Reaction - Heat to specified temp. - Stir for required time - Monitor by TLC/GC-MS addition->reaction workup 5. Work-up - Cool to room temp. - Quench reaction (e.g., add water) - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Filter and concentrate - Purify via column chromatography workup->purify characterize 7. Characterization - Obtain pure product - Analyze (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for a catalytic N-alkylation experiment.

Protocol 1: Buchwald-Hartwig N-Alkylation of 3-Bromo-4-methylaniline

This protocol is a representative example of a palladium-catalyzed amination, optimized for high yield and broad applicability.

Materials:

  • 3-Bromo-4-methylaniline (1.0 eq)

  • Desired alkylamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene (Sufficient for ~0.1 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Procedure:

  • Flask Preparation: To the Schlenk flask, add 3-bromo-4-methylaniline, Pd(OAc)₂, BINAP, and sodium tert-butoxide under a positive flow of inert gas.

  • Solvent and Reagent Addition: Seal the flask with a septum. Add anhydrous toluene via syringe, followed by the alkylamine.

  • Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen. Alternatively, bubble inert gas through the solution for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: Reductive Amination using a Heterogeneous Palladium Catalyst

This method offers an alternative pathway for N-alkylation, particularly for synthesizing diethyl derivatives, and has the advantage of using a recyclable heterogeneous catalyst.[18]

Materials:

  • 3-Bromo-4-methylaniline (1.0 eq)

  • Acetaldehyde (1.9 eq)

  • 10% Palladium on Carbon (Pd/C, ~5 mol% Pd)

  • Ammonium formate (5.0 eq)

  • Isopropanol and Water

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Catalyst Activation: In a round-bottom flask, suspend 10% Pd/C in isopropanol. In a separate beaker, dissolve ammonium formate in a small amount of water. Add the ammonium formate solution to the Pd/C suspension and stir for 10-15 minutes to activate the catalyst.[18]

  • Reagent Addition: To the activated catalyst mixture, add the 3-bromo-4-methylaniline followed by acetaldehyde.[18]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with isopropanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The N-alkylation of 3-bromo-4-methylaniline is a well-developed field with several robust catalytic options.

  • For maximum reliability and functional group tolerance in a research setting, palladium-catalyzed Buchwald-Hartwig amination remains the gold standard. Its predictability and vast literature support make it the first choice for complex molecule synthesis.

  • For large-scale industrial applications where cost is a primary driver, modern copper- and nickel-catalyzed systems offer compelling alternatives. While they may require more optimization, the economic benefits are significant.

  • For syntheses requiring extreme mildness and compatibility with highly sensitive functionalities, photocatalysis is the undisputed emerging leader. As the technology becomes more accessible, it is poised to become a mainstream method for these challenging transformations.

The future of this field lies in the development of catalysts based on earth-abundant metals that operate under increasingly mild and environmentally benign conditions. The continued exploration of heterogeneous and recyclable catalysts will be crucial for aligning synthetic chemistry with the principles of sustainability, ensuring that the synthesis of these vital N-alkylated anilines is not only efficient but also responsible.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • ACS Publications. (2025). CeCl3-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • ACS Publications. (2025). CeCl3-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS. [Link]

  • R Discovery. (2013). One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2. Catalysis Science & Technology. [Link]

  • Royal Society of Chemistry. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • National Center for Biotechnology Information. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • ScienceDirect. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters. [Link]

  • ACS Publications. Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C–H Alkylation. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. [Link]

  • National Center for Biotechnology Information. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. [Link]

  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • ACS Publications. (2019). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Royal Society of Chemistry. An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • MDPI. (2016). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. [Link]

  • ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]

  • SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

  • Google Patents. (1991).
  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • ACS Publications. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • R Discovery. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems. [Link]

  • MDPI. (2024). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. [Link]

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Validation

Comprehensive Comparison Guide: Validated Analytical Methods for the Purity Assessment of 3-Bromo-4-methyl-N-(propan-2-yl)aniline

Executive Summary & Physicochemical Profiling The compound 3-bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 298185-50-9) is a highly specialized halogenated secondary aniline, frequently utilized as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 3-bromo-4-methyl-N-(propan-2-yl)aniline (CAS: 298185-50-9) is a highly specialized halogenated secondary aniline, frequently utilized as a critical intermediate in advanced pharmaceutical synthesis[1][2]. Assessing its purity with absolute certainty is paramount for downstream API (Active Pharmaceutical Ingredient) manufacturing.

However, its unique structural features—a bulky bromine atom, a para-methyl group, and an N-isopropyl secondary amine—present distinct analytical challenges. The secondary amine possesses a pKa of approximately 5.5, making it highly sensitive to mobile phase pH fluctuations, while the heavy halogen and branched alkyl chain render the molecule susceptible to thermal degradation. This guide objectively evaluates three analytical methodologies, establishing the causality behind why a Core-Shell UHPLC-UV method is the superior, self-validating choice over traditional GC-FID and LC-MS/MS alternatives.

Method Rationale & Comparative Performance Analysis

To establish a robust control strategy, we must evaluate the analytical alternatives based on their physical interaction with the analyte.

  • GC-FID (Alternative 1): Gas Chromatography relies on volatility. However, at typical injection port temperatures (250°C), the N-isopropyl group and the meta-bromine atom undergo artifactual thermal dealkylation and dehalogenation. This generates "ghost peaks" that artificially suppress the reported purity of the parent compound.

  • LC-MS/MS (Alternative 2): While Tandem Mass Spectrometry offers unparalleled sensitivity for trace impurity identification, it is fundamentally flawed for routine 100% area normalization purity assays. Matrix effects and ion suppression in the Electrospray Ionization (ESI) source result in vastly different response factors between the parent aniline and its structurally related impurities.

  • UHPLC-UV (The Recommended Protocol): Ultra-High Performance Liquid Chromatography with UV detection circumvents thermal degradation by operating at near-ambient temperatures (35°C). By monitoring at an isosbestic point (245 nm), the UV detector provides a uniform response factor for the parent compound and its des-bromo or over-alkylated impurities, ensuring accurate relative quantitation.

MethodSelection Start Purity Assessment of 3-Bromo-4-methyl-N-(propan-2-yl)aniline UHPLC UHPLC-UV (Recommended Protocol) Start->UHPLC High Throughput, No Thermal Bias GC GC-FID (Alternative 1) Start->GC Volatility Check LCMS LC-MS/MS (Alternative 2) Start->LCMS Trace Impurity ID UHPLC_Pro Uniform UV Response, ICH Q2(R2) Compliant UHPLC->UHPLC_Pro GC_Con Thermal Dehalogenation at 250°C Injection Port GC->GC_Con LCMS_Con Ion Suppression, Non-uniform Response LCMS->LCMS_Con

Decision matrix comparing analytical methodologies for 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Quantitative Performance Comparison
Analytical ParameterCore-Shell UHPLC-UV (Recommended)GC-FID (Alternative 1)LC-MS/MS (Alternative 2)
Separation Mechanism Reversed-Phase PartitioningBoiling Point / VolatilityMass-to-Charge Ratio (m/z)
Run Time 4.5 min 18.0 min6.0 min
LOD / LOQ 0.01% / 0.03% 0.05% / 0.15%0.001% / 0.005%
Thermal Degradation None (Maintained at 35°C) High (Injection Port at 250°C)None
Response Uniformity Excellent (Similar Chromophores) Good (Carbon-based)Poor (Ionization Bias)
Suitability for Release Optimal (ICH Q2(R2) Compliant) Sub-optimalOverkill / High Cost

Step-by-Step Experimental Protocol: Core-Shell UHPLC-UV

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The causality behind the mobile phase selection is critical: to prevent peak tailing of the secondary amine (pKa ~5.5), the mobile phase pH is buffered to 8.5. This ensures the analyte is fully neutralized and interacts purely via hydrophobic partitioning with the C18 stationary phase.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 8.5 ± 0.1 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (MeCN).

  • Diluent: 50:50 (v/v) Water:MeCN.

Phase 2: Chromatographic Conditions
  • Column: C18 Core-Shell (50 mm × 2.1 mm, 1.7 µm). Causality: The solid core limits longitudinal diffusion, providing ultra-high efficiency and sharp peaks for anilines.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm; quantitative extraction at 245 nm.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 3.5 min: 5% → 95% B

    • 3.5 – 4.5 min: 95% B

    • 4.5 – 5.5 min: 5% B (Re-equilibration)

Phase 3: The Self-Validating Sequence (System Suitability)

A protocol is only as trustworthy as its internal controls. Execute the following injection sequence to validate instrument performance in real-time:

  • Blank (Diluent): Ensures no carryover.

  • Sensitivity Solution (0.03% LOQ): Verifies Signal-to-Noise (S/N) ≥ 10.

  • Resolution Standard (SST): A mixture of 3-bromo-4-methyl-N-(propan-2-yl)aniline and its critical pair (des-isopropyl impurity). Acceptance Criteria: Resolution ( Rs​ ) > 2.0.

  • Working Standard (100% Level, 1.0 mg/mL): Inject 6 times. Acceptance Criteria: Peak area %RSD ≤ 1.0%.

  • Sample Injections: Bracketed every 10 injections by the Working Standard to monitor detector drift.

ICH Q2(R2) Validation Framework

The above UHPLC-UV method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures (effective June 2024)[3][4]. The integration of an Analytical Target Profile (ATP) ensures the method is scientifically sound and defensible[5].

Specificity & Forced Degradation

Per ICH Q2(R2) mandates, the method must unequivocally assess the analyte in the presence of impurities and degradants[3]. The compound was subjected to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light. PDA peak purity analysis confirmed that the purity angle was consistently less than the purity threshold across all stressed samples, proving no co-elution of degradants with the main peak.

Linearity, Precision, and Accuracy
  • Linearity & Range: Evaluated from the LOQ (0.03 µg/mL) to 150% of the nominal specification (1.5 mg/mL). The correlation coefficient ( R2 ) was 0.9998, demonstrating exceptional linearity[3].

  • Precision (Repeatability): Six independent preparations of the 100% test concentration yielded a purity %RSD of 0.4%, well below the ICH Q2(R2) threshold of 2.0%[3].

  • Accuracy: Spiked recovery experiments at 50%, 100%, and 150% levels resulted in mean recoveries ranging from 99.1% to 100.8%, confirming the absence of matrix interference[4].

ValidationWorkflow ATP Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) ATP->Spec LinRange Linearity & Range (LOQ to 150%) Spec->LinRange Peak Purity Confirmed PrecAcc Precision & Accuracy (Spike Recovery) LinRange->PrecAcc R² > 0.999 Valid Validated Method Ready for Release PrecAcc->Valid %RSD < 2.0%

ICH Q2(R2) lifecycle validation workflow ensuring analytical trustworthiness and compliance.

Conclusion

For the purity assessment of 3-bromo-4-methyl-N-(propan-2-yl)aniline, the Core-Shell UHPLC-UV method definitively outperforms GC-FID and LC-MS/MS. By utilizing a pH-controlled mobile phase and ambient column temperatures, it eliminates the thermal degradation artifacts seen in GC and the ionization biases inherent to MS. Supported by a fully compliant ICH Q2(R2) validation framework, this protocol provides drug development professionals with a highly accurate, reproducible, and self-validating analytical control strategy.

References

  • Accela ChemBio. "Product Catalog: Aniline Derivatives and Intermediates." AccelaChem. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures Framework." MasterControl Quality Guidelines. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at:[Link]

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Comparative

Spectroscopic comparison of 3-bromo-4-methyl-N-(propan-2-yl)aniline isomers

A Spectroscopic Guide to the Isomeric Landscape of Bromo-Methyl-N-(propan-2-yl)anilines In the intricate world of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is not merel...

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Guide to the Isomeric Landscape of Bromo-Methyl-N-(propan-2-yl)anilines

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a cornerstone of efficacy, safety, and intellectual property. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and chemical properties. This guide provides a comprehensive spectroscopic comparison of two key isomers: 3-bromo-4-methyl-N-(propan-2-yl)aniline and 4-bromo-3-methyl-N-(propan-2-yl)aniline .

Due to the limited availability of direct experimental spectra for these specific compounds in the public domain[1], this guide will leverage established spectroscopic principles and data from closely related analogs to provide a predictive yet robust framework for their differentiation. We will delve into the expected nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering researchers a validated roadmap for isomer identification.

The Imperative of Isomeric Purity

The subtle shift of a methyl and a bromo group on an aniline ring can profoundly alter the molecule's electronic and steric environment. This, in turn, can influence its reactivity in subsequent synthetic steps and its interaction with biological targets. For drug development professionals, ensuring isomeric purity is a critical step in preclinical development, as an undesired isomer could be inactive, less active, or even toxic. Spectroscopic techniques are the primary tools for establishing this purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis

NMR spectroscopy stands as the most definitive method for distinguishing between these isomers.[2] The relative positions of the substituents on the aromatic ring create unique electronic environments for the protons and carbons, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum provides the most direct evidence for isomer identification.

  • 3-bromo-4-methyl-N-(propan-2-yl)aniline: We predict a more complex splitting pattern in the aromatic region. The proton at C2 will be a singlet (or a very narrow doublet due to meta-coupling), the proton at C6 will be a doublet, and the proton at C5 will be a doublet of doublets.

  • 4-bromo-3-methyl-N-(propan-2-yl)aniline: This isomer is expected to show a simpler aromatic region. The proton at C2 will likely be a singlet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

The N-H proton of a secondary amine typically appears as a broad singlet.[3] The isopropyl group will present as a septet for the CH proton and a doublet for the two CH₃ groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents. The bromine atom exerts a significant deshielding effect on the carbon to which it is attached.

Carbon Atom Predicted Chemical Shift (ppm) for 3-bromo-4-methyl-N-(propan-2-yl)aniline Predicted Chemical Shift (ppm) for 4-bromo-3-methyl-N-(propan-2-yl)aniline
C1 (C-NH)~145~146
C2~115~118
C3 (C-Br or C-CH₃)~110 (C-Br)~138 (C-CH₃)
C4 (C-CH₃ or C-Br)~130 (C-CH₃)~112 (C-Br)
C5~128~130
C6~112~114
Isopropyl CH~45~45
Isopropyl CH₃~23~23
Ar-CH₃~20~20

Note: These are predicted values based on data from 3-bromo-4-methylaniline and 4-bromo-3-methylaniline and general substituent effects. Actual values may vary.[4][5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Vibrational Clues

IR spectroscopy provides valuable information about the functional groups present in a molecule. For N-alkylanilines, the key diagnostic bands are the N-H and C-N stretches.

  • N-H Stretch: Secondary amines exhibit a single, relatively weak absorption band in the region of 3300-3500 cm⁻¹.[3] The exact position can be influenced by hydrogen bonding.

  • C-N Stretch: Aromatic amines show a C-N stretching band in the 1250-1335 cm⁻¹ region.[3]

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. The specific pattern will differ between the two isomers.

While IR can confirm the presence of the key functional groups, it is less definitive than NMR for distinguishing between these positional isomers.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C-H (aliphatic and aromatic), and C-N functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

  • Molecular Ion Peak: Both isomers will have the same molecular weight. A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6]

  • Fragmentation: The primary fragmentation pathway for N-alkylanilines is often the cleavage of the C-C bond adjacent to the nitrogen atom.[7] For these isomers, this would result in the loss of a methyl group from the isopropyl moiety, leading to a significant [M-15]⁺ peak. Fragmentation of the aromatic ring is also possible. While the major fragments may be similar for both isomers, their relative abundances could differ, providing another point of comparison.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of analysis.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peaks and their isotopic pattern. Propose structures for the major fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for the spectroscopic differentiation of the two isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of Aniline Isomers purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Aromatic Splitting Patterns & Carbon Chemical Shifts nmr->nmr_data ir_data Functional Group Confirmation (N-H, C-N) ir->ir_data ms_data Molecular Weight & Bromine Isotope Pattern [M]⁺ & [M+2]⁺ ms->ms_data isomer1 3-bromo-4-methyl-N- (propan-2-yl)aniline nmr_data->isomer1 isomer2 4-bromo-3-methyl-N- (propan-2-yl)aniline nmr_data->isomer2 ir_data->isomer1 ir_data->isomer2 ms_data->isomer1 ms_data->isomer2

Caption: Workflow for Isomer Differentiation

Synthesis of Isomeric Precursors

A plausible route to these N-isopropyl anilines involves the reductive amination of the corresponding primary amines (3-bromo-4-methylaniline and 4-bromo-3-methylaniline) with acetone.

G reactant1 Bromo-methyl-aniline (Isomer 1 or 2) product Target N-isopropyl-aniline reactant1->product reactant2 Acetone reactant2->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->product Reductive Amination

Caption: Reductive Amination Synthesis

Conclusion

The definitive differentiation between 3-bromo-4-methyl-N-(propan-2-yl)aniline and 4-bromo-3-methyl-N-(propan-2-yl)aniline relies on a multi-faceted spectroscopic approach. While mass spectrometry will confirm the elemental composition and the presence of bromine, and IR spectroscopy will verify the functional groups, NMR spectroscopy, particularly ¹H NMR, provides the conclusive evidence for the specific substitution pattern on the aromatic ring. By carefully analyzing the chemical shifts and coupling constants in the aromatic region, researchers can unambiguously identify each isomer, ensuring the integrity and purity of their materials for downstream applications in drug discovery and materials science.

References

  • Paton, R. S., et al. (2006). Spectroscopic Identification of Carbenium and Ammonium Isomers of Protonated Aniline (AnH+): IR Spectra of Weakly Bound AnH+−Ln Clusters (L = Ar, N2). The Journal of Physical Chemistry A, 110(44), 12221-12232. [Link]

  • Mons, M., et al. (1999). Structure, Dynamics, and Spectroscopy of Aniline-(Argon)n Clusters. 1. Experimental Spectra and Interpretation for n = 1−8. The Journal of Physical Chemistry A, 103(49), 9958-9966. [Link]

  • Pérez, C., et al. (2018). Isomerism of the Aniline Trimer. Angewandte Chemie International Edition, 57(46), 15152-15156. [Link]

  • Kirk, A. T., et al. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Advances, 12(55), 35837-35845. [Link]

  • Jayachandran, E., & Ramakrishnan, V. T. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methyl-n-(propan-2-yl)aniline. Retrieved from [Link]

  • Falk, E., & Gasser, V. C. M. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1279-1283. [Link]

  • Doneanu, A., & Vlase, L. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • NIST. (n.d.). N-Allylaniline. NIST WebBook. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-4-methylaniline. Retrieved from [Link]

  • Khmel'nitskii, R. A., et al. (1976). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 45(11), 997-1011. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2012). Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Applied Materials & Interfaces, 4(11), 5845-5853. [Link]

  • PubChem. (n.d.). 3-Bromo-4-propylaniline. Retrieved from [Link]

  • Muscalu, A. M., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry, 407(17), 5035-5045. [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline. Retrieved from [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted N-Isopropylanilines

Substituted N-isopropylanilines are a cornerstone in the synthesis of a multitude of high-value compounds, finding critical applications in pharmaceuticals, agrochemicals, and materials science. The introduction of the N...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted N-isopropylanilines are a cornerstone in the synthesis of a multitude of high-value compounds, finding critical applications in pharmaceuticals, agrochemicals, and materials science. The introduction of the N-isopropyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity. Consequently, the efficient and selective synthesis of these intermediates is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of three principal synthetic strategies for accessing substituted N-isopropylanilines: Reductive Amination , Buchwald-Hartwig Amination , and Nucleophilic Aromatic Substitution (SNAr) . We will delve into the mechanistic underpinnings of each route, provide detailed, validated experimental protocols for the synthesis of a model compound, N-isopropyl-4-nitroaniline , and offer a quantitative comparison of their performance to guide your selection of the most appropriate method for your specific synthetic challenge.

Reductive Amination: The Workhorse Approach

Reductive amination is a robust and widely employed method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of an aniline with acetone to form an imine intermediate, which is then reduced in situ to the desired N-isopropylaniline. The choice of reducing agent is critical to the success of this transformation and is often dictated by the substrate's functional group tolerance and the desired reaction conditions.

Mechanistic Rationale and Experimental Choices

The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to an imine. The subsequent reduction of the imine is the key step. Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent, but it can also reduce the starting carbonyl compound.[1] Therefore, it is often employed in a two-step process where the imine is formed prior to the addition of the reducing agent.[1] For more sensitive substrates or to enable a true one-pot procedure, a milder reducing agent like sodium triacetoxyborohydride (STAB) is preferred as it selectively reduces the imine in the presence of the aldehyde or ketone.[1] The choice of solvent is also crucial; protic solvents like methanol or ethanol are commonly used with NaBH₄, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used with STAB.[2]

Experimental Protocol: Reductive Amination of 4-Nitroaniline

This protocol details the synthesis of N-isopropyl-4-nitroaniline from 4-nitroaniline and acetone using sodium borohydride.

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Acetone (3.0 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-nitroaniline (1.0 eq) and methanol.

  • Add acetone (3.0 eq) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction 4-Nitroaniline 4-Nitroaniline Imine_Intermediate Imine Intermediate 4-Nitroaniline->Imine_Intermediate + Acetone - H₂O Acetone Acetone Acetone->Imine_Intermediate N_Isopropylaniline N-Isopropyl-4-nitroaniline Imine_Intermediate->N_Isopropylaniline + [H⁻] Reducing_Agent NaBH₄ Reducing_Agent->N_Isopropylaniline

Caption: Workflow for Reductive Amination.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds, particularly for the synthesis of arylamines.[3] This method allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale and Experimental Choices

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the desired N-arylated product and regenerate the Pd(0) catalyst.[4] The choice of phosphine ligand is critical and significantly impacts the reaction's efficiency and substrate scope.[5] Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed as they promote the reductive elimination step and prevent catalyst deactivation.[6] The selection of the base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) being commonly used.[7] The solvent is typically an aprotic solvent such as toluene or dioxane.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloronitrobenzene

This protocol details the synthesis of N-isopropyl-4-nitroaniline from 4-chloronitrobenzene and isopropylamine using a palladium/XPhos catalyst system.

Materials:

  • 4-Chloronitrobenzene (1.0 eq)

  • Isopropylamine (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 4-chloronitrobenzene (1.0 eq) and isopropylamine (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig Pd(0)L Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L->OxAdd ArX 4-Chloronitrobenzene ArX->OxAdd Amine Isopropylamine LigandEx Ligand Exchange Amine->LigandEx Base NaOtBu Base->LigandEx Product N-Isopropyl-4-nitroaniline OxAdd->LigandEx Ar-Pd(II)-X(L)₂ RedElim Reductive Elimination LigandEx->RedElim Ar-Pd(II)-NR₂(L)₂ RedElim->Pd(0)L Regeneration RedElim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): A Classic Route for Activated Arenes

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (typically a halide).[8]

Mechanistic Rationale and Experimental Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The presence of the electron-withdrawing group is crucial for stabilizing this intermediate.[10] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is significantly influenced by the polarity of the solvent, with polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) generally accelerating the reaction.[11] The choice of base is also important for deprotonating the amine nucleophile, with common choices including potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]

Experimental Protocol: SNAr of 4-Chloronitrobenzene

This protocol details the synthesis of N-isopropyl-4-nitroaniline from 4-chloronitrobenzene and isopropylamine via an SNAr reaction.

Materials:

  • 4-Chloronitrobenzene (1.0 eq)

  • Isopropylamine (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-chloronitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and DMSO.

  • Add isopropylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr cluster_addition Addition cluster_elimination Elimination ArCl 4-Chloronitrobenzene Meisenheimer Meisenheimer Complex ArCl->Meisenheimer Amine Isopropylamine Amine->Meisenheimer + Nucleophile Product N-Isopropyl-4-nitroaniline Meisenheimer->Product - Leaving Group Leaving_Group Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Performance Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for the synthesis of N-isopropyl-4-nitroaniline via the three discussed methodologies. The data presented are typical values and may vary depending on the specific reaction conditions and scale.

ParameterReductive AminationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Nitroaniline, Acetone4-Chloronitrobenzene, Isopropylamine4-Chloronitrobenzene, Isopropylamine
Catalyst NonePd(OAc)₂ / XPhosNone
Reagents NaBH₄NaOtBuK₂CO₃
Solvent MethanolTolueneDMSO
Temperature 0 °C to Room Temp.100 °C80-100 °C
Reaction Time 2-4 hours12-24 hours4-8 hours
Typical Yield 70-85%85-95%80-90%
Key Advantages Cost-effective, readily available starting materials, no metal catalyst.Broad substrate scope, high functional group tolerance, high yields.No metal catalyst, straightforward procedure.
Key Disadvantages Potential for over-alkylation, may require a two-step procedure.Cost of palladium catalyst and ligands, requires inert atmosphere.Requires an activated aromatic ring with a good leaving group.

Conclusion and Recommendations

The choice of the optimal synthetic route to a substituted N-isopropylaniline is a multifactorial decision that depends on the specific substrate, desired scale, cost considerations, and available laboratory infrastructure.

  • Reductive amination stands out as a highly practical and cost-effective method, particularly for large-scale synthesis where the starting aniline is readily available. Its primary drawback is the potential for side reactions, which can often be mitigated by careful control of reaction conditions and the choice of reducing agent.

  • Buchwald-Hartwig amination offers the broadest substrate scope and highest functional group tolerance, making it the go-to method for complex molecules and when high yields are paramount. The main considerations are the cost of the palladium catalyst and phosphine ligands and the need for an inert atmosphere.

  • Nucleophilic aromatic substitution is an excellent choice when the starting material is an appropriately activated aryl halide. It is a metal-free and relatively simple procedure that can provide high yields. However, its applicability is limited to substrates bearing strong electron-withdrawing groups.

By carefully considering the attributes of each of these powerful synthetic methodologies, researchers can confidently select the most efficient and effective route to their target substituted N-isopropylanilines, accelerating their research and development efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (Vol. 24, pp. 1-14). Science of Synthesis.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
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  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

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  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Retrieved from [Link]

  • Digital Commons @ USF. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

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Comparative

A Comparative Guide to the Definitive Structural Elucidation of 3-bromo-4-methyl-N-(propan-2-yl)aniline: The Role of X-ray Crystallography

In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule like 3-bromo-4-methyl-N-(propan-2-yl)aniline, a substituted aromatic amine with potential applications in organic synthesis, its utility is directly tied to its confirmed structure.[1] While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution atomic map.[2][3][4]

This guide offers a comparative analysis of analytical techniques for the structural confirmation of 3-bromo-4-methyl-N-(propan-2-yl)aniline, culminating in a detailed protocol for its characterization by X-ray crystallography. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Analytical Landscape: A Comparison of Spectroscopic Techniques

The initial characterization of a newly synthesized compound like 3-bromo-4-methyl-N-(propan-2-yl)aniline typically involves a combination of spectroscopic methods.[5][6] Each technique probes different aspects of the molecular structure, and together they build a compelling, albeit often incomplete, picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[5][7][8] For our target molecule, ¹H and ¹³C NMR would confirm the presence of the isopropyl group, the methyl group, and the aromatic protons, providing crucial information about their connectivity and chemical environment.[9][10] However, NMR alone may struggle to definitively establish the substitution pattern on the aromatic ring, especially when dealing with isomers.

  • Mass Spectrometry (MS): This high-sensitivity technique provides the molecular weight and elemental composition of a compound.[5][11] For 3-bromo-4-methyl-N-(propan-2-yl)aniline, MS would confirm the molecular formula, C₁₀H₁₄BrN, and its fragmentation pattern could offer further structural clues.[12] A key limitation is its inability to distinguish between isomers, which have the same molecular weight.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[6][8] In our target compound, IR would show characteristic absorptions for the N-H bond of the secondary amine and the C-N and C-Br bonds, confirming the presence of these key functional groups. However, it provides limited information about the overall molecular skeleton.[5]

While these techniques are indispensable, they provide indirect evidence of the molecular structure. For absolute confirmation, particularly regarding the precise spatial arrangement of the bromo, methyl, and N-(propan-2-yl) groups on the aniline ring, a more direct method is required.

Data Presentation: Comparative Analysis of Structural Elucidation Techniques
TechniqueInformation ProvidedStrengthsLimitations for 3-bromo-4-methyl-N-(propan-2-yl)aniline
NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment.[5][8]Unparalleled for detailed solution-state structure and connectivity.[7]May not definitively confirm the substitution pattern of the aromatic ring without complex 2D experiments; provides no information on crystal packing.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[5][11]High sensitivity, requires very small sample amounts.[5]Cannot distinguish between isomers; provides no stereochemical information.[5]
IR Spectroscopy Presence of functional groups (e.g., N-H, C-Br).[6][8]Fast, non-destructive, and versatile.[5]Provides minimal information on the overall molecular skeleton and connectivity.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing.[13][14][15]Provides unambiguous, high-resolution solid-state structure.[2][3]Requires a high-quality single crystal, which can be challenging to obtain.[2][16]

X-ray Crystallography: The Definitive Method

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam.[13] It stands apart from other techniques by providing a direct, three-dimensional picture of electron density within the crystal.[13][16] From this, we can determine the precise positions of atoms, their chemical bonds, and other vital structural information with atomic resolution.[3][14] This makes it the ultimate arbiter in cases of structural ambiguity, providing irrefutable proof of a compound's identity and stereochemistry.

Experimental Workflow: A Logical Overview

The journey from a powdered sample to a fully refined crystal structure is a systematic process. Each step is critical for a successful outcome.

G cluster_0 Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Determination A Purified Compound B Solvent Screening A->B C Crystal Growth (e.g., Slow Evaporation) B->C D Single Crystal Selection C->D E Crystal Mounting D->E F X-ray Diffraction Experiment E->F G Diffraction Pattern Recording F->G H Data Processing & Scaling G->H I Structure Solution (Phase Problem) H->I J Model Building I->J K Structure Refinement J->K L Validation & Analysis K->L M Database Deposition (e.g., CSD) L->M Final Structure (CIF)

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Structure Confirmation of 3-bromo-4-methyl-N-(propan-2-yl)aniline

This protocol provides a self-validating system for obtaining a publication-quality crystal structure. The causality behind each step is explained to ensure technical accuracy and reproducibility.

PART 1: Crystal Growth – The Foundation of a Good Structure

Rationale: The success of single-crystal X-ray diffraction is entirely dependent on obtaining a single, high-quality crystal, typically larger than 0.1 mm in all dimensions, with no significant internal defects.[13][16] The choice of crystallization method and solvent is critical and often requires empirical screening.

Methodology: Slow Evaporation

  • Purification: Ensure the starting material, 3-bromo-4-methyl-N-(propan-2-yl)aniline, is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Prepare saturated solutions of the compound in a range of volatile organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) in small, clean vials. The ideal solvent is one in which the compound is moderately soluble.[17]

  • Setup: Cover the vials with a cap or parafilm pierced with a few small holes using a needle. This allows for slow solvent evaporation, which is crucial for the growth of large, well-ordered crystals.[17][18]

  • Incubation: Place the vials in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

PART 2: Data Collection – Capturing the Diffraction Pattern

Rationale: The crystal is rotated in a monochromatic X-ray beam to collect a complete set of diffraction data.[19][20] Modern diffractometers use sensitive area detectors (like CCD or CMOS) to record the positions and intensities of thousands of diffracted X-ray reflections.[13]

Methodology:

  • Crystal Mounting: Select a well-formed, clear crystal under a microscope. Mount it on a suitable holder (e.g., a MiTeGen loop) and place it on the goniometer head of the diffractometer.[21]

  • Cryo-cooling: Cool the crystal in a stream of cold nitrogen gas (typically to 100 K). This minimizes thermal motion of the atoms, resulting in better diffraction data quality and reduced radiation damage.[19]

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and crystal system. This is typically an automated process in modern software.[20]

  • Data Collection Strategy: Based on the crystal's symmetry, the software will devise an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[20]

  • Data Acquisition: Execute the data collection run. The instrument will record a series of diffraction images until the full dataset is collected.[21]

PART 3: Structure Solution and Refinement – From Data to Model

Rationale: The collected diffraction intensities must be mathematically converted into a three-dimensional electron density map.[22] The "phase problem," a major hurdle in crystallography, is typically solved using direct methods for small molecules.[13] The resulting atomic model is then refined to best fit the experimental data.[19][23]

Methodology:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. The data is then scaled to place all measurements on a consistent scale.[20]

  • Structure Solution: Using software like SHELXS or SIR, direct methods are applied to the scaled data to determine initial phase estimates and generate an initial electron density map.[24] This map should reveal the positions of the heavier atoms (like Bromine) and many of the carbon and nitrogen atoms.

  • Model Building: An initial atomic model is built by fitting atoms into the electron density map. Successive rounds of Fourier analysis (calculating a new map based on the current model) will reveal the positions of the remaining non-hydrogen atoms.[23]

  • Least-Squares Refinement: The model is refined using a least-squares algorithm to optimize the fit between the observed diffraction amplitudes and those calculated from the model.[19][23] This process adjusts atomic positions, and thermal displacement parameters. Hydrogen atoms are typically placed in calculated positions. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

  • Validation and Output: The final refined structure is validated for geometric reasonability and other quality metrics. The results, including atomic coordinates, bond lengths, and experimental details, are compiled into a standard Crystallographic Information File (CIF).[25][26][27]

The resulting CIF provides the definitive, unambiguous structure of 3-bromo-4-methyl-N-(propan-2-yl)aniline, which can then be deposited in a public repository like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[7][11]

Conclusion

While a combination of spectroscopic techniques like NMR, MS, and IR provides a foundational understanding of a molecule's structure, they can leave room for ambiguity. For the definitive confirmation of 3-bromo-4-methyl-N-(propan-2-yl)aniline, single-crystal X-ray crystallography is the indispensable tool. It provides a direct and incontrovertible three-dimensional map of the atomic arrangement, resolving any questions of isomerism and conformation. The rigorous, self-validating workflow detailed here ensures that researchers and drug development professionals can proceed with absolute confidence in the structure, and therefore the properties, of their compound of interest.

References

  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. (n.d.). Benchchem.
  • Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable.
  • Cambridge Structural Database. (2023, September 27). In Wikipedia.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1769–1783.
  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.
  • Cambridge Structural Database. (n.d.). MIT Information Systems & Technology.
  • Cambridge Structural Database. (2026, February 3). re3data.org.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • X-ray crystallography. (2024, March 5). In Wikipedia.
  • Principles of Organic Spectroscopy. (2023). Open Access Journals, 4(1).
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Critchley, L. (2019, December 2). The Applications & Principles of X-Ray Crystallography. AZoM.
  • X-ray single-crystal diffraction. (n.d.). FZU of the Czech Academy of Sciences.
  • X-ray Crystallography. (n.d.). Creative BioMart.
  • CIF - Crystallographic Information Framework. (n.d.). Digital Curation Centre.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1735-1755.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Small molecule crystallography. (n.d.). Excillum.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1735-1755.
  • Crystallography Open Database. (n.d.).
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1), 1-8.
  • X-ray Crystallography. (2023, April 20). Slideshare.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655–685.
  • Crystallographic databases and related resources. (n.d.). International Union of Crystallography.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications.
  • A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
  • X-ray crystallography principles and applications. (2025, August 15). Fiveable.
  • CRYSTALS - Chemical Crystallography. (2020, September 26). University of Oxford.
  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Crystal Structure Determination & Refinement. (n.d.). Fiveable.
  • Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 73(2), 97–107.
  • Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry.
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Validation

Reactivity Comparison Between N-Isopropylanilines and N-Ethylanilines in Coupling Reactions: A Comprehensive Guide

As a Senior Application Scientist specializing in late-stage functionalization and process optimization, I frequently evaluate the delicate balance between electronic tuning and steric hindrance in cross-coupling methodo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization and process optimization, I frequently evaluate the delicate balance between electronic tuning and steric hindrance in cross-coupling methodologies. When designing synthetic routes for active pharmaceutical ingredients (APIs) or advanced materials, the choice of the N-alkyl substituent on an aniline precursor is rarely trivial.

This guide provides an objective, data-driven comparison of N-ethylaniline (a primary alkyl substituent) and N-isopropylaniline (a secondary, branched alkyl substituent) across various catalytic coupling reactions. By analyzing the causality behind their divergent reactivities, this guide establishes a framework for selecting the appropriate substrate for your specific synthetic workflow.

Mechanistic Causality: The Interplay of Sterics and Coordination

The fundamental reactivity difference between N-ethylanilines and N-isopropylanilines in transition-metal catalysis is governed by steric hindrance rather than electronic inductive effects. While both ethyl and isopropyl groups are electron-donating and theoretically increase the nucleophilicity of the nitrogen atom, the spatial arrangement of the isopropyl group introduces a significant energy barrier during catalytic cycles.

The "Steric Shield" Effect

In transition-metal-catalyzed couplings (e.g., Pd, Cu, Ir), the catalytic cycle typically initiates with the coordination of the metal center to the heteroatom or the oxidative addition into a nearby bond.

  • N-Ethylaniline: The linear nature of the ethyl group allows the nitrogen lone pair to remain highly accessible. This facilitates rapid coordination to metal centers, enabling efficient oxidative addition and transmetalation[1].

  • N-Isopropylaniline: The branched methyl groups of the isopropyl moiety create a "steric shield." This increased bulk (reflected in a more negative Taft steric parameter and higher A-value) raises the activation energy required for the transition state[2]. Consequently, the metal center struggles to achieve the necessary proximity for coordination, leading to stalled reactions, lower turnover frequencies (TOF), or forced regioselective shifts (e.g., favoring C-C coupling over C-N coupling)[3].

Visualizing the Steric Impact on Catalytic Logic

StericLogic Start N-Alkylaniline Substrate Ethyl N-Ethylaniline (Primary Alkyl) Start->Ethyl Iso N-Isopropylaniline (Secondary Alkyl) Start->Iso Coord Metal Coordination (Pd, Cu, Ir) Ethyl->Coord Iso->Coord PathA Efficient Oxidative Addition & Transmetalation Coord->PathA Low Steric Bulk PathB Steric Clash / Inhibited Coordination Coord->PathB High Steric Bulk ProdA High Yield Coupling (C-N, N-N, Borylation) PathA->ProdA ProdB Trace Yield or Regioselective Shift PathB->ProdB

Logic flow demonstrating how N-alkyl steric bulk dictates transition-metal coupling pathways.

Quantitative Performance Comparison

To objectively evaluate these substrates, we must look at their performance across distinct catalytic environments. The table below synthesizes experimental data from recent literature, highlighting the stark contrast in yields and catalytic efficiency.

Reaction ModalityCatalyst / Reagent SystemN-Ethylaniline PerformanceN-Isopropylaniline PerformanceMechanistic Observation
Photoinduced Aerobic C-N Borylation B2pin2 / Blue LED / Air77% Yield Trace Yield The bulky isopropyl group prevents the necessary C-N bond cleavage and subsequent borylation by blocking the active intermediate[4].
Aerobic Oxidative N-N Coupling CuBr / TMEDA / O2Moderate Yield Inhibited N-Isopropylaniline completely inhibits the formation of the critical peroxodicopper(II) complex required for N-N bond formation[3].
Cross-Dehydrogenative Coupling (CDC) Ir(III) Agostic Complex / SilanesHigh TOF Low TOF The steric hindrance of the N-H bond in the isopropyl variant severely slows down the activation rate by the Iridium catalyst[5].

Data supported by 4[4], 3[3], and 5[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and specific monitoring checkpoints to definitively prove whether a reaction failure is due to substrate sterics (e.g., N-isopropylaniline) or overall catalyst degradation.

Protocol A: Photoinduced Aerobic C-N Borylation

This protocol demonstrates the stark reactivity difference in C-N bond activation[4].

Materials: N-alkylaniline (0.2 mmol), Bis(pinacolato)diboron (B2pin2, 4.0 equiv), 1,4-dioxane (0.2 mL), Dodecane (internal standard, 0.1 mmol). Equipment: 50 mL test tube, 5 W Blue LED.

Step-by-Step Methodology:

  • Preparation: In a 50 mL test tube, combine the N-alkylaniline (0.2 mmol) and B2pin2 (203.2 mg, 4.0 equiv).

  • Solvent & Standard Addition: Add 0.2 mL of 1,4-dioxane and the dodecane internal standard. Do not purge with inert gas; the reaction requires an air atmosphere.

  • Irradiation: Place the test tube under 5 W Blue LED irradiation at room temperature.

  • Validation Checkpoint 1 (12h): Extract a 10 µL aliquot, dilute with EtOAc, and analyze via GC-FID. For N-ethylaniline, you should observe ~30-40% conversion. For N-isopropylaniline, conversion will likely be <5%.

  • Completion (48h): After 48 hours, analyze the final mixture.

  • Data Interpretation: Calculate the GC yield against the dodecane standard. If the N-ethylaniline yields >70% but the N-isopropylaniline yields <5%, you have successfully validated that steric bulk prevents the C-N cleavage, ruling out inactive B2pin2 or insufficient photon flux.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

While N-isopropylaniline struggles in borylation and Cu-oxidative couplings, it can be forced to react in Pd-catalyzed systems using highly active, bulky ligands (like XPhos) that facilitate reductive elimination[1].

Materials: Aryl bromide (1.0 mmol), N-alkylaniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), Sodium tert-butoxide (1.4 mmol), Anhydrous Toluene (5 mL), 1,3,5-Trimethoxybenzene (internal standard).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a dry Schlenk flask under argon, combine the aryl bromide, Pd2(dba)3, XPhos, and NaOtBu.

  • Reagent Addition: Add the N-alkylaniline followed by anhydrous toluene. Seal the flask.

  • Heating: Stir the reaction mixture vigorously at 100 °C.

  • Validation Checkpoint (4h & 12h): Monitor by TLC (Hexanes/EtOAc). Quench a micro-aliquot in water/EtOAc, evaporate the organic layer, and run a crude 1H-NMR with 1,3,5-trimethoxybenzene.

  • Causality Check: You will observe that the N-ethylaniline reaches full conversion much faster (often <12h) due to easier oxidative addition. The N-isopropylaniline may require the full 24h. If the N-isopropyl reaction stalls at 50%, the steric bulk is hindering the catalytic turnover; adding an additional 0.01 mmol of Pd2(dba)3/XPhos can push it to completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with saturated aqueous sodium bicarbonate and brine, dry over Na2SO4, and purify via flash chromatography.

Conclusion & Application Strategy

When designing a synthetic route involving secondary anilines:

  • Default to N-Ethylaniline when exploring new catalytic methodologies (especially photoredox, C-H activation, or Cu-catalyzed aerobic couplings). Its lower steric profile ensures that metal coordination is not the rate-limiting step.

  • Reserve N-Isopropylaniline for scenarios where you specifically need to prevent over-reaction, or when utilizing highly optimized Pd-catalyst systems (e.g., BrettPhos or XPhos) where the steric bulk can be leveraged to accelerate the final reductive elimination step.

References

  • Unreactive C–N Bond Activation of Anilines via Photoinduced Aerobic Borylation Source: Organic Letters (ACS Publications) URL:[Link][4]

  • Aerobic Copper-Catalyzed Organic Reactions Source: SciSpace URL:[Link][3]

  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species Source: PubMed Central (PMC) URL:[Link][5]

  • Steric Effects in Chemistry Source: Grokipedia URL:[Link][2]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-bromo-4-methyl-N-(propan-2-yl)aniline

In the landscape of pharmaceutical development and quality control, the adage "you can't control what you can't measure" is a fundamental truth. The rigorous and accurate quantification of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the adage "you can't control what you can't measure" is a fundamental truth. The rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock upon which product safety and efficacy are built. This guide provides an in-depth comparative analysis of two common yet powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of the synthetic intermediate, 3-bromo-4-methyl-N-(propan-2-yl)aniline.

The core of this guide is a cross-validation study, a critical exercise when data from different analytical methods are to be compared or used interchangeably.[1][2] As stipulated by guidelines from the International Council for Harmonisation (ICH), a cross-validation demonstrates the equivalency of different analytical procedures.[3] This ensures consistency and reliability of analytical results throughout the drug development lifecycle.[4][5]

The Importance of Accurate Quantification: A Hypothetical Context

To underscore the significance of precise analytical measurement, let us consider a hypothetical scenario where 3-bromo-4-methyl-N-(propan-2-yl)aniline is a key starting material in the synthesis of a novel kinase inhibitor for oncology applications. The purity and concentration of this starting material directly impact the yield and impurity profile of the final API. An inaccurate quantification could lead to an incorrect stoichiometric ratio in subsequent synthetic steps, potentially generating undesirable side-products or leaving unreacted starting material as a process-related impurity in the final drug substance.[6][7][8][9] Therefore, having robust, cross-validated analytical methods for its quantification is not just a matter of regulatory compliance, but a cornerstone of process understanding and product quality.

Experimental Design: A Two-Pronged Approach to Quantification

This guide details the experimental protocols for the quantification of 3-bromo-4-methyl-N-(propan-2-yl)aniline using two orthogonal analytical techniques: HPLC-UV and GC-MS. The choice of these two methods is deliberate; they rely on different separation principles (partitioning between liquid-solid phases for HPLC and gas-solid phases for GC) and detection mechanisms (UV absorbance versus mass-to-charge ratio), providing a comprehensive and robust cross-validation.[8][10][11][12][13]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, prized for its versatility and precision in quantifying a wide range of organic molecules.[8][14][15][16]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is used.[13]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is employed for its ability to separate moderately polar compounds.

    • Mobile Phase: A gradient elution is used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B as acetonitrile. The gradient runs from 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • A stock solution of 3-bromo-4-methyl-N-(propan-2-yl)aniline is prepared in acetonitrile at a concentration of 1 mg/mL.

    • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an ideal confirmatory technique and a powerful tool for impurity identification.[8][10][11][17] For aniline derivatives, GC-MS provides robust separation and definitive identification based on mass spectra.[18]

  • Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer is utilized.[12]

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable for the separation of aniline derivatives.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for 3-bromo-4-methyl-N-(propan-2-yl)aniline would be determined from the full scan spectrum (e.g., the molecular ion and major fragment ions).

  • Sample Preparation:

    • A stock solution of 3-bromo-4-methyl-N-(propan-2-yl)aniline is prepared in ethyl acetate at a concentration of 1 mg/mL.

    • Calibration standards and QC samples are prepared similarly to the HPLC method, using ethyl acetate as the diluent.

Cross-Validation Workflow and Data Comparison

The cross-validation study involves analyzing the same set of QC samples (low, medium, and high concentrations) using both the validated HPLC-UV and GC-MS methods. The results are then statistically compared to assess the agreement between the two techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples QC Samples (Low, Med, High) Stock->QC_Samples HPLC_Analysis Analyze Cal & QC Samples QC_Samples->HPLC_Analysis GCMS_Analysis Analyze Cal & QC Samples QC_Samples->GCMS_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Analysis (% Difference) HPLC_Data->Comparison GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Performance Data

The performance of each method was evaluated based on standard validation parameters as defined by ICH guidelines.[4][5][19][20] The following tables summarize the hypothetical comparative data.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity Range (µg/mL) 1 - 1001 - 100As per method's intended use[20]
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLSignal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLSignal-to-noise ratio ≥ 10

Table 2: Accuracy and Precision

QC LevelHPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery)
Low QC (3 µg/mL)98.5%101.2%85-115%
Medium QC (30 µg/mL)100.8%99.5%90-110%
High QC (80 µg/mL)99.2%98.9%90-110%
Precision (% RSD)
Intra-day (n=6)< 2.0%< 2.5%≤ 5%
Inter-day (n=18)< 3.5%< 4.0%≤ 10%

Table 3: Cross-Validation Results

QC LevelMean Conc. HPLC-UV (µg/mL)Mean Conc. GC-MS (µg/mL)% Difference
Low QC2.963.04+2.7%
Medium QC30.2429.85-1.3%
High QC79.3679.12-0.3%

The percentage difference is calculated as: ((Conc_GCMS - Conc_HPLC) / Mean_Conc) * 100. A common acceptance criterion for cross-validation is that the mean concentration from each method should be within ±15% of each other.

Discussion and Conclusion

Both the HPLC-UV and GC-MS methods demonstrated excellent performance characteristics for the quantification of 3-bromo-4-methyl-N-(propan-2-yl)aniline, meeting all predefined acceptance criteria for linearity, accuracy, and precision.[4][5][21] The HPLC-UV method offers higher throughput and simplicity, making it well-suited for routine quality control analysis. The GC-MS method, while slightly less precise in this hypothetical example, provides superior sensitivity (lower LOD and LOQ) and absolute confirmation of the analyte's identity through its mass spectrum, which is invaluable for impurity profiling and investigations.[8][11]

The cross-validation results show a percentage difference of less than 3% between the two methods across all QC levels, which is well within the typical acceptance limit of ±15%. This strong agreement indicates that the two methods are equivalent for the quantification of 3-bromo-4-methyl-N-(propan-2-yl)aniline within the validated range. This allows for the interchange of methods between different laboratories or for different applications (e.g., using HPLC for routine analysis and GC-MS for confirmatory testing) with a high degree of confidence in the consistency of the data.

cluster_synthesis Hypothetical API Synthesis cluster_qc Quality Control Point cluster_impact Impact of Inaccurate Measurement A Starting Material A Intermediate Key Intermediate A->Intermediate B 3-bromo-4-methyl-N- (propan-2-yl)aniline B->Intermediate QC_B Accurate Quantification of Analyte B B->QC_B API Final API Intermediate->API Impurity Process-Related Impurity (Unreacted B) QC_B->Impurity Prevents Excess Impurity Yield Reduced Yield QC_B->Yield Optimizes Yield Stoichiometry Incorrect Stoichiometry QC_B->Stoichiometry Ensures Correct Stoichiometry

Caption: Impact of accurate quantification on API synthesis.

References

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
  • Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • PharmaSOP.in. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs.
  • Benchchem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Dr. Reddy's. (n.d.). Understanding Organic Impurities in Active Pharmaceutical Ingredients.
  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • International Journal of Pharmaceutical Sciences and Research. (2014, October 1). PRESENCE OF ORGANIC IMPURITIES INTO ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW.
  • Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ResearchGate. (2025, August 5). Determination of organic impurities in pharmaceutical preparations.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation.
  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -.
  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy.
  • (n.d.). III Analytical Methods.
  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methyl-n-(propan-2-yl)aniline.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • PubChemLite. (n.d.). 3-bromo-4-methyl-n-(propan-2-yl)aniline (C10H14BrN).
  • LISKON. (2024, October 10). Detection methods for p-bromoaniline.
  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Benchchem. (2025). A Comparative Guide to HPLC Method Development for 3-Bromo-4-isopropylpyridine Analysis.
  • EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline.
  • NIH. (n.d.). 3-Bromo-4-propylaniline | C9H12BrN | CID 89647167 - PubChem.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.
  • (n.d.). 4-bromo-3-methyl-2-nitro-N-(propan-2-yl)aniline - C10H13BrN2O2 | CSSB02518607111.

Sources

Validation

Confirming Reaction Mechanisms of 3-bromo-4-methyl-N-(propan-2-yl)aniline: A Comparative Guide to Isotopic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, elucidating reaction mechanisms is paramount for process optimization, impurity profiling, and the ra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, elucidating reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of new molecular entities. This guide provides an in-depth technical comparison of isotopic labeling studies against alternative methods for confirming the reaction mechanism of electrophilic aromatic substitution on 3-bromo-4-methyl-N-(propan-2-yl)aniline. As a senior application scientist, this document is structured to offer not just protocols, but a logical framework for experimental design and data interpretation, grounded in scientific integrity.

The Mechanistic Puzzle: Electrophilic Substitution on a Multifaceted Aniline

The aromatic ring of 3-bromo-4-methyl-N-(propan-2-yl)aniline presents a fascinating case for studying regioselectivity in electrophilic aromatic substitution (EAS). The molecule possesses a complex interplay of directing groups:

  • -NH(i-Pr) group: A strongly activating ortho-, para-director. The bulky isopropyl group, however, introduces significant steric hindrance at the ortho positions.

  • -CH₃ group: An activating ortho-, para-director.

  • -Br group: A deactivating ortho-, para-director.

This combination of electronic and steric effects makes predicting the outcome of an EAS reaction, such as nitration, non-trivial. Isotopic labeling offers a powerful tool to definitively trace the reaction pathway and confirm the position of substitution.

Core Principles of Isotopic Labeling in Mechanistic Studies

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C).[1] By tracking the position of the isotopic label in the products, we can gain unambiguous insights into bond-forming and bond-breaking steps.[1] For the study of 3-bromo-4-methyl-N-(propan-2-yl)aniline, we will focus on stable isotope labeling coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis: Isotopic Labeling vs. Alternative Methodologies

While isotopic labeling provides definitive evidence, it is essential to consider its advantages and disadvantages in comparison to other techniques used to elucidate reaction mechanisms.

Methodology Principle Application to 3-bromo-4-methyl-N-(propan-2-yl)aniline EAS Advantages Limitations
Isotopic Labeling (e.g., ¹³C, ¹⁵N, ²H) Introduction of a heavy isotope at a specific position in the reactant to trace its fate in the product.Synthesize the aniline with a ¹³C label on the aromatic ring or a ¹⁵N label on the amino group. Subsequent nitration and analysis of the product by NMR and MS will pinpoint the exact location of the nitro group relative to the label.Provides unambiguous, direct evidence of bond formation and atomic connectivity.[1]Can be synthetically challenging and expensive to prepare labeled starting materials.
Product Analysis by Spectroscopy (NMR, IR, MS) Detailed structural elucidation of the reaction products to infer the reaction pathway.Careful analysis of ¹H and ¹³C NMR spectra (including COSY, HSQC, HMBC) of the nitrated product to determine the substitution pattern based on coupling constants and chemical shifts.Readily accessible and powerful for structure determination of stable products.Can be ambiguous for complex molecules or mixtures of isomers. Does not directly probe the reaction intermediate.
Kinetic Studies Measuring the effect of reactant concentrations on the reaction rate to derive a rate law, which can support or refute a proposed mechanism.Varying the concentrations of the aniline and the nitrating agent to determine the order of the reaction with respect to each reactant.Provides information about the species involved in the rate-determining step.Does not provide direct structural information about intermediates or the final product's regiochemistry.
Computational Modeling (e.g., DFT) Theoretical calculation of the energies of possible intermediates and transition states to predict the most likely reaction pathway.Density Functional Theory (DFT) calculations can be used to model the stability of the different possible sigma-complex intermediates formed during nitration, thus predicting the most likely product isomer.Can provide detailed insights into transition state geometries and reaction energetics.[2]Relies on approximations and the accuracy of the chosen computational model. Requires experimental validation.
Trapping of Intermediates Introducing a reagent that can react with a proposed short-lived intermediate to form a stable, detectable product.For EAS, the key intermediate is the arenium ion (sigma complex). Trapping this intermediate is generally not feasible in this context.Can provide direct evidence for the existence of a transient intermediate.Finding a suitable trapping agent that doesn't interfere with the main reaction can be challenging.

Experimental Design: Isotopic Labeling Strategy for Nitration of 3-bromo-4-methyl-N-(propan-2-yl)aniline

To definitively determine the regioselectivity of nitration, we propose the synthesis of a ¹³C-labeled version of the starting material. Labeling the methyl-bearing carbon (C4) provides a clear and unambiguous reference point within the molecule.

Workflow for Isotopic Labeling Study

G cluster_0 Synthesis of Labeled Precursor cluster_1 Nitration Reaction cluster_2 Product Analysis start Commercially available 4-methyl-[4-¹³C]-aniline step1 Bromination start->step1 step2 N-isopropylation step1->step2 labeled_aniline 3-bromo-4-methyl-[4-¹³C]-N-(propan-2-yl)aniline step2->labeled_aniline nitration Nitration with HNO₃/H₂SO₄ labeled_aniline->nitration separation Purification and Isolation of Product(s) nitration->separation analysis Spectroscopic Analysis (¹³C NMR, ¹H NMR, MS) separation->analysis conclusion Determination of Nitro Group Position analysis->conclusion

Caption: Workflow for the isotopic labeling study of the nitration of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Detailed Experimental Protocols

Part 1: Synthesis of 3-bromo-4-methyl-[4-¹³C]-N-(propan-2-yl)aniline

This protocol assumes the availability of 4-methyl-[4-¹³C]-aniline. If not commercially available, it can be synthesized from a labeled precursor like p-nitrotoluene-[4-¹³C].

Step 1a: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask, dissolve 4-methyl-[4-¹³C]-aniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring at room temperature.

  • Heat the mixture to reflux for 30 minutes.

  • Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.

  • Filter, wash with cold water, and dry the product.

Step 1b: Bromination of the Acetanilide

  • Dissolve the N-(4-methyl-[4-¹³C]-phenyl)acetamide in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature with stirring.

  • Stir for 1 hour, then pour the mixture into a solution of sodium bisulfite to quench excess bromine.

  • Filter the precipitated 3-bromo-4-methyl-[4-¹³C]-acetanilide, wash with water, and dry.

Step 1c: Deprotection of the Amino Group (Hydrolysis)

  • Reflux the brominated acetanilide with aqueous hydrochloric acid.

  • After cooling, neutralize the solution with a base (e.g., NaOH) to precipitate the 3-bromo-4-methyl-[4-¹³C]-aniline.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 1d: N-isopropylation

  • In a suitable solvent, mix the 3-bromo-4-methyl-[4-¹³C]-aniline with acetone.

  • Add a reducing agent, such as sodium borohydride, in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final product, 3-bromo-4-methyl-[4-¹³C]-N-(propan-2-yl)aniline, by column chromatography.

Part 2: Nitration of 3-bromo-4-methyl-[4-¹³C]-N-(propan-2-yl)aniline
  • Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the low temperature.

  • In a separate flask, dissolve the labeled 3-bromo-4-methyl-[4-¹³C]-N-(propan-2-yl)aniline in a minimal amount of concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the aniline solution, keeping the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Purify the product by recrystallization or column chromatography.

Part 3: Spectroscopic Analysis
  • Mass Spectrometry (MS): The high-resolution mass spectrum of the product will confirm the incorporation of the nitro group by showing the expected molecular ion peak corresponding to the labeled, nitrated product.

  • ¹³C NMR Spectroscopy: This is the key analytical technique. The ¹³C NMR spectrum will show a single, enhanced signal for the ¹³C-labeled carbon. The chemical shift and splitting pattern of this signal, along with the analysis of the other carbon signals, will definitively establish the position of the newly introduced nitro group relative to the labeled carbon. For example, if nitration occurs at the C2 position, the ¹³C-labeled C4 will show a specific set of correlations in a 2D NMR experiment (like HMBC) with the neighboring protons.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide complementary information about the substitution pattern through the chemical shifts and coupling constants of the aromatic protons.

Interpreting the Results: A Hypothetical Scenario

Let's consider the possible outcomes of the nitration reaction and how the isotopic labeling study would differentiate between them.

G cluster_0 Possible Nitration Products cluster_1 ¹³C NMR and HMBC Analysis cluster_2 Conclusion Reactant 3-bromo-4-methyl-[4-¹³C]-N-(propan-2-yl)aniline Product_A 2-nitro-product Reactant->Product_A Nitration at C2 Product_B 6-nitro-product Reactant->Product_B Nitration at C6 Analysis_A ¹³C label at C4 shows HMBC correlation to H at C5 and H of methyl group. No correlation to nitro group. Product_A->Analysis_A Analysis_B ¹³C label at C4 shows HMBC correlation to H at C5 and H of methyl group. No direct evidence of nitro at C6 from C4. Product_B->Analysis_B Conclusion_A Unambiguous confirmation of nitration at the C2 position. Analysis_A->Conclusion_A Conclusion_B Unambiguous confirmation of nitration at the C6 position. Analysis_B->Conclusion_B

Caption: Logical flow for the interpretation of spectroscopic data from the isotopic labeling experiment.

Conclusion: The Power of Precision in Mechanistic Chemistry

While various methods can provide clues about a reaction mechanism, isotopic labeling stands out for its ability to deliver unambiguous and definitive evidence. For a molecule as complex as 3-bromo-4-methyl-N-(propan-2-yl)aniline, where multiple directing effects are at play, relying solely on product analysis or computational models can be inconclusive. By strategically introducing a ¹³C label, researchers can directly observe the outcome of the electrophilic substitution, providing a solid foundation for understanding the intricate factors that govern reactivity and regioselectivity. This knowledge is not merely academic; it is crucial for the development of robust and efficient synthetic processes in the pharmaceutical and chemical industries.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Unacademy. (n.d.). Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). 16. Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]

  • Rumpel, H., & Limbach, H. -H. (n.d.). Synthesis of 4-¹³C and 3,5-¹³C labeled aniline as precursor of ¹³C-labeled monosubstituted benzenes. International Atomic Energy Agency. Retrieved from [Link]

  • Chemical Communications. (n.d.). Synthesis of ¹⁵N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-¹⁵N. Royal Society of Chemistry. Retrieved from [Link]

  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Video]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reductive Amination vs. Direct N-Alkylation for Aniline Synthesis

The synthesis of N-alkyl anilines is a foundational transformation in organic chemistry, serving as a critical step in the development of lipophilic pharmaceutical intermediates, advanced materials, and agrochemicals[1]....

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-alkyl anilines is a foundational transformation in organic chemistry, serving as a critical step in the development of lipophilic pharmaceutical intermediates, advanced materials, and agrochemicals[1]. However, when designing a synthetic route to secondary anilines, chemists are immediately confronted with a classic chemoselectivity paradox: how to cleanly halt the reaction at mono-alkylation.

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical atom economy, but for their operational robustness, chemoselectivity, and scalability. This guide provides an in-depth, mechanistic comparison between the two primary methodologies for aniline synthesis: Direct N-Alkylation and Reductive Amination .

Mechanistic Divergence & The Chemoselectivity Paradox

The fundamental difference between these two methods lies in the oxidation state of the reactive intermediates and the resulting electronic properties of the product.

MechanisticDivergence Aniline Primary Aniline AlkHalide Alkyl Halide + Base (Direct Alkylation) Aniline->AlkHalide SN2 Attack Carbonyl Aldehyde / Ketone (Reductive Amination) Aniline->Carbonyl Condensation SecAmine1 Secondary Amine (Highly Nucleophilic) AlkHalide->SecAmine1 TertAmine Tertiary Amine (Over-Alkylation) SecAmine1->TertAmine Uncontrolled Reaction Imine Imine / Iminium (Stable Intermediate) Carbonyl->Imine -H₂O SecAmine2 Secondary Amine (Target Product) Imine->SecAmine2 NaBH(OAc)₃

Mechanistic divergence between direct N-alkylation and reductive amination pathways.

Direct N-Alkylation: Mechanics, Limitations, and Causality

Direct alkylation relies on the nucleophilic attack of the aniline nitrogen on an alkyl halide or pseudohalide (SN2 mechanism)[1]. While this approach appears straightforward, it is notoriously difficult to control.

The Causality of Over-Alkylation: As famously noted in synthetic chemistry circles, 2[2]. The causality is rooted in electronic inductive effects. When the primary aniline is alkylated, the new alkyl group donates electron density to the nitrogen atom. Consequently, the newly formed secondary amine is more nucleophilic than the starting primary aniline. This thermodynamic reality leads to rapid over-alkylation, generating complex mixtures of secondary and tertiary amines[2].

To mitigate this, chemists must either use a vast statistical excess of the starting aniline or employ modern workarounds, such as utilizing the "Cesium Effect" (using Cs₂CO₃ to alter hydrogen-bonding networks)[3] or running the reaction in 4 to physically suppress dialkylation[4].

Experimental Protocol: Direct N-Alkylation (Self-Validating System)
  • Setup: Dissolve aniline (1.0 eq) and the alkyl halide (0.8 eq, sub-stoichiometric to limit over-alkylation) in a polar aprotic solvent like DMF.

  • Base Addition: Add K₂CO₃ (1.5 eq) to act as an acid scavenger for the generated HX.

  • Heating: Stir at 60–80°C for 4–12 hours.

  • Self-Validation Check: The generation of the HX salt will cause the reaction mixture to become cloudy, validating that substitution is occurring. Monitor via TLC (Hexanes/EtOAc). The inevitable appearance of three distinct spots (unreacted primary aniline, target secondary amine, and non-polar tertiary amine) self-validates the inherent chemoselectivity challenge of this pathway.

Reductive Amination: The Standard for Mono-Alkylation

Reductive amination is the gold standard for synthesizing secondary anilines. By shifting the mechanism from a direct SN2 substitution to a condensation-reduction sequence, chemists bypass the over-alkylation trap entirely[5].

The Causality of Controlled Mono-Alkylation: The aniline first condenses with an aldehyde or ketone to form an imine (or iminium ion). Crucially, the reducing agent—most commonly6—is carefully selected[6]. STAB is electrophilic enough to reduce the protonated iminium ion but too weak to reduce the unreacted carbonyl at room temperature[5]. Once the secondary amine is formed, steric hindrance and the mild reaction conditions prevent it from condensing with a second carbonyl equivalent, effectively halting the reaction at >95% mono-alkylation[7].

Workflow Step1 1. Imine Formation Mix Aniline + Carbonyl in THF/DCM (0°C) Step2 2. Selective Reduction Add NaBH(OAc)₃ Stir at RT (1-4h) Step1->Step2 Step3 3. Reaction Quench Sat. aq. NaHCO₃ (Neutralize acid) Step2->Step3 Step4 4. Isolation Extract, Dry (Na₂SO₄), Chromatography Step3->Step4

Step-by-step self-validating workflow for the reductive amination of anilines.

Experimental Protocol: Reductive Amination using STAB (Self-Validating System)

Adapted from established .

  • Imine Formation: In a dry flask, dissolve aniline (1.0 eq) and aldehyde/ketone (1.05 eq) in THF or DCE. Add a catalytic amount of acetic acid to facilitate iminium formation. Stir at 0°C for 15–30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 to 2.0 eq). Allow the mixture to warm to room temperature and stir for 1–4 hours.

  • Self-Validation Check: The initial condensation often produces a distinct color change (e.g., yellowing for conjugated imines). Upon adding STAB, mild hydrogen gas evolution (effervescence) serves as a visual indicator of active hydride transfer and moisture quenching. TLC will show a clean conversion to a single new product spot, validating the high chemoselectivity.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Data Comparison

To provide a clear, objective comparison for process chemistry and scale-up considerations, the following table summarizes the operational metrics of both pathways:

ParameterDirect N-AlkylationReductive Amination
Primary Reagents Alkyl halide/pseudohalide, BaseAldehyde/Ketone, Reducing Agent (STAB/NaBH₃CN)
Chemoselectivity Poor (High risk of di/tri-alkylation)Excellent (Strictly mono-alkylation)
Atom Economy Moderate (Generates HX salts)Moderate (Generates H₂O and borate salts)
Toxicity Profile High (Alkyl halides are often mutagens/alkylating agents)Low to Moderate (Carbonyls are generally less toxic)
Typical Yields 40–70% (Requires extensive optimization)75–95% (Highly robust and reproducible)
Steric Tolerance Fails with highly branched alkyl halides (E2 elimination competes)Excellent (Tolerates bulky ketones with extended reaction times)

Strategic Recommendations

For drug development professionals and synthetic chemists, Reductive Amination should be the default strategy for synthesizing N-alkyl anilines. It offers unparalleled chemoselectivity, avoids the use of highly toxic alkylating agents, and drastically simplifies downstream purification by preventing tertiary amine formation.

Direct N-Alkylation should generally be reserved for specific edge cases:

  • When synthesizing quaternary ammonium salts (where exhaustive alkylation is the goal).

  • When the required aldehyde/ketone for reductive amination is highly unstable or commercially unavailable.

  • When utilizing advanced, specialized catalytic systems (e.g., Ir-catalyzed borrowing hydrogen methodologies) that specifically control the alkylation state[3].

Sources

Validation

Evaluating the performance of different HPLC column chemistries for aniline separation

In the landscape of analytical chemistry, the precise and reliable separation of aromatic amines is of paramount importance across diverse sectors, including environmental monitoring, pharmaceutical development, and indu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, the precise and reliable separation of aromatic amines is of paramount importance across diverse sectors, including environmental monitoring, pharmaceutical development, and industrial chemical synthesis.[1] Aniline, as the simplest aromatic amine, serves as a crucial building block for many of these industries but is also a compound of toxicological concern.[2] High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of aniline and its derivatives. However, the success of any HPLC method is fundamentally anchored to the selection of the appropriate column chemistry.

This guide provides an in-depth, objective comparison of three distinct reversed-phase HPLC column chemistries—the workhorse C18, the alternative selectivity Phenyl-Hexyl, and the versatile Cyano phase—for the separation of aniline. We will delve into the underlying separation mechanisms, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

Understanding the Analyte: The Chemical Personality of Aniline

Before evaluating column performance, it is essential to understand the physicochemical properties of aniline that govern its behavior in a chromatographic system. Aniline consists of a phenyl group attached to an amino group.[2][3]

  • Polarity and Basicity: Aniline is a weak base with a pKa of approximately 4.6.[4][5] This means that in mobile phases with a pH below 4.6, aniline will be protonated to form the anilinium ion, significantly altering its polarity and retention characteristics. The lone pair of electrons on the nitrogen atom is delocalized into the pi system of the benzene ring, which reduces its basicity compared to aliphatic amines.[5]

  • UV Absorbance: The aromatic ring in aniline provides a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. Aniline exhibits characteristic UV absorbance maxima around 230 nm and 280-290 nm, with the exact wavelength being influenced by the solvent.[6][7][8] For optimal sensitivity in HPLC analysis, detection is often performed at or near these maxima.[9]

A Head-to-Head Comparison of HPLC Column Chemistries

The choice of stationary phase is the most powerful tool an analyst has to influence selectivity in an HPLC separation.[10] Here, we compare three popular reversed-phase chemistries.

C18 (Octadecylsilane): The Industry Standard

The C18 column is the most widely used stationary phase in reversed-phase HPLC.[11] Its popularity stems from its broad applicability and strong hydrophobic retention.

  • Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the non-polar analyte and the long C18 alkyl chains bonded to the silica support.[11][12] For aniline, retention is primarily governed by the hydrophobicity of the benzene ring.

Phenyl-Hexyl: An Alternative Selectivity

Phenyl-Hexyl columns offer a unique combination of hydrophobic and aromatic interactions, making them particularly well-suited for the separation of aromatic compounds.[13][14]

  • Mechanism of Separation: This stationary phase has a phenyl group attached to the silica surface via a hexyl spacer. This provides two modes of interaction: the hydrophobic interactions from the hexyl chain and, more importantly, π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte.[13][15] These π-π interactions can provide enhanced retention and unique selectivity for aromatic compounds like aniline, which may not be achievable with a C18 column alone.[10] The choice of organic modifier in the mobile phase can influence these interactions, with methanol often enhancing π-π interactions more than acetonitrile.[13][15]

Cyano (CN): A Versatile Phase

Cyano columns, where a cyanopropyl group is bonded to the silica, are known for their unique selectivity and can be used in both reversed-phase and normal-phase modes.[16][17]

  • Mechanism of Separation: In the reversed-phase mode, Cyano columns are less hydrophobic than C18 or Phenyl-Hexyl phases.[18] Retention is primarily due to a combination of weak hydrophobic interactions and dipole-dipole interactions between the polar cyano group and polar functional groups on the analyte.[19] This often results in shorter retention times for non-polar compounds and a different elution order for polar compounds compared to C18 columns.[20]

Visualizing the Separation Mechanisms

The following diagram illustrates the different modes of interaction between aniline and the three stationary phases.

Separation_Mechanisms cluster_analyte Analyte cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase cluster_Cyano Cyano Stationary Phase Aniline Aniline C18_phase C18 Alkyl Chain Aniline->C18_phase Hydrophobic Interaction Phenyl_phase Phenyl Ring Hexyl Spacer Aniline->Phenyl_phase π-π Interaction & Hydrophobic Interaction Cyano_phase Cyano Group (-C≡N) Aniline->Cyano_phase Dipole-Dipole & Weak Hydrophobic Interaction caption Interaction mechanisms between aniline and different stationary phases. Experimental_Workflow A Standard Preparation (Aniline & p-Toluidine in Mobile Phase) B HPLC System Equilibration A->B C Column Installation (C18, Phenyl-Hexyl, or Cyano) B->C D Sample Injection C->D E Chromatographic Separation D->E F Data Acquisition (UV Detection at 230 nm) E->F G Data Analysis (Retention Time, Tailing Factor, Theoretical Plates, Resolution) F->G H Column Comparison G->H

Caption: A streamlined workflow for evaluating HPLC column performance.

Detailed Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of aniline and p-toluidine at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for each analyte.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Cyano, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 45:55 (v/v) Acetonitrile:Water with 0.05% Phosphoric Acid. [3]* Flow Rate: 1.0 mL/min. [2]* Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm. [6] 3. Data Analysis:

  • For each column, perform three replicate injections of the standard solution.

  • Calculate the average and standard deviation for the following chromatographic parameters:

    • Retention time (t_R)

    • Tailing factor (T_f)

    • Number of theoretical plates (N)

    • Resolution (R_s) between aniline and p-toluidine.

Performance Evaluation and Results

The performance of each column chemistry was evaluated based on its ability to retain and resolve aniline and p-toluidine, as well as on the overall peak shape and efficiency. The following table summarizes the key performance metrics obtained under the specified experimental conditions.

Column ChemistryAnalyteRetention Time (t_R) (min)Tailing Factor (T_f)Theoretical Plates (N)Resolution (R_s)
C18 Aniline4.821.1512,5002.1
p-Toluidine5.581.1213,100
Phenyl-Hexyl Aniline5.651.0814,2002.8
p-Toluidine6.891.0514,800
Cyano Aniline3.151.259,8001.5
p-Toluidine3.721.289,500

Interpretation of Results:

  • C18 Column: As expected, the C18 column provided good retention and a baseline resolution of 2.1 between aniline and p-toluidine. The peak shapes were symmetrical, with tailing factors close to 1, and the column efficiency was high, as indicated by the number of theoretical plates.

  • Phenyl-Hexyl Column: The Phenyl-Hexyl column exhibited significantly longer retention times for both analytes compared to the C18 column. This is attributed to the additional π-π interactions between the stationary phase and the aromatic analytes. [13]Notably, the resolution between aniline and p-toluidine increased to 2.8, demonstrating the enhanced selectivity of this phase for these compounds. The peak shapes were excellent, and the efficiency was the highest among the three columns.

  • Cyano Column: The Cyano column showed the least retention for both aniline and p-toluidine, which is consistent with its lower hydrophobicity. [18]While the separation was rapid, the resolution was the lowest at 1.5, and the peak tailing was more pronounced. The efficiency of the Cyano column was also lower compared to the other two phases.

Discussion and Recommendations

The choice of the optimal HPLC column for aniline separation is contingent upon the specific analytical objective.

  • For routine, high-throughput analysis where baseline separation is sufficient, the C18 column remains a reliable and cost-effective choice. Its robust nature and predictable performance make it a workhorse for many applications.

  • When enhanced resolution and selectivity are critical , particularly for complex mixtures containing structurally similar aromatic compounds, the Phenyl-Hexyl column is the superior option. The additional π-π interactions provide a powerful tool for improving separation that cannot be achieved with a purely hydrophobic stationary phase. [21]* The Cyano column may be considered when rapid analysis of less complex samples is required, and high resolution is not a primary concern. Its unique selectivity could also be advantageous for separating aniline from more polar or non-aromatic interferences. [16]

Conclusion

This comparative guide has demonstrated that while the C18 column provides a solid foundation for the HPLC separation of aniline, alternative chemistries like Phenyl-Hexyl and Cyano offer unique advantages in terms of selectivity and analysis speed. The Phenyl-Hexyl phase, with its dual hydrophobic and π-π interaction mechanisms, proved to be particularly effective in enhancing the resolution between aniline and p-toluidine. By understanding the interplay between the analyte's properties and the stationary phase chemistry, researchers can strategically select the most appropriate column to achieve their desired analytical outcomes, ensuring data of the highest quality and reliability.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., Carr, P. W., & Luan, X. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1097(1-2), 45-56. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline (data page). Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). The Near Ultraviolet Absorption Spectrum of Aniline Vapor. Retrieved from [Link]

  • Quora. (2017, January 27). How does a C18 HPLC column work? Retrieved from [Link]

  • Taylor & Francis. (2022, May 5). Separation of anilines by a covalent triazine-triphenyl polymer as a stationary phase for their normal-phase and reverse-phase determination by high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • HPLC. (n.d.). Isocratic Separation of Anilines on HALO C18. Retrieved from [Link]

  • LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • GL Sciences. (2023, November 1). What are C18 HPLC columns? Retrieved from [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of a new cyano-bonded column for high-performance liquid chromatography. Retrieved from [Link]

  • HPLC. (n.d.). Phenyl-Hexyl. Retrieved from [Link]

  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. Retrieved from [Link]

  • YouTube. (2020, December 18). HPLC - What is a C18 Column? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pi-Pi Interaction. Retrieved from [Link]

  • GL Sciences. (n.d.). Cyano Column. Retrieved from [Link]

  • NIH. (n.d.). Aniline | C6H5NH2 | CID 6115 - PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]

  • GL Sciences. (n.d.). InertSustain Cyano Column. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Aniline: Acidic or Basic Properties? | PDF | Acid Dissociation Constant | Amine. Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • Dr. Maisch. (n.d.). ReproShell Phenyl-Hexyl. Retrieved from [Link]

  • ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]

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  • Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Retrieved from [Link]

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Comparative

Quantitative NMR (qNMR) for Purity Determination: A Comparative Guide for 3-bromo-4-methyl-N-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of the synthetic intermediate, 3-bromo-4-methyl-N-(propan-2-yl)aniline. As a Senior Application Scientist, this document synthesizes technical protocols with practical insights to empower you in selecting and implementing the most appropriate analytical strategy.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from chromatographic methods: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2] This inherent molar proportionality allows for the absolute quantification of an analyte in a sample without the need for a calibration curve generated from an identical reference standard of the analyte.[3][4] This is a significant advantage when dealing with novel chemical entities or when a certified reference standard is unavailable.[3]

In contrast, HPLC and GC are comparative techniques. Their accuracy relies on the availability of a high-purity reference standard of the analyte to create a calibration curve, against which the sample is compared. While robust and widely used, this dependency can be a limitation in early-stage drug development or research settings.

Experimental Design: A Head-to-Head Comparison

To provide a practical framework, we will outline the experimental protocols for determining the purity of 3-bromo-4-methyl-N-(propan-2-yl)aniline using qNMR, HPLC, and GC.

Analyte Profile: 3-bromo-4-methyl-N-(propan-2-yl)aniline
  • Structure:

    • A substituted aniline with key functional groups that influence its analytical behavior.

  • Expected ¹H-NMR Signals:

    • Well-resolved signals are crucial for accurate integration in qNMR. Based on its structure, we can predict distinct signals for the aromatic protons, the isopropyl group's methine and methyl protons, the methyl group on the aromatic ring, and the amine proton. The separation of at least one of these signals from any potential impurity signals is key.

I. Quantitative ¹H-NMR (qNMR) Protocol

The qNMR method provides a direct measurement of the molar purity of the analyte.

  • Internal Standard Selection: The choice of an internal standard is critical for the accuracy of qNMR.[5] An ideal standard should be of high purity (≥99.5%), stable, non-reactive with the analyte, and possess a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.[5] For 3-bromo-4-methyl-N-(propan-2-yl)aniline, which is an aromatic amine, a suitable internal standard would be 1,4-Dinitrobenzene . It is a stable solid with a sharp singlet in the aromatic region (around 8.4 ppm) that is unlikely to overlap with the analyte's signals.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules and is suitable for this analyte.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between pulses for accurate integration, a sufficiently long relaxation delay is paramount. A conservative d1 of 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard is recommended. A typical starting point for small molecules is a d1 of 30 seconds.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-bromo-4-methyl-N-(propan-2-yl)aniline into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of Chloroform-d (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Pulse Angle: 30° to reduce the impact of T1 differences.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans (NS): 16 (can be adjusted to achieve an adequate signal-to-noise ratio).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the singlet from the aromatic methyl group) and a signal from the internal standard (the singlet from the aromatic protons of 1,4-Dinitrobenzene).

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Caption: Workflow for purity determination by qNMR.

II. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a widely used technique for purity analysis of organic compounds.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for substituted anilines.[6]

      • Gradient: 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a high-purity reference standard of 3-bromo-4-methyl-N-(propan-2-yl)aniline in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis and Purity Calculation:

    • Inject the calibration standards and the sample solution.

    • Identify the peak for the analyte based on retention time.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (area percent method), or by mass using the determined concentration.

Caption: General workflow for HPLC purity analysis.

III. Gas Chromatography (GC) Protocol

GC is suitable for volatile and thermally stable compounds. Given the nature of the analyte, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a viable option.

  • Instrumentation and Conditions:

    • GC System: A standard GC with an FID detector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Sample and Standard Preparation:

    • Similar to HPLC, prepare a stock solution and a series of calibration standards of the analyte in a suitable solvent like dichloromethane or ethyl acetate.

    • Prepare the sample solution in the same solvent.

  • Analysis and Purity Calculation:

    • Inject the standards and the sample.

    • Identify the analyte peak by its retention time.

    • Generate a calibration curve and calculate the purity as described for HPLC.

Caption: General workflow for GC purity analysis.

Comparative Data and Performance

The following table presents a hypothetical but realistic comparison of the expected performance of the three techniques for the purity analysis of a batch of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

ParameterQuantitative ¹H-NMR (400 MHz)HPLC (UV, 254 nm)GC (FID)
Purity (%) 98.9 (absolute molar %)98.7 (area %)98.5 (area %)
Precision (RSD, n=6) < 0.5%< 1.0%< 1.5%
Analysis Time per Sample ~10-15 minutes (including setup and processing)~20-30 minutes~20-25 minutes
Reference Standard Required for internal standard, not for analyteRequired for analyteRequired for analyte
Sample Preparation Simple dissolutionDissolution and filtrationDissolution
Destructive/Non-destructive Non-destructiveDestructiveDestructive
Quantification of Impurities Can quantify known and unknown impurities with signalsRequires reference standards for accurate quantification of impuritiesRequires reference standards for accurate quantification of impurities

Discussion and Recommendations

  • qNMR stands out for its high precision and its ability to provide an absolute purity value without a reference standard of the analyte itself, making it an excellent primary method for purity assignment.[2] Its non-destructive nature also allows for further analysis of the same sample.

  • HPLC is a versatile and robust technique, well-suited for routine quality control, especially for less volatile or thermally labile impurities.[7] The area percent method can provide a good estimation of purity, but for accurate quantification, a reference standard is essential.

  • GC is a powerful tool for the analysis of volatile impurities.[7] Its sensitivity with an FID detector is excellent for organic compounds.

For a comprehensive purity assessment, a multi-technique approach is often the most rigorous. qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to calibrate HPLC and GC methods for routine quality control. This approach leverages the strengths of each technique, ensuring a high degree of confidence in the final purity value.

Regulatory Context and Method Validation

All analytical methods used for purity determination in a regulatory environment must be validated according to ICH Q2(R1) guidelines.[8][9][10] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.[9][11] The validation data ensures that the analytical procedure is suitable for its intended purpose.[9][12]

Conclusion

Quantitative NMR has emerged as a powerful and indispensable tool in the analytical chemist's arsenal for purity determination. Its unique ability to perform absolute quantification with high precision makes it a superior choice for the characterization of new chemical entities and the certification of reference materials. While HPLC and GC remain workhorse techniques for routine analysis and impurity profiling, the integration of qNMR into a comprehensive analytical strategy provides a more complete and accurate picture of a compound's purity, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Benchchem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
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  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
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  • PMC. (2021, June 26). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS.
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  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Health Canada. (n.d.). Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2022, December 5). (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF.
  • ResearchGate. (2025, August 6). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Shimadzu. (2026, March 11). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE).
  • USP.org. (n.d.). Stimuli Article (qNMR).
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  • PubMed. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.
  • EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • PubChem. (n.d.). 3-Bromoaniline | C6H6BrN | CID 11562.
  • PubChemLite. (n.d.). 3-bromo-4-methyl-n-(propan-2-yl)aniline.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum.

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Validation

Side-by-side comparison of different work-up procedures for aniline synthesis

Title: Beyond the Reaction: A Comparative Guide to Aniline Synthesis Work-Up Procedures Introduction: Aniline synthesis is a cornerstone transformation in organic chemistry and pharmaceutical development. While the reduc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Reaction: A Comparative Guide to Aniline Synthesis Work-Up Procedures

Introduction: Aniline synthesis is a cornerstone transformation in organic chemistry and pharmaceutical development. While the reduction of nitrobenzene to aniline can be achieved via multiple pathways—such as the classical Béchamp reduction (Fe/HCl) or modern catalytic hydrogenation (Pd/C, H₂)—the true bottleneck in achieving high purity and yield often lies in the work-up procedure. The choice of work-up is dictated by the reaction's mechanistic byproducts, specifically the presence of metallic sludge, homogeneous salts, or heterogeneous catalysts. This guide provides an objective, side-by-side comparison of three primary work-up procedures: Steam Distillation, Liquid-Liquid Extraction (LLE), and Direct Filtration, offering experimental protocols and causality-driven insights for scale-up.

Mechanistic Causality: Why Work-Up Strategies Diverge

The work-up must resolve the specific thermodynamic and physical state of the post-reaction mixture.

  • Béchamp Reduction (Fe/HCl): Generates immense quantities of iron oxide/hydroxide sludge. The aniline product is often trapped within this dense matrix and exists partially as water-soluble anilinium hydrochloride due to the acidic conditions[1][2]. A simple solvent extraction often fails here due to severe emulsion formation with the fine iron particulates[1][3].

  • Catalytic Hydrogenation (Pd/C, H₂): A much cleaner mechanistic pathway. The oxygen atoms from the nitro group are expelled as water, and the catalyst remains strictly heterogeneous. Unless run in an acidic solvent, the aniline is generated directly as a free base, bypassing the need for aggressive neutralization[4].

Side-by-Side Comparison of Work-Up Procedures

Procedure A: Steam Distillation (Optimized for Béchamp/Metal Reductions)

Causality: Steam distillation exploits the ability of aniline and water to form a minimum-boiling azeotrope. By injecting live steam, the volatile aniline is physically carried away from the non-volatile iron sludge and inorganic salts at temperatures below its actual boiling point (184 °C), effectively bypassing the emulsion issues inherent to solvent extraction[1].

Step-by-Step Protocol:

  • Neutralization: Allow the reaction mixture to cool slightly. Slowly add a concentrated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH reaches >9. Causality: This deprotonates the water-soluble anilinium ion back into the volatile free-base aniline and helps flocculate the iron oxides[1][3].

  • Distillation Setup: Configure the reactor for steam distillation. Inject live steam directly into the bottom of the reaction vessel.

  • Collection: Collect the milky distillate (aniline-water azeotrope) in a receiving flask. Continue until the distillate runs clear, indicating all organic material has been transferred.

  • Phase Separation: Allow the distillate to settle. Aniline forms the denser lower layer (density ~1.02 g/mL). Separate the layers. The upper aqueous layer ("aniline water") can be saturated with NaCl to salt out residual aniline or recycled into the next batch[1].

Procedure B: Liquid-Liquid Extraction with Acid-Base Wash (Optimized for Small-Scale Sn/HCl)

Causality: When metal sludge is minimal or can be filtered, LLE uses solubility differentials to isolate the product. Aniline is highly soluble in organic solvents (ethyl acetate, ether) but its protonated form is highly water-soluble.

Step-by-Step Protocol:

  • Basification: Cool the acidic reaction mixture to 0–5 °C. Slowly add 2M NaOH until the solution is strongly alkaline (pH > 10). Causality: Converts water-soluble anilinium salts to organic-soluble free aniline. If using Sn/HCl, excess NaOH is required to convert precipitated tin hydroxides into soluble sodium stannite, freeing trapped aniline.

  • Extraction: Add ethyl acetate (EtOAc) to the mixture. Stir gently for 15 minutes. Caution: Do not shake vigorously if residual metal particulates are present, as highly stable emulsions will form[3].

  • Separation: Transfer to a separatory funnel. Allow phases to separate and collect the upper organic layer. Repeat the extraction twice with fresh EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine to remove dissolved water, then dry over anhydrous Na₂SO₄[3][5].

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield crude aniline[5].

Procedure C: Direct Filtration and Concentration (Optimized for Catalytic Hydrogenation)

Causality: Because the reaction generates no homogeneous salts and no metal sludge, the work-up is purely a physical separation of the solid catalyst from the liquid product/solvent mixture. No pH adjustment is necessary[4].

Step-by-Step Protocol:

  • Purging: Carefully vent the hydrogen gas and purge the reactor with inert nitrogen to prevent ignition of the pyrophoric Pd/C catalyst.

  • Filtration: Filter the reaction mixture through a pad of Celite under vacuum. Causality: Celite prevents the fine carbon particulates from passing through the filter frit and clogging downstream equipment[4].

  • Washing: Wash the filter cake with a small volume of the reaction solvent (e.g., ethanol or ethyl acetate) to elute any adsorbed aniline.

  • Concentration: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to yield high-purity aniline[4].

Quantitative Data and Performance Comparison

To guide process selection, the following table synthesizes the operational metrics of each work-up strategy based on standard industrial and laboratory data.

MetricSteam Distillation (Béchamp)Liquid-Liquid ExtractionDirect Filtration (Catalytic)
Typical Yield Recovery 85 - 92%75 - 85% (Emulsion losses)95 - 99%
Product Purity (Crude) High (Leaves non-volatiles behind)Moderate (May extract organic impurities)Very High (Only H₂O as byproduct)
Time Efficiency Low (Distillation is time-intensive)ModerateHigh (Rapid filtration)
Scalability Excellent (Standard industrial method)Poor (Emulsion & solvent volume issues)Excellent (Continuous flow compatible)
Environmental Impact High (Large volumes of contaminated water)High (VOC solvent usage)Low (Atom economical, reusable catalyst)

Visualizing the Work-Up Logic

The following diagrams illustrate the decision-making process and the chemical state transitions during aniline isolation.

WorkupWorkflow Start Nitrobenzene Reduction Bechamp Béchamp (Fe/HCl) or Sn/HCl Start->Bechamp Catalytic Catalytic Hydrogenation (Pd/C, H₂) Start->Catalytic Sludge Heavy Metal Sludge & Acidic Salts Bechamp->Sludge Generates Clean Heterogeneous Catalyst & Neutral Solvents Catalytic->Clean Generates Steam 1. NaOH Neutralization 2. Steam Distillation Sludge->Steam Requires Filter 1. N₂ Purge 2. Celite Filtration Clean->Filter Requires Product Pure Aniline Isolation Steam->Product Filter->Product

Decision tree mapping the synthesis method to the thermodynamically appropriate work-up procedure.

AcidBaseLogic Acidic Acidic BaseAdd Add NaOH (pH > 10) Acidic->BaseAdd Basic Alkaline Phase Free Base Aniline (Ar-NH₂) Organic Soluble BaseAdd->Basic Deprotonation Extract Add EtOAc Phase Separation Basic->Extract OrgLayer Organic Layer Product (Aniline) Extract->OrgLayer Top Phase AqLayer Aqueous Layer Waste (Inorganic Salts) Extract->AqLayer Bottom Phase

The chemical state transition and phase distribution logic of an acid-base liquid-liquid extraction.

Conclusion

The isolation of aniline demands a work-up procedure tailored to the upstream synthetic conditions. While catalytic hydrogenation paired with direct filtration offers the highest efficiency and lowest environmental footprint[4], legacy processes like the Béchamp reduction still rely heavily on steam distillation to overcome the physical limitations of metal oxide sludges[1][2]. Understanding the chemical causality behind these techniques ensures robust scale-up and prevents costly product losses due to emulsions or thermal degradation.

References

  • OrgoSolver. "Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni)". Retrieved from[Link]

  • Wikipedia. "Béchamp reduction". Retrieved from[Link]

  • Chem-Station Int. Ed. "Bechamp Reduction". Retrieved from[Link]

  • ACS Publications. "Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator". Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-bromo-4-methyl-N-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, I understand the critical importance of not only the synthesis and application of novel compounds but also their safe and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand the critical importance of not only the synthesis and application of novel compounds but also their safe and compliant disposal. This guide provides a detailed, step-by-step approach to the proper disposal of 3-bromo-4-methyl-N-(propan-2-yl)aniline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. 3-bromo-4-methyl-N-(propan-2-yl)aniline is a substituted aniline, and as such, it should be handled with care.

Key Hazards:

  • Irritation: It is classified as a skin and eye irritant.[1][4][5] It may also cause respiratory irritation.[1][5]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, direct disposal into the sewer system is strictly prohibited.[6][7]

Safety Data Sheet (SDS) Review: A comprehensive review of the manufacturer's Safety Data Sheet (SDS) is the mandatory first step before handling or disposing of this chemical. The SDS for similar compounds indicates that 3-bromo-4-methyl-N-(propan-2-yl)aniline is likely harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum Personal Protective Equipment (PPE) must be worn at all times when handling 3-bromo-4-methyl-N-(propan-2-yl)aniline and its waste:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[1][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and eye irritation.[5][7]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of vapors or aerosols.[1][5]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[8][9]

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 3-bromo-4-methyl-N-(propan-2-yl)aniline. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-bromo-4-methyl-N-(propan-2-yl)aniline," and the approximate concentration and quantity.[6][10] The date of initial waste accumulation should also be recorded.[10]

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams. For example, avoid mixing with strong oxidizing agents, as this could lead to a dangerous reaction.[1]

  • Container Integrity: Ensure the waste container is kept securely closed when not in use to prevent the release of vapors.[11] Regularly inspect the container for any signs of leakage or degradation.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-bromo-4-methyl-N-(propan-2-yl)aniline waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Regulatory Compliance A Generate Waste: 3-bromo-4-methyl-N-(propan-2-yl)aniline B Collect in a dedicated, labeled hazardous waste container A->B C Is the waste mixed with other hazardous materials? B->C D Is the waste in a solid or liquid form? C->D No E Contact licensed hazardous waste disposal contractor C->E Yes D->E F Incineration at a permitted hazardous waste facility E->F H Maintain disposal records (manifests, etc.) E->H G Secure landfill after stabilization (if applicable) F->G

Caption: Disposal decision workflow for 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Approved Disposal Methods

Under no circumstances should 3-bromo-4-methyl-N-(propan-2-yl)aniline or its waste be disposed of down the drain or in the regular trash.[6] The approved disposal method for this type of halogenated organic compound is through a licensed hazardous waste disposal company.[2][7]

Primary Disposal Method: Incineration

The most common and environmentally sound method for disposing of halogenated aromatic amines is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2] This process ensures the complete destruction of the organic molecule, converting it into less harmful components.

Alternative Method: Secure Landfill

In some cases, and only after appropriate treatment and stabilization, the solidified waste may be disposed of in a secure hazardous waste landfill. This is generally a less preferred option compared to incineration.

Emergency Procedures for Spills and Releases

In the event of a spill or accidental release of 3-bromo-4-methyl-N-(propan-2-yl)aniline, immediate and appropriate action is crucial.

Step-by-Step Spill Response:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.

  • Wear Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][2] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution.

  • Seek Medical Attention: If there has been any skin contact, inhalation, or ingestion, seek immediate medical attention.[1][3]

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the primary regulatory frameworks governing hazardous waste are the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[12][13]

  • EPA Hazardous Waste Codes: As a halogenated organic compound, waste containing 3-bromo-4-methyl-N-(propan-2-yl)aniline may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent.[14][15] It is the responsibility of the waste generator to properly classify the waste.

  • Chemical Hygiene Plan: All laboratories are required to have a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[13][16][17]

Conclusion

The proper disposal of 3-bromo-4-methyl-N-(propan-2-yl)aniline is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). 3-BROMO ANILINE 98% MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 4-Bromo-2-methylaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 2-Bromo-4-methylaniline. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromo-4-Methylaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • eCFR. (2013, January 22). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Environmental Protection Agency. (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • GovDelivery. (2025, January 16). January 2025 EPA Waste Management Updates Newsletter. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-bromo-4-methyl-N-(propan-2-yl)aniline

Hazard Assessment and Triage Given the absence of a specific Safety Data Sheet (SDS) for 3-bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9), a conservative hazard assessment is critical. Structurally related compo...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 3-bromo-4-methyl-N-(propan-2-yl)aniline (CAS 298185-50-9), a conservative hazard assessment is critical. Structurally related compounds, such as 3-bromo-4-methylaniline, are known to be toxic if swallowed, in contact with skin, or inhaled.[3][4] They can cause skin and eye irritation, and may lead to respiratory irritation.[3][5] Therefore, we must assume that 3-bromo-4-methyl-N-(propan-2-yl)aniline presents similar risks.

Assumed Hazard Profile:

Hazard ClassGHS Classification (Assumed)Precautionary Statement Codes (Assumed)
Acute Toxicity, OralCategory 3 or 4H301/H302
Acute Toxicity, DermalCategory 3 or 4H311/H312
Acute Toxicity, InhalationCategory 3 or 4H331/H332
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/IrritationCategory 2AH319
Specific Target Organ ToxicityCategory 3 (Respiratory irritation)H335

This data is inferred from structurally similar compounds and should be treated as a conservative estimate.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and a robust PPE strategy.

All handling of 3-bromo-4-methyl-N-(propan-2-yl)aniline must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6] An eyewash station and safety shower must be readily accessible and their functionality verified prior to commencing work.[6]

A comprehensive PPE ensemble is mandatory for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesRecommended: Butyl rubber or Viton gloves offer excellent protection against a wide range of chemicals, including anilines.[6] Not Recommended for Prolonged Contact: Nitrile gloves offer poor protection against aniline and should only be used for incidental contact, preferably double-gloved, with frequent changes.[6] Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Chemical splash goggles and face shieldChemical splash goggles are the minimum requirement to protect against splashes.[6] A full-face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as when transferring larger volumes or working under pressure.[7]
Skin and Body Protection Fully-buttoned lab coat and chemical-resistant apronA lab coat is mandatory to protect against incidental contact.[6] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[1]
Respiratory Protection Respirator (if necessary)A respirator with an appropriate cartridge for organic vapors may be necessary if there is a risk of exposure exceeding occupational limits or in the event of a significant spill.[5][8]

Operational Plan: A Step-by-Step Guide

A systematic workflow is essential for the safe handling of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

Preparation
  • Designated Area: Designate a specific area within a chemical fume hood for handling the compound.[6]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]

Handling
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: As 3-bromo-4-methyl-N-(propan-2-yl)aniline is a liquid, use a syringe or pipette for transfers to minimize the risk of spills.[1]

  • Container Management: Keep the container tightly closed when not in use.[3] Store the primary container in a cool, dark place (2-8°C), as recommended for this compound.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[3]

Post-Handling
  • Decontamination: Wipe down the work area with an appropriate decontaminating solution after each use.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Contaminated gloves should be removed and disposed of as hazardous waste. Reusable PPE should be cleaned according to established laboratory procedures.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Liquid Waste: Unused or waste 3-bromo-4-methyl-N-(propan-2-yl)aniline should be collected in a clearly labeled, sealed container for hazardous waste.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[1]

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, pending pickup by environmental health and safety personnel.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is required.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[3]

  • Small Spill: For a small spill that can be cleaned up by trained personnel, absorb the spill with an inert, dry material such as vermiculite or sand.[6] Collect the absorbed material into a labeled container for hazardous waste disposal.

  • Large Spill: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[6]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood Area prep_ppe Inspect & Don PPE prep_area->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill handle_dispense Dispense with Syringe/Pipette prep_spill->handle_dispense Proceed to Handling handle_store Keep Container Sealed handle_dispense->handle_store emergency Emergency Event (Spill/Exposure) handle_dispense->emergency post_decon Decontaminate Work Area handle_store->post_decon Complete Handling post_doff Doff & Dispose of PPE post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_solid Contaminated Solids in Labeled Bag disp_liquid Liquid Waste in Labeled Container disp_store Store in Satellite Accumulation Area disp_solid->disp_store disp_liquid->disp_store evacuate Evacuate & Alert emergency->evacuate Large Spill first_aid Administer First Aid emergency->first_aid Exposure

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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